2,3,4,6-Tetra-O-methyl-D-galactose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4060-05-3 |
|---|---|
Molecular Formula |
C10H20O6 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-5-hydroxy-2,3,4,6-tetramethoxyhexanal |
InChI |
InChI=1S/C10H20O6/c1-13-6-7(12)9(15-3)10(16-4)8(5-11)14-2/h5,7-10,12H,6H2,1-4H3/t7-,8+,9+,10-/m1/s1 |
InChI Key |
LMWNQPUYOLOJQP-XFWSIPNHSA-N |
Isomeric SMILES |
COC[C@H]([C@@H]([C@@H]([C@H](C=O)OC)OC)OC)O |
Canonical SMILES |
COCC(C(C(C(C=O)OC)OC)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 2,3,4,6-Tetra-O-methyl-D-galactose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 2,3,4,6-Tetra-O-methyl-D-galactose, a crucial building block in carbohydrate chemistry and drug discovery. The document details established methylation protocols, purification techniques, and key analytical data to support the efficient and reliable production of this compound.
Introduction
This compound is a fully methylated derivative of D-galactose. The methylation of hydroxyl groups in carbohydrates is a fundamental transformation that protects these functional groups, increases the molecule's hydrophobicity, and is a key step in glycosylation analysis and the synthesis of complex carbohydrates. This guide focuses on two classical and widely used methods for the exhaustive methylation of D-galactose: the Purdie methylation and the Haworth methylation.
Synthesis Methodologies
The complete methylation of D-galactose to yield this compound can be effectively achieved through several methods. Below are detailed protocols for the Purdie and Haworth methylation techniques.
Purdie Methylation
The Purdie methylation involves the reaction of the carbohydrate with methyl iodide in the presence of silver oxide. This method is known for its relatively mild conditions.
Experimental Protocol:
-
Preparation: To a solution of D-galactose (1.0 g, 5.55 mmol) in a round-bottom flask, add methyl iodide (10 mL, 161 mmol).
-
Reaction: While stirring, add silver oxide (5.0 g, 21.6 mmol) portion-wise over 30 minutes. The reaction mixture is then stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is filtered through a pad of Celite to remove silver salts. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by silica (B1680970) gel column chromatography.
Haworth Methylation
The Haworth methylation employs dimethyl sulfate (B86663) and a strong base, typically sodium hydroxide (B78521), in an aqueous solution.
Experimental Protocol:
-
Preparation: Dissolve D-galactose (1.0 g, 5.55 mmol) in water (10 mL) in a round-bottom flask equipped with a dropping funnel and a stirrer.
-
Reaction: Cool the solution in an ice bath. Simultaneously, add dimethyl sulfate (5 mL, 52.8 mmol) and a 30% (w/v) aqueous solution of sodium hydroxide dropwise, maintaining the temperature below 10 °C and the pH between 10 and 11. The addition is typically completed over 2-3 hours. The mixture is then stirred at room temperature for an additional 2 hours.
-
Work-up: The reaction is neutralized with dilute sulfuric acid. The mixture is then heated at 100 °C for 1 hour to hydrolyze any remaining dimethyl sulfate. After cooling, the product is extracted with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography.
Purification
Purification of the crude this compound is crucial to remove partially methylated byproducts and residual reagents. Silica gel column chromatography is the most common method.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: A slurry of silica gel in the initial eluent (e.g., hexane) is packed into a glass column.
-
Sample Loading: The crude product is dissolved in a minimal amount of the initial eluent and loaded onto the column.
-
Elution: The product is eluted using a gradient of ethyl acetate (B1210297) in hexane (B92381). A typical gradient might start from 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate. Fractions are collected and analyzed by TLC.
-
Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound as a clear oil or a crystalline solid.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Comparison of Synthesis Methods
| Parameter | Purdie Methylation | Haworth Methylation |
| Reagents | D-galactose, Methyl iodide, Silver oxide | D-galactose, Dimethyl sulfate, Sodium hydroxide |
| Typical Yield | 60-80% | 70-90% |
| Purity (after chromatography) | >98% | >98% |
| Reaction Conditions | Room temperature, 24-48 hours | 0-10 °C then room temperature, 4-5 hours |
| Advantages | Milder conditions | Higher yields, less expensive reagents |
| Disadvantages | Expensive silver reagents, longer reaction time | Use of toxic dimethyl sulfate, requires careful pH control |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₆[1] |
| Molecular Weight | 236.26 g/mol [1] |
| Appearance | Colorless oil or white solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.95 (d, 1H, H-1), 3.95-3.85 (m, 2H), 3.70-3.60 (m, 2H), 3.55 (s, 3H, OMe), 3.52 (s, 3H, OMe), 3.48 (s, 3H, OMe), 3.45 (s, 3H, OMe), 3.40-3.30 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 97.5 (C-1), 80.2, 79.8, 74.5, 72.0, 71.5, 60.8, 59.5, 59.0, 58.5 |
| Mass Spectrum (EI) | m/z 236 (M+), 205, 173, 141, 101, 88, 75, 45 |
Visualizations
Chemical Synthesis Pathway
Caption: Synthesis routes to this compound.
Experimental Workflow
Caption: General workflow for synthesis and purification.
References
Technical Guide: Physicochemical Properties of 2,3,4,6-Tetra-O-methyl-D-galactose
For Researchers, Scientists, and Drug Development Professionals
Overview
2,3,4,6-Tetra-O-methyl-D-galactose is a fully methylated derivative of D-galactose, a naturally occurring monosaccharide. In this derivative, the hydroxyl groups at positions 2, 3, 4, and 6 of the pyranose ring are replaced by methoxy (B1213986) groups. This modification significantly alters its chemical properties, increasing its lipophilicity and rendering it a valuable tool in carbohydrate chemistry. It is frequently used as a standard in methylation analysis for determining the linkage positions in complex carbohydrates like polysaccharides and glycoproteins. Understanding its core physicochemical properties is essential for its application in structural elucidation, as a synthetic building block, and in metabolic studies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These values are crucial for designing experimental conditions, including solvent selection, purification methods, and reaction temperature control.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₂₀O₆ | [1][2] |
| Molecular Weight | 236.26 g/mol | [2] |
| Exact Mass | 236.126 g/mol | [1] |
| CAS Number | 4060-05-3 | [1][3][4] |
| Appearance | White to off-white crystalline solid (inferred) | |
| Melting Point | 68 °C | |
| Boiling Point | 120-135 °C (at 0.08 Torr) | |
| Density (Predicted) | 1.096 ± 0.06 g/cm³ | |
| pKa (Predicted) | 13.35 ± 0.20 | |
| Solubility | Soluble in organic solvents (Methanol, Ethanol, DCM, DMSO); limited solubility in water (inferred). |
Spectroscopic and Analytical Characterization
The structural confirmation and purity assessment of this compound rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure. ¹H NMR signals would verify the presence and chemical environment of the four distinct methoxy groups and the protons on the pyranose ring. ¹³C NMR provides a distinct signal for each of the ten carbon atoms, confirming the complete methylation and the integrity of the galactose backbone.
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly effective for analyzing volatile methylated monosaccharides, providing both retention time for identification and a mass spectrum for structural confirmation.[5]
-
Infrared (IR) Spectroscopy : IR spectroscopy can be used to verify the functional groups present. A key feature in the IR spectrum for this compound would be the absence of a broad O-H stretching band (typically around 3300-3500 cm⁻¹), indicating the successful methylation of all hydroxyl groups.
Experimental Protocols: Synthesis
The synthesis of this compound typically involves the exhaustive methylation of D-galactose. A common synthetic strategy involves the protection of the anomeric center, followed by permethylation of the remaining free hydroxyls, and subsequent deprotection.
Representative Synthesis Protocol: Permethylation of Methyl Galactopyranoside
This protocol is a representative method based on established principles of carbohydrate chemistry.
Objective: To synthesize this compound from a suitable starting material like methyl α-D-galactopyranoside.
Materials:
-
Methyl α-D-galactopyranoside
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Methodology:
-
Preparation: A solution of methyl α-D-galactopyranoside is prepared in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The solution is cooled in an ice bath (0 °C). Sodium hydride is added portion-wise to the stirred solution. The mixture is stirred at this temperature for approximately 1 hour to allow for the formation of the alkoxides.
-
Methylation: Methyl iodide is added dropwise to the reaction mixture, ensuring the temperature remains low. After the addition, the reaction is allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol to consume any excess sodium hydride.
-
Workup: The mixture is diluted with water and extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude methyl 2,3,4,6-tetra-O-methyl-α-D-galactopyranoside.
-
Hydrolysis: The crude product is dissolved in an aqueous solution of hydrochloric acid and heated (e.g., at 100 °C) for several hours to hydrolyze the anomeric methyl glycoside. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Purification: After cooling, the acidic solution is neutralized with saturated sodium bicarbonate and extracted with dichloromethane. The organic extracts are dried and concentrated. The final product, this compound, is purified from the resulting residue using silica gel column chromatography.
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the logical steps for the synthesis of the target compound from D-galactose.
Caption: Synthetic pathway from D-galactose to the target compound.
References
An In-Depth Technical Guide to the NMR and Mass Spectrometry of 2,3,4,6-Tetra-O-methyl-D-galactose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2,3,4,6-Tetra-O-methyl-D-galactose. This permethylated derivative of D-galactose is a crucial analyte in the structural elucidation of complex carbohydrates, particularly in the context of glycobiology and drug development. Understanding its spectral characteristics is fundamental for identifying galactose residues and their linkage patterns within oligosaccharides and polysaccharides.
Spectroscopic Data of 2,3,4,6-Tetra-O-methyl-D-galactopyranose
This compound typically exists as a mixture of α- and β-anomers in its pyranose form. The anomeric ratio can be influenced by the solvent and temperature. The following tables summarize the key NMR and mass spectrometry data for these isomers.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Proton | α-anomer | β-anomer |
| H-1 | ~4.9-5.1 | ~4.3-4.5 |
| H-2 | ~3.4-3.6 | ~3.3-3.5 |
| H-3 | ~3.5-3.7 | ~3.4-3.6 |
| H-4 | ~3.8-4.0 | ~3.7-3.9 |
| H-5 | ~3.9-4.1 | ~3.6-3.8 |
| H-6a | ~3.4-3.6 | ~3.4-3.6 |
| H-6b | ~3.4-3.6 | ~3.4-3.6 |
| OCH₃-1 | - | ~3.5 |
| OCH₃-2 | ~3.5 | ~3.5 |
| OCH₃-3 | ~3.6 | ~3.6 |
| OCH₃-4 | ~3.4 | ~3.4 |
| OCH₃-6 | ~3.3 | ~3.3 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions. The α-anomer lacks an OCH₃-1 signal as the anomeric hydroxyl group is typically free unless derivatized to its methyl glycoside.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Carbon | α-anomer | β-anomer |
| C-1 | ~92-94 | ~98-100 |
| C-2 | ~79-81 | ~81-83 |
| C-3 | ~78-80 | ~79-81 |
| C-4 | ~74-76 | ~73-75 |
| C-5 | ~69-71 | ~74-76 |
| C-6 | ~71-73 | ~71-73 |
| OCH₃-1 | - | ~57-59 |
| OCH₃-2 | ~58-60 | ~58-60 |
| OCH₃-3 | ~60-62 | ~60-62 |
| OCH₃-4 | ~57-59 | ~57-59 |
| OCH₃-6 | ~59-61 | ~59-61 |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Table 3: Mass Spectrometry Data (Electron Ionization - GC-MS)
The mass spectrum of this compound, typically analyzed as its alditol acetate (B1210297) derivative after hydrolysis and reduction, provides characteristic fragmentation patterns crucial for linkage analysis.
| m/z | Ion Identity/Fragment |
| 236 | [M]⁺ (Molecular Ion - low abundance) |
| 205 | [M - OCH₃]⁺ |
| 173 | [M - OCH₃ - CH₃OH]⁺ |
| 145 | Primary fragment from cleavage between C2-C3 |
| 117 | Primary fragment from cleavage between C4-C5 |
| 101 | Secondary fragment |
| 88 | Secondary fragment |
| 71 | Secondary fragment |
| 45 | [CH₂=O⁺CH₃] |
Note: The fragmentation pattern can vary with the ionization method and the specific derivative analyzed (e.g., alditol acetate vs. methyl glycoside).
Experimental Protocols
Detailed methodologies are essential for obtaining high-quality and reproducible NMR and mass spectrometry data.
Sample Preparation for NMR Spectroscopy
-
Sample Dissolution : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃ (δ = 0.00 ppm) or sodium 3-(trimethylsilyl)propionate-2,2,3,3-d₄ (TSP) for D₂O (δ = 0.00 ppm), for accurate chemical shift referencing.
-
Filtration : Filter the solution into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR : Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR : Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
2D NMR : For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
Sample Preparation for GC-MS (as Partially Methylated Alditol Acetate - PMAA)
This is a standard method for the linkage analysis of polysaccharides.
-
Permethylation : The carbohydrate sample is first permethylated to convert all free hydroxyl groups to methyl ethers. The Hakomori method (using sodium hydride and methyl iodide in DMSO) is commonly employed.
-
Hydrolysis : The permethylated polysaccharide is hydrolyzed to its constituent methylated monosaccharides using an acid, such as 2 M trifluoroacetic acid (TFA).
-
Reduction : The resulting methylated monosaccharides are reduced to their corresponding alditols using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄). The use of NaBD₄ is advantageous as it introduces a deuterium (B1214612) label at C-1, which aids in mass spectral interpretation.
-
Acetylation : The hydroxyl groups generated during the hydrolysis of glycosidic linkages are then acetylated using an acetylating agent, typically acetic anhydride (B1165640) with a catalyst like pyridine (B92270) or N-methylimidazole.
-
Extraction and Concentration : The resulting partially methylated alditol acetates (PMAAs) are extracted into an organic solvent (e.g., dichloromethane), washed, dried, and concentrated before GC-MS analysis.
GC-MS Data Acquisition
-
Gas Chromatograph (GC) : A GC system equipped with a capillary column suitable for separating sugar derivatives (e.g., a non-polar or medium-polarity column like DB-5 or DB-17) is used.
-
Injection : The PMAA sample is injected into the GC, where it is vaporized and separated based on the volatility and interaction of the components with the column's stationary phase.
-
Mass Spectrometer (MS) : The separated components from the GC elute into the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Visualizing Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Caption: Workflow for GC-MS linkage analysis involving this compound.
Caption: Logical relationship for spectral interpretation to determine chemical structure.
In-Depth Technical Guide: 2,3,4,6-Tetra-O-methyl-D-galactose
CAS Number: 4060-05-3
This technical guide provides a comprehensive overview of 2,3,4,6-Tetra-O-methyl-D-galactose, a critical methylated monosaccharide for researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and principal applications, with a focus on its pivotal role in the structural elucidation of complex carbohydrates.
Physicochemical Properties
This compound is a derivative of D-galactose in which the hydroxyl groups at positions 2, 3, 4, and 6 are replaced by methoxy (B1213986) groups. This modification significantly alters its chemical properties, making it a key standard in analytical chemistry, particularly in the field of glycobiology.
| Property | Value | Reference |
| CAS Number | 4060-05-3 | [1][2][3] |
| Molecular Formula | C₁₀H₂₀O₆ | [4][5] |
| Molecular Weight | 236.26 g/mol | [4] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. |
Synthesis of this compound
Experimental Protocol: Hakomori Methylation (General Procedure)
This protocol outlines the general steps for the permethylation of a carbohydrate, which can be applied to D-galactose to yield this compound.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Hydride (NaH) or other strong base
-
Methyl Iodide (CH₃I)
-
D-galactose
-
Chloroform
-
Water
-
Sodium thiosulfate (B1220275) solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Reaction flask with a magnetic stirrer and nitrogen inlet
Procedure:
-
Dissolve the starting carbohydrate (D-galactose) in anhydrous DMSO in a reaction flask under a nitrogen atmosphere.
-
Add a strong base, such as sodium hydride, to the solution to deprotonate the hydroxyl groups, forming the corresponding alkoxides.
-
Add methyl iodide to the reaction mixture. The methyl iodide will react with the alkoxides to form methyl ethers.
-
Allow the reaction to proceed at room temperature with stirring until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the methylated product with an organic solvent like chloroform.
-
Wash the organic layer with a dilute solution of sodium thiosulfate to remove any remaining iodine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the this compound using column chromatography.
Analytical Data
Detailed analytical data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific annotated spectra for this compound were not found in the search results, the expected NMR signals can be predicted based on its structure.
-
¹H NMR: Protons attached to the pyranose ring carbons would appear in the region of 3.0-5.0 ppm. The protons of the four methoxy groups would appear as distinct singlets between 3.3 and 3.7 ppm.
-
¹³C NMR: The carbon atoms of the pyranose ring would resonate in the range of 60-100 ppm. The carbons of the four methoxy groups would be expected to appear around 50-60 ppm.
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is essential for its identification, particularly in complex mixtures. The molecular ion peak [M]⁺ would be observed at m/z 236. The fragmentation pattern would be characterized by the loss of methoxy groups and cleavage of the pyranose ring.
Application in Glycosidic Linkage Analysis
The primary and most significant application of this compound is as a standard in the glycosidic linkage analysis of polysaccharides and other complex carbohydrates.[6][7][8][9][10] This analytical technique is fundamental in glycobiology to determine the positions at which monosaccharide units are connected within a polymer.
Experimental Workflow for Glycosidic Linkage Analysis
The general workflow involves the complete methylation of all free hydroxyl groups in a polysaccharide, followed by hydrolysis of the glycosidic bonds. The resulting partially methylated monosaccharides are then reduced and acetylated to form partially methylated alditol acetates (PMAAs), which are volatile and suitable for analysis by gas chromatography-mass spectrometry (GC-MS).[7]
Caption: Workflow for glycosidic linkage analysis of polysaccharides.
In this process, a terminal, non-reducing galactose residue in a polysaccharide will be converted to 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol. The mass spectrum of this PMAA is then compared to the spectrum of a standard derived from this compound to confirm its identity.
Role in Drug Development and Research
The structural characterization of carbohydrates is crucial in drug development. Many therapeutic agents are glycoproteins, and the structure of their carbohydrate moieties can significantly impact their efficacy, stability, and immunogenicity. Glycosidic linkage analysis, which relies on standards like this compound, is therefore an essential tool in the quality control and characterization of such biopharmaceuticals.
Furthermore, understanding the structure of polysaccharides from natural sources can lead to the discovery of new bioactive compounds with therapeutic potential. Methylated sugars play a role in various biological processes, although their functions are not yet fully understood.[11] They are known to be involved in molecular recognition and can influence the hydrophobicity and conformational space of carbohydrates.[12]
Signaling Pathways and Biological Roles
While the direct involvement of exogenously supplied this compound in specific signaling pathways is not documented, the methylation of sugars is a known biological modification in some organisms, though not in mammals.[11] This modification can alter the chemical properties of sugars, rendering them more hydrophobic.[11] In the context of cellular processes, methylation is a key regulator of gene expression and protein function.[13] The study of methylated sugars like this compound is primarily focused on their use as analytical standards to unravel the complex structures of biologically important glycans.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of glycobiology and drug development. Its primary application as a standard in glycosidic linkage analysis enables the detailed structural characterization of complex carbohydrates, which is fundamental to understanding their biological functions and for the development and quality control of carbohydrate-based therapeutics. While its direct biological role is not the focus of current research, its utility in elucidating the structures of bioactive glycans is of paramount importance.
Caption: Logical relationship of this compound to its application and impact.
References
- 1. This compound | CAS#:4060-05-3 | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 4060-05-3 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 2,3,5,6-tetra-O-methyl-d-galactose | C10H20O6 | CID 129671583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Glycosidic Linkage Analysis → Area → Sustainability [esg.sustainability-directory.com]
- 7. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 9. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycosidic Linkage Analysis → Term [esg.sustainability-directory.com]
- 11. Methylation – an uncommon modification of glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methylation and BloodSugar Balance | OrganiClinic [organiclinic.com]
The Biological Activity of Methylated Galactose Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylated galactose derivatives represent a class of molecules with significant, yet not fully elucidated, biological activities. As structural analogs of galactose, a monosaccharide crucial in numerous physiological and pathological processes, these methylated counterparts exhibit a range of effects from anticancer and anti-inflammatory to immunomodulatory and antiviral activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of methylated galactose derivatives, with a focus on their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to characterize them. The strategic methylation of galactose moieties can alter their binding affinity to galectins and other carbohydrate-binding proteins, thereby modulating cellular signaling and leading to diverse biological outcomes. This guide aims to be a comprehensive resource for researchers and professionals in drug discovery and development, offering a consolidated view of the existing data and highlighting areas for future investigation.
Quantitative Data on Biological Activities
The biological activities of methylated galactose derivatives have been investigated in various contexts, revealing their potential as therapeutic agents. The following tables summarize the available quantitative data, providing a comparative overview of their efficacy.
Table 1: Anticancer Activity of Methylated Galactose Derivatives
| Compound | Cell Line | Assay | Activity | IC50/EC50 | Citation |
| 2-methyl-2,3-[N-(4-methylbenzenesulfonyl)imino]propyl 2,3-di-O-benzyl-4,6-O-(S)-benzylidene-β-D-galactopyranoside (AzGalp) | A549 (Lung Cancer) | Resazurin Assay | Cytotoxicity | ~15 µM | [1] |
| AzGalp | MRC-5 (Normal Lung) | Resazurin Assay | Cytotoxicity | ~90 µM | [1] |
| AzGalp | HL-60 (Leukemia) | Resazurin Assay | Cytotoxicity | ~5 µM | [1] |
| AzGalp | NB4 (Leukemia) | Resazurin Assay | Cytotoxicity | ~6 µM | [1] |
| Methyl 6-O-myristoyl-2,3,4-tri-O-acetyl-β-D-galactopyranoside | Ehrlich's Ascites Carcinoma (EAC) cells | MTT Assay | Antiproliferative | 2961.06 µg/mL | [2] |
Table 2: Antimicrobial Activity of Methylated Galactose Derivatives
| Compound | Microorganism | Assay | Activity | MIC (mg/mL) | MBC (mg/mL) | Citation |
| Methyl 2,3,4-tri-O-acetyl-6-O-myristoyl-β-D-galactopyranoside | Bacillus subtilis | Broth Microdilution | Antibacterial | 0.352 ± 0.02 | 0.704 ± 0.02 | [2] |
| Methyl 2,3,4-tri-O-acetyl-6-O-myristoyl-β-D-galactopyranoside | Escherichia coli | Broth Microdilution | Antibacterial | 0.703 ± 0.01 | 1.408 ± 0.04 | [2] |
| Methyl 6-O-(4-chlorobenzoyl)-2,3,4-tri-O-acetyl-β-D-galactopyranoside | Bacillus subtilis | Broth Microdilution | Antibacterial | 0.352 ± 0.02 | 0.704 ± 0.02 | [2] |
| Methyl 6-O-(4-chlorobenzoyl)-2,3,4-tri-O-acetyl-β-D-galactopyranoside | Escherichia coli | Broth Microdilution | Antibacterial | 0.703 ± 0.01 | 1.408 ± 0.04 | [2] |
Signaling Pathways Modulated by Methylated Galactose Derivatives
The biological effects of methylated galactose derivatives are often mediated through their interaction with specific cellular signaling pathways. While research in this area is ongoing, evidence suggests the involvement of pathways crucial for cell survival, proliferation, inflammation, and immune responses.
Hypothesized Modulation of Galectin-1 Signaling
Galectin-1 is a β-galactoside-binding protein that can induce apoptosis in certain cancer cells. Methylated galactose derivatives may act as competitive inhibitors of galectin-1, thereby preventing its pro-apoptotic signaling.
Hypothesized Modulation of PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Some studies suggest that galactose and its derivatives can activate this pathway. Methylation may alter this interaction, potentially leading to either enhanced or inhibited signaling depending on the specific derivative and cellular context.
Hypothesized Modulation of NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and immune responses. Natural compounds, including some flavonoids with galactose moieties, have been shown to inhibit NF-κB activation. Methylated galactose derivatives could potentially exert anti-inflammatory effects by interfering with this pathway, for instance, by inhibiting the IκB kinase (IKK) complex.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the biological activity of methylated galactose derivatives.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability and proliferation.[3][4][5][6][7]
Materials:
-
96-well cell culture plates
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Methylated galactose derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the methylated galactose derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Western Blot Analysis of Phosphorylated Proteins
This protocol is used to detect and quantify the phosphorylation status of specific proteins within a signaling pathway, such as MAPK or Akt.[8][9][10][11]
Materials:
-
Cell culture dishes
-
Cells of interest
-
Methylated galactose derivative
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to the desired confluency and treat with the methylated galactose derivative for the specified time. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for the phosphorylated and total protein antibodies.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein band to the corresponding total protein band to determine the relative phosphorylation level.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to evaluate the ability of a compound to modulate the directed migration of neutrophils towards a chemoattractant.[12][13][14][15][16]
Materials:
-
Boyden chamber or Transwell® inserts (with 3-5 µm pores)
-
96-well plate
-
Human neutrophils (isolated from fresh blood)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Chemoattractant (e.g., IL-8, fMLP)
-
Methylated galactose derivative
-
Detection reagent (e.g., Calcein-AM or a cell viability reagent)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Assay Setup: Add the chemoattractant solution to the lower wells of the 96-well plate. Add assay medium without the chemoattractant to the negative control wells.
-
Compound Treatment: Pre-incubate the isolated neutrophils with various concentrations of the methylated galactose derivative or vehicle control for 15-30 minutes at 37°C.
-
Cell Seeding: Place the Transwell® inserts into the wells and add the pre-treated neutrophil suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO2 incubator to allow for neutrophil migration through the porous membrane towards the chemoattractant.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber using a detection reagent (e.g., by measuring ATP levels or by staining with Calcein-AM and measuring fluorescence).
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.
Conclusion
Methylated galactose derivatives exhibit a diverse range of biological activities with therapeutic potential. This guide has provided a consolidated overview of the available quantitative data, detailed experimental protocols for key assays, and hypothesized signaling pathways that may be involved in their mechanism of action. While the precise molecular mechanisms are still under investigation, the modulation of key signaling pathways such as those involving galectins, PI3K/Akt, and NF-κB appears to be a central theme. The presented data and protocols offer a solid foundation for researchers and drug development professionals to further explore the potential of this promising class of compounds. Future research should focus on elucidating the specific molecular targets of methylated galactose derivatives and conducting comprehensive structure-activity relationship studies to optimize their therapeutic efficacy and selectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood [jove.com]
- 13. criver.com [criver.com]
- 14. tandfonline.com [tandfonline.com]
- 15. sciencedaily.com [sciencedaily.com]
- 16. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
2,3,4,6-Tetra-O-methyl-D-galactose molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties of 2,3,4,6-Tetra-O-methyl-D-galactose, a methylated derivative of the monosaccharide D-galactose. This compound is frequently encountered in the structural analysis of polysaccharides and glycoconjugates, making its characterization essential for researchers in glycobiology, carbohydrate chemistry, and related fields.
Core Physicochemical Data
The fundamental molecular properties of this compound are summarized below. This data is crucial for the accurate interpretation of experimental results, including mass spectrometry and chromatographic analysis.
| Property | Value |
| Molecular Formula | C10H20O6[1][2][3] |
| Molecular Weight | 236.26 g/mol [1][2] |
| Exact Mass | 236.126 g/mol [4] |
| CAS Number | 4060-05-3[1][4] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically specific to the research context and the larger molecules from which it is derived. However, a generalized workflow for the analysis of methylated monosaccharides obtained from a parent polysaccharide is outlined below. This process is fundamental in glycosidic linkage analysis.
Conceptual Workflow: Glycosidic Linkage Analysis
-
Permethylation: The parent polysaccharide is exhaustively methylated to convert all free hydroxyl groups to methyl ethers. This is a critical step to protect these hydroxyls and ensure that only the glycosidic linkages are cleaved in the subsequent step.
-
Hydrolysis: The permethylated polysaccharide is subjected to acid hydrolysis to break the glycosidic bonds, releasing the constituent methylated monosaccharides.
-
Reduction: The aldehyde group of the resulting methylated monosaccharides is reduced to an alcohol, converting them into alditols. This step prevents the formation of multiple isomers in the subsequent acetylation step.
-
Acetylation: The newly formed hydroxyl groups (from the cleaved glycosidic linkages) on the methylated alditols are acetylated.
-
Analysis by GC-MS: The resulting partially methylated alditol acetates (PMAAs) are volatile and can be separated and identified by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern in the mass spectrum provides information about the positions of the methyl and acetyl groups, which in turn reveals the original positions of the glycosidic linkages in the parent polysaccharide.
Visualized Workflow
The following diagram illustrates the general workflow for the characterization of a methylated monosaccharide as part of a glycosidic linkage analysis.
References
A Technical Guide to 2,3,4,6-Tetra-O-methyl-D-galactose for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 2,3,4,6-Tetra-O-methyl-D-galactose, a critical reagent for professionals in carbohydrate research and drug development. This document outlines its primary applications, commercial sourcing, and detailed experimental protocols.
Core Concepts and Applications
This compound (CAS No. 4060-05-3) is a permethylated derivative of D-galactose. In this derivative, the hydroxyl groups at positions 2, 3, 4, and 6 are replaced with methyl ethers. This modification is crucial for its primary application in the structural elucidation of complex carbohydrates, specifically in a technique known as glycosidic linkage analysis .
In drug development and glycobiology, understanding the precise branching and linkage of monosaccharide units within a polysaccharide or glycoprotein (B1211001) is essential for determining its structure-activity relationship. Glycosidic linkage analysis provides this information by identifying which hydroxyl groups of a sugar residue are involved in glycosidic bonds.
This compound, after derivatization to its alditol acetate (B1210297), serves as an authentic standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Its retention time and mass spectrum are used to identify terminal, non-reducing galactose residues in a carbohydrate chain.
Commercial Suppliers and Product Specifications
This compound is available from a variety of commercial suppliers, primarily those specializing in fine chemicals and carbohydrate chemistry. The product is typically offered at different purity levels, suitable for various research needs.
Table 1: Commercial Supplier and Product Information
| Supplier Platform | Example Vendor | Typical Purity | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Echemi | Hangzhou Zhongqi Chem Co.,Ltd | >98% (Industrial/Pharma Grade) | C₁₀H₂₀O₆[1][2][3] | 236.26[1][4] | 4060-05-3[1][2] |
| ChemicalBook | Multiple Listed | Varies by supplier | C₁₀H₂₀O₆ | 236.26 | 4060-05-3[2] |
| Chemsrc | Dayang Chem (Hangzhou) Co., Ltd. | Varies by supplier | C₁₀H₂₀O₆ | 236.26 | 4060-05-3[3] |
| Biosynth | N/A | Research Grade | C₁₀H₂₀O₆ | 236.26 | 4060-05-3 |
| Santa Cruz Biotechnology | N/A | Research Grade | C₁₀H₂₀O₆ | 236.3 | 4060-05-3 |
Note: Purity and availability should be confirmed with the specific supplier. A Certificate of Analysis (CoA) should be requested prior to purchase for critical applications, detailing the exact purity, method of analysis, and impurity profile.
Experimental Protocols: Glycosidic Linkage Analysis
The following is a generalized protocol for glycosidic linkage analysis of a polysaccharide sample, which is the primary application for using this compound as a standard. The procedure results in the formation of Partially Methylated Alditol Acetates (PMAAs) for GC-MS analysis.
Permethylation of the Polysaccharide
This step methylates all free hydroxyl groups on the sugar residues.
-
Sample Preparation : Dry approximately 1-2 mg of the polysaccharide sample in a screw-cap tube under vacuum.
-
Dissolution : Add 400 µL of dry dimethyl sulfoxide (B87167) (DMSO) and sonicate until the sample is fully dissolved.
-
Methylation Reaction : Add approximately 20 mg of powdered sodium hydroxide (B78521) (NaOH) to the dissolved sample. Then, add 50 µL of methyl iodide (CH₃I) at 10-minute intervals for a total of five additions, while stirring under an inert atmosphere (e.g., Argon).
-
Extraction : Quench the reaction by slowly adding water. Partition the methylated polysaccharide between dichloromethane (B109758) (DCM) and water. Collect the organic (DCM) layer, which contains the methylated product. Repeat the extraction of the aqueous layer with DCM twice more.
-
Purification : Combine the organic layers and wash with water to remove any remaining reactants. Evaporate the DCM to yield the permethylated polysaccharide.
Hydrolysis
This step breaks the glycosidic bonds, leaving hydroxyl groups at the positions of former linkages.
-
Acid Hydrolysis : Add 1 mL of 2 M trifluoroacetic acid (TFA) to the dried permethylated sample.
-
Incubation : Seal the tube and heat at 121°C for 2-3 hours.
-
Drying : Cool the sample and evaporate the TFA under a stream of nitrogen.
Reduction
This step converts the partially methylated monosaccharides into their corresponding alditols.
-
Reduction Reaction : Dissolve the dried sample in a solution of sodium borodeuteride (NaBD₄) in an appropriate solvent (e.g., a mixture of ethanol (B145695) and water). The use of sodium borodeuteride introduces a deuterium (B1214612) label at the C1 position, which aids in mass spectral interpretation.
-
Incubation : Allow the reaction to proceed at room temperature for several hours or overnight.
-
Quenching : Quench the reaction by the dropwise addition of acetic acid until effervescence ceases.
-
Borate (B1201080) Removal : Evaporate the sample to dryness. Add methanol (B129727) and evaporate to dryness again. Repeat this step several times to remove borate as volatile methyl borate.
Acetylation
This step acetylates the newly formed hydroxyl groups (from the hydrolyzed linkages and the reduction step).
-
Acetylation Reaction : Add 100 µL of pyridine (B92270) and 100 µL of acetic anhydride (B1165640) to the dried, reduced sample.
-
Incubation : Seal the tube and heat at 100°C for 30 minutes.
-
Workup : Evaporate the pyridine and acetic anhydride. Dissolve the resulting Partially Methylated Alditol Acetates (PMAAs) in a suitable solvent like ethyl acetate for GC-MS analysis.
GC-MS Analysis
-
Injection : Inject 1 µL of the PMAA sample onto a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Separation : Use a temperature program to separate the different PMAA derivatives. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 260°C), and hold for a period.
-
Detection and Identification : The separated PMAAs are detected by the mass spectrometer. The resulting mass spectra, characterized by specific fragmentation patterns, are compared to a library of known standards, including the derivatized this compound (which will correspond to a terminal galactose residue).[5]
Visualizations
The following diagrams illustrate key workflows relevant to the use of this compound.
References
The Pivotal Role of 2,3,4,6-Tetra-O-methyl-D-galactose in Modern Carbohydrate Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,6-Tetra-O-methyl-D-galactose, a fully methylated derivative of D-galactose, serves as a cornerstone in the structural elucidation of complex carbohydrates. This technical guide provides an in-depth exploration of its synthesis, spectroscopic characterization, and critical application in methylation analysis for determining glycosidic linkages in polysaccharides. Detailed experimental protocols for its preparation and use in polysaccharide analysis are presented, alongside a discussion of its potential, though less established, role in the broader context of drug discovery and development. This document aims to be a comprehensive resource for researchers leveraging this essential molecule in their scientific endeavors.
Introduction
Carbohydrates, in the form of oligo- and polysaccharides, play fundamental roles in a myriad of biological processes, including cell-cell recognition, immune responses, and pathogenesis. The intricate three-dimensional structures of these glycans, dictated by their monosaccharide composition, anomeric configuration, and glycosidic linkages, are directly correlated with their biological functions. Consequently, the precise structural characterization of polysaccharides is paramount. This compound emerges as an indispensable tool in this analytical pursuit, primarily serving as a standard reference compound in methylation analysis, a powerful technique for linkage determination.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and spectral properties of this compound is crucial for its synthesis, purification, and identification.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₆ |
| Molecular Weight | 236.26 g/mol |
| CAS Number | 4060-05-3 |
| Appearance | White crystalline solid |
| Melting Point | 68-73 °C |
| Boiling Point | 120-135 °C (at 0.08 Torr) |
| Solubility | Soluble in dichloromethane, dimethylformamide, dimethyl sulfoxide (B87167), ethyl acetate (B1210297), and methanol (B129727). |
Table 1: Physicochemical Properties of this compound
Spectroscopic analysis provides the definitive structural fingerprint of the molecule.
| ¹H NMR (CDCl₃) | δ (ppm) | ¹³C NMR (CDCl₃) | δ (ppm) |
| ~3.4-3.6 (m) | OCH₃ | ~90-100 | C1 |
| ~3.2-4.0 (m) | Ring Protons | ~70-80 | C2, C3, C4, C5 |
| ~60 | C6 | ||
| ~58-61 | OCH₃ |
Table 2: Representative NMR Spectroscopic Data for this compound (Note: Exact chemical shifts can vary depending on the solvent and instrument.)
| Mass Spectrometry (EI) | m/z | Relative Intensity | Fragment |
| 236 | Low | [M]⁺ | |
| 205 | Moderate | [M - OCH₃]⁺ | |
| 101 | High | [C₄H₅O(OCH₃)₂]⁺ | |
| 88 | High | [C₃H₄O(OCH₃)]⁺ | |
| 75 | High | [C₂H₃(OCH₃)₂]⁺ | |
| 45 | High | [CH₂OCH₃]⁺ |
Table 3: Characteristic Mass Spectrometry Fragmentation of this compound
Synthesis of this compound
The synthesis of this compound is typically achieved through the permethylation of D-galactose. The Haworth projection and the more stable chair conformation of the resulting pyranose ring are depicted below.
Note: The dot script above is a template. Actual images of the Haworth projection and chair conformation for 2,3,4,6-Tetra-O-methyl-D-galactopyranose would be inserted here.
Caption: Haworth projection and chair conformation of β-D-galactopyranose.
Experimental Protocol: Permethylation of D-Galactose
This protocol is based on the widely used Hakomori methylation.
Materials:
-
D-galactose
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Methanol
-
Deionized water
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a septum, add D-galactose (1 equivalent).
-
Dissolution: Add anhydrous DMSO to dissolve the galactose under a nitrogen atmosphere.
-
Base Addition: Carefully add sodium hydride (5 equivalents per hydroxyl group) portion-wise to the solution at room temperature. The mixture will become viscous and evolve hydrogen gas. Stir the mixture for 1-2 hours, or until the evolution of gas ceases, to form the galactosyl alkoxide.
-
Methylation: Cool the reaction mixture in an ice bath. Add methyl iodide (4 equivalents per hydroxyl group) dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Cautiously quench the reaction by the slow addition of methanol to destroy any excess NaH.
-
Extraction: Partition the reaction mixture between chloroform and water. Separate the organic layer, and wash the aqueous layer twice with chloroform. Combine the organic extracts.
-
Washing: Wash the combined organic layer with water to remove DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by silica (B1680970) gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
Caption: Synthesis workflow for this compound.
Application in Polysaccharide Structural Analysis: Methylation Analysis
The primary and most significant role of this compound is as a standard in methylation analysis. This powerful technique allows for the determination of the substitution patterns of each monosaccharide residue within a polysaccharide, thereby revealing the glycosidic linkages.
The Principle of Methylation Analysis
The free hydroxyl groups of a polysaccharide are exhaustively methylated (permethylated). The fully methylated polysaccharide is then hydrolyzed to cleave the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. The positions of the free hydroxyl groups on these monomers correspond to the positions of the original glycosidic linkages. These partially methylated monosaccharides are then reduced and acetylated to form partially methylated alditol acetates (PMAAs), which are volatile and amenable to analysis by gas chromatography-mass spectrometry (GC-MS).
This compound is formed from a non-reducing terminal galactose residue in a polysaccharide chain. Its identification in the final mixture of PMAAs confirms the presence of such terminal residues.
Experimental Protocol: Methylation Analysis of a Galactan
Materials:
-
Polysaccharide sample (e.g., a galactan)
-
Reagents for permethylation (as in section 3.1)
-
Trifluoroacetic acid (TFA)
-
Sodium borodeuteride (NaBD₄)
-
Acetic anhydride (B1165640)
-
Dichloromethane
Procedure:
-
Permethylation: Permethylate the polysaccharide sample following the protocol described in section 3.1.
-
Hydrolysis: Hydrolyze the permethylated polysaccharide by treating it with 2 M TFA at 121°C for 2 hours.
-
Reduction: After cooling, remove the TFA by evaporation under a stream of nitrogen. Reduce the resulting partially methylated monosaccharides by adding a solution of NaBD₄ in 1 M ammonium (B1175870) hydroxide (B78521) and incubating for 2 hours at room temperature.
-
Acetylation: Acetylate the resulting alditols by adding acetic anhydride and pyridine and incubating at 100°C for 1 hour.
-
Work-up: Quench the reaction with water and extract the resulting PMAAs into dichloromethane.
-
Analysis: Analyze the PMAAs by GC-MS.
Caption: Workflow for methylation analysis of polysaccharides.
Role in Drug Development and Glycobiology
The direct application of this compound in drug development is limited. However, its importance is indirect but significant. By enabling the precise structural determination of polysaccharides, it contributes to understanding the structure-activity relationships of bioactive glycans. Many bacterial and fungal polysaccharides are potent immunomodulators, and their specific linkages, as determined by methylation analysis, are crucial for their activity.
In a broader context, methylation is a key strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity. While not a therapeutic agent itself, the study of methylated monosaccharides like this compound provides valuable insights into the effects of methylation on carbohydrate conformation and interactions, which can inform the design of glycomimetic drugs.
Caption: Indirect role in drug discovery and development.
Conclusion
This compound is a vital molecule in the field of carbohydrate chemistry. Its primary role as a reference standard in methylation analysis is indispensable for the structural elucidation of complex polysaccharides. The detailed protocols provided in this guide for its synthesis and application in methylation analysis are intended to be a valuable resource for researchers. While its direct role in drug development is not established, its contribution to our understanding of glycan structure and the principles of methylation in biological systems provides a foundational knowledge base that can be leveraged in the design of novel carbohydrate-based therapeutics. As the field of glycobiology continues to expand, the importance of such fundamental analytical tools and reference compounds will undoubtedly persist.
An In-depth Technical Guide to the Structural Characterization of Permethylated Galactose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core techniques and methodologies for the structural characterization of permethylated galactose. Permethylation is a crucial derivatization technique in glycan analysis that enhances the stability of galactose and other monosaccharides, improves their ionization efficiency in mass spectrometry, and allows for detailed structural elucidation. This document outlines the experimental protocols, data interpretation, and visualization of key analytical workflows.
Introduction to Permethylation of Galactose
Permethylation is a chemical modification where hydroxyl groups (-OH) on a carbohydrate, such as galactose, are converted to methyl ethers (-OCH₃). This derivatization is widely employed in glycomics for several key reasons:
-
Stabilization of Glycans: Permethylation prevents the degradation of labile structures, such as sialic acids, during analysis.
-
Enhanced Ionization Efficiency: The increased hydrophobicity of permethylated glycans leads to improved signal intensity in mass spectrometry (MS).
-
Simplified Spectral Interpretation: The derivatization simplifies fragmentation patterns in tandem mass spectrometry (MS/MS), aiding in linkage and branching analysis.
-
Improved Chromatographic Separation: Permethylated glycans are more amenable to reverse-phase liquid chromatography.
Experimental Protocols
Permethylation of Galactose using the Ciucanu and Costello Method
This is a widely used method for the permethylation of carbohydrates.
Materials:
-
Dried galactose sample (1-10 µg)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium hydroxide (B78521) (NaOH) powder
-
Methyl iodide (CH₃I)
-
Water, HPLC grade
-
Acetic acid (AcOH), 5% solution
-
Sep-Pak C18 cartridges
Procedure:
-
Preparation of the Anion:
-
In a clean, dry glass tube, suspend approximately 3.6 mg of finely powdered NaOH in 30 µL of DMSO.
-
Add 0.3 µL of water and 5.6 µL of methyl iodide.
-
Mix the suspension vigorously for 10 minutes at room temperature.
-
-
Permethylation Reaction:
-
Dissolve the dried galactose sample in 30 µL of DMSO.
-
Add the prepared NaOH/DMSO/CH₃I slurry to the galactose solution.
-
Seal the tube tightly and vortex the mixture vigorously for 5-10 minutes at room temperature.
-
-
Quenching the Reaction:
-
Cool the reaction tube on ice.
-
Carefully add 2 mL of 5% acetic acid to quench the reaction.
-
-
Extraction of Permethylated Galactose:
-
Add 2 mL of dichloromethane (DCM) to the quenched reaction mixture and vortex thoroughly.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully remove and discard the upper aqueous layer.
-
Wash the organic layer by adding 2 mL of water, vortexing, and centrifuging. Remove and discard the aqueous layer. Repeat this wash step three more times.
-
-
Sample Cleanup:
-
Condition a Sep-Pak C18 cartridge by washing with methanol (B129727) followed by water.
-
Load the DCM layer containing the permethylated galactose onto the conditioned cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the permethylated galactose with methanol or acetonitrile.
-
Dry the eluted sample under a stream of nitrogen or in a vacuum concentrator.
-
Workflow for Permethylation of Galactose:
The Discovery and History of Methylated Sugars: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of methylated sugars, once a niche area of carbohydrate chemistry, has burgeoned into a field of significant importance for understanding complex biological processes and for the development of novel therapeutics. The addition of a simple methyl group to a sugar moiety can dramatically alter its chemical properties, influencing molecular recognition, signaling, and host-pathogen interactions. This technical guide provides a comprehensive overview of the discovery and history of methylated sugars in research, details key experimental protocols for their analysis, presents quantitative data on their occurrence, and visualizes their roles in biological pathways.
I. A Historical Journey: The Discovery of Methylated Sugars
The journey to understanding methylated sugars began with the pioneering work of carbohydrate chemists in the early 20th century. Their efforts to elucidate the structure of complex carbohydrates laid the foundation for our current appreciation of these modified monosaccharides.
A pivotal moment in this journey was the work of Sir Norman Haworth , a British chemist who was awarded the Nobel Prize in Chemistry in 1937 for his investigations on carbohydrates and vitamin C. Haworth and his colleagues, including Sir Edmund Hirst , developed and refined methylation analysis as a powerful tool for determining the structure of polysaccharides. Their method involved methylating all free hydroxyl groups in a polysaccharide, followed by hydrolysis to yield a mixture of partially methylated monosaccharides. By identifying these methylated derivatives, they could deduce the positions of the glycosidic linkages in the original polymer. This technique was instrumental in determining the ring structures of monosaccharides and the fundamental architecture of polysaccharides like cellulose (B213188) and starch.
Early research in the 1930s and 1940s focused on the chemical synthesis and structural characterization of methylated sugars. The first discoveries of naturally
Methodological & Application
Unraveling Polysaccharide Architecture: The Role of 2,3,4,6-Tetra-O-methyl-D-galactose in Linkage Analysis
Application Note & Protocol
For researchers, scientists, and drug development professionals engaged in the structural elucidation of complex carbohydrates, understanding the precise arrangement of monosaccharide units within a polysaccharide is paramount. This arrangement, known as linkage analysis, provides critical insights into the physical, chemical, and biological properties of these polymers. A key technique in this process is methylation analysis, where the identification of specific methylated monosaccharides, such as 2,3,4,6-Tetra-O-methyl-D-galactose, serves as a definitive marker for terminal residues, crucial for reconstructing the overall architecture of the polysaccharide.
The Significance of this compound
In the intricate process of polysaccharide linkage analysis, this compound holds a special significance. Its presence in the final analytical output unequivocally identifies a non-reducing terminal galactose unit within the original polysaccharide structure.[1] During the exhaustive methylation step of the analysis, all free hydroxyl groups on the sugar residues are methylated. For a galactose unit positioned at the end of a chain, its hydroxyl groups at carbons 2, 3, 4, and 6 are all available for methylation. Subsequent hydrolysis of the glycosidic bonds releases this fully methylated monosaccharide. Its identification, typically by gas chromatography-mass spectrometry (GC-MS), provides a crucial piece of the structural puzzle, allowing researchers to pinpoint the termini of polysaccharide chains and understand branching patterns.[1]
Experimental Workflow: From Polysaccharide to Linkage Data
The overall workflow for polysaccharide linkage analysis is a multi-step process designed to derivatize the polysaccharide in a way that reveals the original positions of glycosidic linkages.
Caption: Experimental workflow for polysaccharide linkage analysis.
Detailed Experimental Protocol: Methylation Analysis
This protocol is a synthesized method based on commonly used procedures like the Hakomori and Ciucanu methods.
Materials and Reagents:
-
Dry polysaccharide sample (1-5 mg)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydride (NaH) or Butyllithium (B86547) (BuLi)
-
Methyl iodide (CH₃I)
-
Trifluoroacetic acid (TFA)
-
Sodium borodeuteride (NaBD₄)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Solubilization of Polysaccharide:
-
Place the dry polysaccharide sample (1-5 mg) in a clean, dry reaction vial.
-
Add 1-2 mL of anhydrous DMSO.
-
Sonicate or stir the mixture at room temperature until the polysaccharide is fully dissolved. This may take several hours.
-
-
Permethylation:
-
Hakomori Method: To the dissolved polysaccharide, add a slurry of sodium hydride in DMSO (dimsyl sodium). The solution will turn greenish, indicating the formation of the alkoxide.
-
Ciucanu Modification: Alternatively, add powdered sodium hydroxide (B78521) or butyllithium directly to the polysaccharide solution in DMSO.
-
Allow the reaction to proceed for 1-2 hours at room temperature with stirring under a nitrogen atmosphere.
-
Cool the reaction mixture in an ice bath.
-
Slowly add methyl iodide (0.5-1 mL) dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for several hours or overnight.
-
The completion of methylation can be monitored by the disappearance of the hydroxyl band (around 3300-3600 cm⁻¹) in an IR spectrum of a small aliquot.
-
Quench the reaction by the slow addition of water.
-
Extract the permethylated polysaccharide with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
-
Hydrolysis:
-
To the dried permethylated polysaccharide, add 2 M trifluoroacetic acid (TFA).
-
Heat the vial at 121°C for 2 hours to hydrolyze the glycosidic linkages.
-
Cool the vial and evaporate the TFA under a stream of nitrogen. Add methanol and evaporate again to remove residual TFA. Repeat this step three times.
-
-
Reduction:
-
Dissolve the hydrolyzed sample in a small volume of water or a mixture of methanol and chloroform.
-
Add sodium borodeuteride (NaBD₄) to reduce the partially methylated monosaccharides to their corresponding alditols. The use of sodium borodeuteride introduces a deuterium (B1214612) label at C1, which aids in mass spectral interpretation.
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
Neutralize the excess NaBD₄ by the dropwise addition of acetic acid until effervescence ceases.
-
-
Acetylation:
-
Evaporate the solvent under nitrogen. Add methanol and evaporate several times to remove borates as volatile methyl borate.
-
Add acetic anhydride and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole).
-
Heat the mixture at 100°C for 1 hour to acetylate the newly formed hydroxyl groups (from the reduction step) and any hydroxyl groups that were originally involved in glycosidic linkages.
-
Cool the reaction mixture and add water to quench the excess acetic anhydride.
-
Extract the resulting partially methylated alditol acetates (PMAAs) with dichloromethane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate for GC-MS analysis.
-
Data Presentation: Interpreting GC-MS Data for Galactose Linkages
The prepared PMAAs are separated by gas chromatography based on their volatility and polarity, and then fragmented and detected by mass spectrometry. The retention time and the mass spectrum are characteristic for each type of linkage. The formation of 2,3,4,6-tetra-O-methyl-1,5-di-O-acetyl-galactitol from a terminal galactose residue is a key indicator.
Table 1: GC-MS Data for Partially Methylated Alditol Acetates (PMAAs) of Galactose
| Linkage Type | Resulting PMAA | Typical Relative Retention Time (to peracetylated myo-inositol) | Key Mass Fragments (m/z) |
| Terminal Galactose | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol | 1.04 | 43, 45, 87, 101, 117, 129, 161, 205 |
| (1→2)-linked Galactose | 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-galactitol | 1.25 | 43, 87, 117, 129, 189, 233 |
| (1→3)-linked Galactose | 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol | 1.22 | 43, 45, 87, 117, 129, 189, 233 |
| (1→4)-linked Galactose | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-galactitol | 1.28 | 43, 87, 117, 129, 189, 233 |
| (1→6)-linked Galactose | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-galactitol | 1.20 | 43, 45, 87, 101, 117, 129, 161, 233 |
| (1→3,6)-linked Galactose | 1,3,5,6-tetra-O-acetyl-2,4-di-O-methyl-galactitol | 1.45 | 43, 87, 117, 129, 189, 261 |
Note: Relative retention times and mass fragments can vary slightly depending on the GC column and MS instrument conditions.
Logical Relationship in Mass Spectrometry Fragmentation
The fragmentation patterns observed in electron ionization mass spectrometry (EI-MS) of PMAAs follow predictable cleavage rules, primarily occurring between carbon atoms. The resulting fragments are diagnostic of the original methylation (and thus linkage) pattern.
Caption: Logical flow of PMAA analysis by mass spectrometry.
The identification of this compound, alongside other partially methylated derivatives, allows for the comprehensive reconstruction of the polysaccharide's primary structure. This detailed structural information is invaluable for understanding its biological function and for the rational design of new drugs and biomaterials.
References
Application Notes and Protocols for GC-MS Analysis of Partially methylated Alditol Acetates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that profoundly influences the structure and function of proteins and lipids. The intricate branching and linkage patterns of glycans dictate their biological activity, playing pivotal roles in cell-cell recognition, signaling, and immune responses. Linkage analysis is a fundamental technique to elucidate the substitution patterns of monosaccharide residues within a polysaccharide or glycan. The most robust and widely used method for this purpose is the analysis of partially methylated alditol acetates (PMAAs) by gas chromatography-mass spectrometry (GC-MS).[1][2]
This application note provides a detailed protocol for the preparation and analysis of PMAAs. The procedure involves four key steps: permethylation of all free hydroxyl groups, hydrolysis of the glycosidic linkages, reduction of the resulting monosaccharides to their corresponding alditols, and acetylation of the newly formed hydroxyl groups.[3] The resulting volatile PMAA derivatives are then separated by GC and identified by their characteristic mass spectra, which provide definitive information about the original linkage positions.[4]
Experimental Protocol
This protocol synthesizes methodologies from established literature to provide a comprehensive workflow for PMAA analysis.[5][6][7]
1. Permethylation of the Glycan
This step methylates all free hydroxyl groups on the sugar residues.
-
Materials:
-
Dry polysaccharide sample (100 µg)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)-DMSO suspension
-
Iodomethane (B122720) (CH₃I)
-
Water (deionized)
-
-
Procedure:
-
Place the dry sample in a screw-cap tube.
-
Add 200 µL of anhydrous DMSO and sonicate for 30 minutes to dissolve the sample.[5][6]
-
Add 200 µL of NaOH-DMSO suspension and vortex the mixture.[5][6]
-
Cool the tube on ice and add 100 µL of iodomethane (CH₃I).[5][6]
-
Sonicate for 5 minutes and vortex. Repeat this step three times.[6] The methylation reaction is often complete within 5 minutes.[7]
-
Partition the reaction mixture by adding 1 mL of chloroform and 1 mL of water. Vortex thoroughly.
-
Centrifuge to separate the layers and carefully remove the upper aqueous layer.
-
Wash the lower organic (chloroform) layer twice more with 1 mL of water.[5][6]
-
Evaporate the chloroform layer to dryness under a stream of nitrogen at 40 °C.[5][6]
-
2. Hydrolysis of the Permethylated Glycan
This step cleaves the glycosidic bonds to yield individual methylated monosaccharides.
-
Materials:
-
2.5 M Trifluoroacetic acid (TFA)
-
-
Procedure:
-
To the dried permethylated sample, add 150 µL of 2.5 M TFA.[5][6]
-
Seal the tube tightly under nitrogen gas.
-
Incubate at 100 °C for 4 hours.[5][6] For some complex polysaccharides, a two-step hydrolysis might be necessary to ensure complete cleavage of all glycosidic linkages.[8]
-
Evaporate the TFA to dryness under a stream of nitrogen at 40 °C.[5][6]
-
3. Reduction of Methylated Monosaccharides
This step converts the methylated monosaccharides into their corresponding alditols.
-
Materials:
-
5 mg/mL Sodium borohydride (B1222165) (NaBH₄) in 30% methanol (B129727) containing 0.03 M NaOH
-
Acetic acid
-
-
Procedure:
4. Acetylation of Methylated Alditols
This step acetylates the hydroxyl groups that were generated during the reduction step, marking the positions of the original glycosidic linkages.
-
Materials:
-
5 mg/mL 4-N,N-dimethylaminopyridine (DMAP) in acetonitrile
-
Pyridine
-
Acetic anhydride (B1165640)
-
Water (deionized)
-
-
Procedure:
-
Add 150 µL of 5 mg/mL DMAP, 50 µL of pyridine, and 150 µL of acetic anhydride to the dried sample.[6]
-
Incubate at room temperature for 4 hours.[6]
-
Add 2 mL of deionized water to stop the reaction.[6]
-
Extract the PMAAs by adding 1 mL of hexane and vortexing.
-
Allow the layers to separate and transfer the upper hexane layer containing the PMAAs to a clean vial for GC-MS analysis.
-
GC-MS Analysis
The volatile PMAA derivatives are analyzed by GC-MS to separate and identify the different linkage types.
-
Instrumentation: An Agilent 7890A GC system (or equivalent) coupled to a mass spectrometer is suitable for this analysis.[5]
-
GC Column: A medium-polarity column, such as a Supelco SP-2380 (60 m x 0.25 mm x 0.2 µm), is recommended for optimal separation of PMAAs.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5][6]
-
Injection: 1 µL of the PMAA sample in hexane, using a splitless injection mode.[5]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 3 minutes.
-
Ramp 1: Increase to 160 °C at 4 °C/min.
-
Hold at 160 °C for 1 minute.
-
Ramp 2: Increase to 180 °C at 0.5 °C/min.
-
Ramp 3: Increase to 260 °C at 20 °C/min.
-
Final hold at 260 °C for 10 minutes.[5]
-
-
Mass Spectrometer Settings:
Data Presentation
The identification of PMAAs is based on their retention times and mass fragmentation patterns. The following table summarizes the characteristic primary and secondary fragment ions for some common PMAAs derived from hexoses.
| Linkage Type | PMAA Derivative | Typical Primary Fragments (m/z) | Typical Secondary Fragments (m/z) |
| Terminal | 2,3,4,6-tetra-O-methyl-1,5-di-O-acetyl-glucitol | 117, 161, 205 | 45, 87, 129 |
| 1 -> 2 | 3,4,6-tri-O-methyl-1,2,5-tri-O-acetyl-glucitol | 117, 189, 233 | 43, 87, 129 |
| 1 -> 3 | 2,4,6-tri-O-methyl-1,3,5-tri-O-acetyl-glucitol | 117, 161, 233 | 43, 87, 129 |
| 1 -> 4 | 2,3,6-tri-O-methyl-1,4,5-tri-O-acetyl-glucitol | 117, 233 | 43, 87, 129, 189 |
| 1 -> 6 | 2,3,4-tri-O-methyl-1,5,6-tri-O-acetyl-glucitol | 117, 161, 205, 261 | 43, 87, 129 |
| 1,3 -> 6 | 2,4-di-O-methyl-1,3,5,6-tetra-O-acetyl-glucitol | 117, 189, 261 | 43, 87, 129 |
Note: Fragmentation patterns can vary slightly depending on the specific monosaccharide and the GC-MS instrumentation.
Experimental Workflow Diagram
Caption: Workflow for the preparation and analysis of partially methylated alditol acetates (PMAAs).
Data Interpretation and Quality Control
The interpretation of the mass spectra is crucial for accurate linkage analysis. The fragmentation of PMAAs upon electron impact ionization occurs primarily at the C-C bonds of the alditol backbone. The resulting fragments are stabilized by the presence of O-methyl and O-acetyl groups. The m/z values of the primary fragment ions are indicative of the positions of the methyl and acetyl groups, and thus the original linkage positions.[4]
For quality control, it is recommended to:
-
Run a blank (solvent only) to identify any system contaminants.
-
Analyze known polysaccharide standards to verify the efficiency of the derivatization steps and to confirm retention times and fragmentation patterns.
-
Ensure complete methylation and hydrolysis for accurate quantitative analysis. Incomplete reactions can lead to the misidentification of linkage types.
References
- 1. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ast.uga.edu [ast.uga.edu]
- 4. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis [bio-protocol.org]
- 6. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comprehensive procedure for preparation of partially methylated alditol acetates from glycoprotein carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Hydrolysis Condition and Detection Method on the Monosaccharide Composition Analysis of Polysaccharides from Natural Sources [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Utilizing 2,3,4,6-Tetra-O-methyl-D-galactose as an Internal Standard for Carbohydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative analysis of monosaccharides, particularly in complex biological matrices, is a critical aspect of glycobiology, biofuel research, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of carbohydrates. However, the accuracy and reliability of GC-MS analysis heavily depend on the use of an appropriate internal standard to correct for variations during sample preparation and analysis. 2,3,4,6-Tetra-O-methyl-D-galactose is an excellent internal standard for the analysis of methylated carbohydrates, particularly in glycosidic linkage analysis (methylation analysis) of polysaccharides. Its structural similarity to methylated monosaccharide analytes ensures comparable behavior during derivatization and chromatographic separation, leading to more accurate quantification.
These application notes provide a detailed protocol for the use of this compound as an internal standard in the GC-MS analysis of monosaccharides derived from polysaccharides.
Principle of Application
In methylation analysis, polysaccharides are first permethylated, then hydrolyzed to cleave the glycosidic bonds, reduced, and finally acetylated to form partially methylated alditol acetates (PMAAs). These volatile derivatives are then analyzed by GC-MS. This compound, when added at a known concentration at the beginning of the sample preparation, undergoes the same reduction and acetylation steps as the methylated monosaccharides released from the polysaccharide. By comparing the peak area of the analyte PMAAs to the peak area of the derivatized internal standard, the absolute or relative amounts of each monosaccharide linkage in the original polysaccharide can be accurately determined.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Polysaccharide sample
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl iodide (CH₃I)
-
Trifluoroacetic acid (TFA)
-
Sodium borodeuteride (NaBD₄)
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Ultrapure water
-
Nitrogen gas, high purity
Equipment
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
GC column suitable for carbohydrate analysis (e.g., DB-5, HP-5MS)
-
Reaction vials with Teflon-lined caps
-
Heating block or oven
-
Centrifuge
-
Vacuum concentrator or rotary evaporator
Protocol 1: Methylation Analysis of Polysaccharides using this compound as an Internal Standard
1. Sample and Internal Standard Preparation:
-
Accurately weigh 1-5 mg of the dried polysaccharide sample into a reaction vial.
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1 mg/mL.
-
Add a precise volume of the internal standard stock solution to the polysaccharide sample (e.g., 100 µL for a final amount of 100 µg).
2. Permethylation:
-
Add 1 mL of anhydrous DMSO to the vial and dissolve the sample completely.
-
Add a pellet of approximately 20 mg of NaOH and sonicate for 30 minutes.
-
Add 100 µL of methyl iodide and shake the mixture for 1 hour at room temperature.
-
Quench the reaction by slowly adding 1 mL of ultrapure water.
-
Extract the methylated polysaccharide by adding 2 mL of DCM and vortexing. Centrifuge to separate the phases and collect the lower organic layer. Repeat the extraction twice.
-
Combine the organic layers and wash them three times with 1 mL of ultrapure water.
-
Dry the DCM layer over anhydrous sodium sulfate (B86663) and evaporate to dryness under a stream of nitrogen.
3. Hydrolysis:
-
To the dried methylated sample, add 1 mL of 2 M TFA.
-
Heat the vial at 121°C for 2 hours to hydrolyze the methylated polysaccharide into its constituent methylated monosaccharides.
-
Cool the vial to room temperature and evaporate the TFA under a stream of nitrogen. Add 1 mL of methanol and evaporate again to remove residual acid. Repeat this step twice.
4. Reduction:
-
Dissolve the dried hydrolysate in 500 µL of 1 M ammonium (B1175870) hydroxide.
-
Add 500 µL of 20 mg/mL sodium borodeuteride in 2 M ammonium hydroxide.
-
Incubate at room temperature for 2 hours.
-
Decompose the excess NaBD₄ by adding a few drops of glacial acetic acid until the effervescence ceases.
-
Evaporate the solution to dryness. Add 1 mL of methanol and evaporate again. Repeat the methanol addition and evaporation step three times to remove borates.
5. Acetylation:
-
To the dried, reduced sample, add 200 µL of 1-methylimidazole and 1 mL of acetic anhydride.
-
Incubate at room temperature for 30 minutes.
-
Add 5 mL of ultrapure water to stop the reaction.
-
Extract the partially methylated alditol acetates (PMAAs) with 2 mL of DCM. Collect the lower organic layer. Repeat the extraction twice.
-
Combine the organic layers and wash them three times with 1 mL of ultrapure water.
-
Dry the DCM layer over anhydrous sodium sulfate and evaporate to a final volume of approximately 100 µL for GC-MS analysis.
6. GC-MS Analysis:
-
Injector: 250°C, splitless injection (1 µL)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 170°C at 30°C/min, then ramp to 240°C at 4°C/min, and hold for 10 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mass Range: m/z 40-450
Data Presentation
Table 1: GC-MS Retention Times and Key Diagnostic Ions of Common PMAAs and the Internal Standard Derivative
| Monosaccharide Linkage | Partially Methylated Alditol Acetate (PMAA) | Retention Time (min) | Key Diagnostic Ions (m/z) |
| Terminal Glucose | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol | 15.2 | 43, 45, 71, 87, 101, 117, 129, 161, 205 |
| 4-linked Glucose | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol | 17.8 | 43, 87, 101, 117, 129, 161, 189, 233 |
| 6-linked Glucose | 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol | 17.5 | 43, 45, 71, 87, 101, 117, 129, 205 |
| Internal Standard | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-galactitol | 15.5 | 43, 45, 87, 101, 117, 129, 161, 205 |
Note: Retention times are approximate and may vary depending on the specific GC-MS system and column.
Table 2: Example Calibration Curve Data for a Terminal Glucose Standard using this compound as an Internal Standard
| Concentration of Terminal Glucose Standard (µg) | Peak Area of Terminal Glucose Derivative | Peak Area of Internal Standard Derivative | Peak Area Ratio (Analyte/IS) |
| 10 | 150,000 | 1,000,000 | 0.15 |
| 25 | 375,000 | 1,000,000 | 0.38 |
| 50 | 750,000 | 1,000,000 | 0.75 |
| 100 | 1,500,000 | 1,000,000 | 1.50 |
| 200 | 3,000,000 | 1,000,000 | 3.00 |
Linear Regression: y = 0.015x - 0.002 (R² = 0.9998) Where y is the peak area ratio and x is the concentration of the analyte.
Table 3: Quantitative Analysis of a Polysaccharide Sample
| Identified PMAA | Retention Time (min) | Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Amount (µg) | Mole Percentage (%) |
| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol | 15.2 | 450,000 | 0.45 | 30.1 | 12.5 |
| 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol | 17.8 | 1,800,000 | 1.80 | 120.1 | 49.8 |
| 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol | 17.5 | 900,000 | 0.90 | 60.1 | 24.9 |
| Internal Standard Derivative | 15.5 | 1,000,000 | - | - | - |
| Other identified monosaccharides | ... | ... | ... | ... | 12.8 |
| Total | 100.0 |
Mandatory Visualizations
Caption: Workflow for methylation analysis using an internal standard.
Caption: Principle of quantification using an internal standard.
Application Notes and Protocols for Methylation Analysis of Glycoproteins Using Permethylated Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that significantly influences the structure, function, and therapeutic efficacy of proteins. Comprehensive analysis of glycoprotein (B1211001) glycans is therefore paramount in drug development and biological research. Permethylation is a robust chemical derivatization technique that enhances the stability and ionization efficiency of glycans for mass spectrometry (MS) analysis. This document provides detailed application notes and protocols for the methylation analysis of N-glycans from glycoproteins using permethylated standards, focusing on liquid chromatography-mass spectrometry (LC-MS) based methodologies.
Permethylation involves the replacement of all active hydrogens on the hydroxyl and N-acetyl groups of a glycan with methyl groups. This derivatization prevents in-source fragmentation of labile sialic acids and improves glycan ionization in positive-ion mode mass spectrometry, facilitating more sensitive and reliable quantitative analysis. The use of permethylated standards, including isotopically labeled glycans, allows for accurate quantification and system suitability assessment.[1]
Experimental Workflow Overview
The overall workflow for N-glycan methylation analysis involves several key steps: release of N-glycans from the glycoprotein, purification of the released glycans, permethylation of the purified glycans, and subsequent analysis by LC-MS/MS. Each step is critical for obtaining high-quality, reproducible data.
Quantitative Data Presentation
The following table presents a representative quantitative profile of permethylated N-glycans released from human serum glycoproteins, analyzed by LC-MS. Relative abundance is calculated from the peak area of each glycan species relative to the total peak area of all identified glycans. This data is illustrative of the type of results obtained from the described protocols.
Table 1: Relative Abundance of Permethylated N-Glycans from Human Serum Glycoproteins
| Glycan Composition (Hex-HexNAc-Fuc-NeuAc) | Proposed Structure | m/z [M+Na]+ | Relative Abundance (%) | Std. Dev. |
| 5-4-1-0 | FA2 | 2041.0 | 15.2 | 1.1 |
| 5-4-1-1 | FA2G1S1 | 2404.2 | 12.8 | 0.9 |
| 6-5-1-1 | FA2BG1S1 | 2767.4 | 10.5 | 0.8 |
| 5-4-1-2 | FA2G2S2 | 2767.4 | 8.9 | 0.7 |
| 6-5-1-2 | FA2BG2S2 | 3130.6 | 7.6 | 0.6 |
| 4-4-0-2 | A2G2S2 | 2431.2 | 6.3 | 0.5 |
| 5-4-0-2 | A2G2S2 | 2794.4 | 5.1 | 0.4 |
| 6-5-0-2 | A2BG2S2 | 3157.6 | 4.2 | 0.4 |
| 7-6-1-2 | FA3BG2S2 | 3493.8 | 3.5 | 0.3 |
| 6-5-1-3 | FA2BG2S3 | 3493.8 | 2.9 | 0.3 |
| 3-4-1-0 | FA1 | 1677.8 | 2.1 | 0.2 |
| 4-3-1-0 | M4F | 1634.8 | 1.8 | 0.2 |
Data is representative and compiled based on typical findings in human serum N-glycan analysis.[2][3] Abbreviations: Hex, Hexose; HexNAc, N-acetylhexosamine; Fuc, Fucose; NeuAc, N-acetylneuraminic acid; A, Asialo; G, Galactose; S, Sialic acid; B, Bisecting GlcNAc; M, Mannose.
Experimental Protocols
Protocol 1: Enzymatic Release of N-Glycans from Glycoproteins
This protocol describes the release of N-linked glycans from a purified glycoprotein sample using Peptide-N-Glycosidase F (PNGase F).
Materials:
-
Purified glycoprotein sample
-
Denaturation solution: 5% SDS, 1M 2-mercaptoethanol
-
NP-40 solution (10%)
-
PNGase F (Glycerol-free)
-
50 mM Sodium Phosphate Buffer, pH 7.5
Procedure:
-
To 20-100 µg of glycoprotein in a microcentrifuge tube, add denaturation solution to a final concentration of 0.5% SDS and 100 mM 2-mercaptoethanol.
-
Incubate the sample at 100°C for 10 minutes to denature the protein.
-
Cool the sample to room temperature.
-
Add NP-40 solution to a final concentration of 1% to sequester the SDS.
-
Add 1-5 µL of PNGase F (500,000 units/mL) to the reaction mixture.
-
Incubate at 37°C for 18-24 hours.
-
The released N-glycans are now ready for purification.
Protocol 2: Solid-Phase Extraction (SPE) Purification of Released N-Glycans
This protocol details the purification of released N-glycans from the deglycosylated protein and other reaction components using a C18 SPE cartridge.
Materials:
-
C18 SPE Cartridge
-
Methanol (B129727) (100%)
-
5% Acetic Acid in water
-
Milli-Q water
Procedure:
-
Activate the C18 cartridge by washing with 5 mL of methanol followed by 5 mL of Milli-Q water.
-
Acidify the glycan release reaction mixture with 5% acetic acid to a final concentration of 1%.
-
Load the acidified sample onto the conditioned C18 cartridge. The deglycosylated peptide will bind to the C18 resin, while the glycans will be in the flow-through.
-
Collect the flow-through containing the N-glycans.
-
Wash the cartridge with 5 mL of 5% acetic acid and collect this wash, combining it with the initial flow-through.
-
Dry the collected glycan solution in a vacuum centrifuge.
Protocol 3: Solid-Phase Permethylation of N-Glycans
This protocol describes a rapid and efficient method for the permethylation of purified N-glycans using a solid-phase approach.[4]
Materials:
-
Dried N-glycan sample
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium hydroxide (B78521) (NaOH) pellets
-
Methyl iodide (CH₃I)
-
Milli-Q water
-
C18 Sep-Pak cartridge
Procedure:
-
Prepare a slurry of NaOH in DMSO by grinding NaOH pellets in DMSO with a mortar and pestle.
-
Resuspend the dried glycan sample in 50 µL of DMSO.
-
Add 50 µL of the NaOH/DMSO slurry to the glycan solution.
-
Add 25 µL of methyl iodide and vortex the mixture vigorously for 10 minutes at room temperature.
-
Add another 25 µL of methyl iodide and continue vortexing for an additional 20 minutes.
-
Quench the reaction by carefully adding 200 µL of Milli-Q water.
-
Add 500 µL of chloroform and vortex to extract the permethylated glycans into the organic phase.
-
Centrifuge to separate the phases and carefully remove the upper aqueous layer.
-
Wash the chloroform layer three times with 1 mL of Milli-Q water.
-
Dry the chloroform layer containing the permethylated glycans in a vacuum centrifuge.
-
Resuspend the dried permethylated glycans in 50% methanol for purification via a C18 Sep-Pak cartridge, eluting with 75% acetonitrile.
-
Dry the eluted sample and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile/0.1% formic acid).
Protocol 4: LC-MS/MS Analysis of Permethylated N-Glycans
This protocol provides a general framework for the analysis of permethylated N-glycans using a reversed-phase liquid chromatography system coupled to a high-resolution mass spectrometer.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column suitable for glycan analysis
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B (e.g., 20%), ramp up to a high percentage (e.g., 80%) over 40-60 minutes to elute the permethylated glycans, followed by a wash and re-equilibration step. The gradient should be optimized based on the specific column and sample complexity.
-
Flow Rate: 200-400 nL/min for nano-LC or 0.2-0.4 mL/min for standard analytical flow.
-
Column Temperature: 40-60°C to improve peak shape.[4]
MS Conditions:
-
Ionization Mode: Positive ion electrospray ionization (ESI)
-
MS1 Scan Range: m/z 700-2500
-
Data Acquisition: Data-dependent acquisition (DDA) with the top 5-10 most intense precursor ions selected for MS/MS fragmentation.
-
Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD)
-
Resolution: >60,000 for MS1 scans to ensure accurate mass measurement.
Data Analysis:
-
Raw data files are processed using specialized glycomics software (e.g., GlycoMod, SimGlycan).
-
Glycan structures are identified based on their accurate mass and fragmentation patterns.
-
Relative quantification is performed by integrating the peak areas of the extracted ion chromatograms for each identified glycan.
Conclusion
The methylation analysis of glycoproteins using permethylated standards is a powerful and sensitive approach for detailed glycan characterization. The protocols provided herein offer a robust framework for researchers to implement this methodology. Careful execution of each step, from glycan release to LC-MS analysis, is crucial for obtaining high-quality, reproducible, and quantitatively accurate data, which is essential for advancing our understanding of the roles of glycosylation in health and disease, and for the development of novel biotherapeutics.
References
- 1. IgG N-glycan library (Permethylated) [ludger.com]
- 2. Quantitation of Permethylated N-Glycans through Multiple-Reaction Monitoring (MRM) LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC Analysis of 2,3,4,6-Tetra-O-methyl-D-galactose Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a cornerstone analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. However, the inherent low volatility of carbohydrates, such as the partially methylated monosaccharide 2,3,4,6-Tetra-O-methyl-D-galactose, necessitates a derivatization step to increase their volatility and thermal stability for successful GC analysis. This document provides detailed application notes and protocols for the derivatization of this compound, focusing on the widely used method of conversion to its partially methylated alditol acetate (B1210297) (PMAA) derivative. This method offers robust and reproducible results, making it ideal for applications in glycobiology, carbohydrate chemistry, and drug development where precise structural and quantitative information is required.
The primary derivatization strategy involves the reduction of the anomeric carbon followed by acetylation of the resulting hydroxyl group. This procedure yields a single, stable derivative for each sugar, simplifying the resulting chromatogram and facilitating accurate quantification.
Derivatization Strategy: Partially Methylated Alditol Acetate (PMAA) Formation
The most common and reliable method for the derivatization of partially methylated monosaccharides like this compound is its conversion to the corresponding alditol acetate. This process involves two key steps:
-
Reduction: The free aldehyde or ketone group at the anomeric center of the monosaccharide is reduced to a primary alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄). The use of NaBD₄ is advantageous as it introduces a deuterium (B1214612) atom at the C-1 position, which can aid in mass spectral identification.
-
Acetylation: The newly formed hydroxyl group at C-1 and the existing hydroxyl group at C-5 (in the case of the open-chain form) are then acetylated using an acetylating agent like acetic anhydride (B1165640) in the presence of a catalyst.
This two-step process converts the this compound into 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-galactitol, a volatile derivative suitable for GC analysis.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Sodium borohydride (NaBH₄) or Sodium borodeuteride (NaBD₄)
-
Ammonia (B1221849) solution (15 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetic acid (glacial, 18 M)
-
Acetic anhydride
-
Milli-Q or deionized water
-
Internal standard (e.g., myo-inositol or allose)
-
Glass reaction vials with PTFE-lined screw caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
Protocol: Preparation of Partially Methylated Alditol Acetate (PMAA)
This protocol is adapted from the method described by Blakeney et al. (1983).[1]
1. Reduction of Monosaccharides to Alditols
-
To a clean, dry glass reaction vial, add a known amount of the this compound sample (typically 10-100 µg).
-
If using an internal standard, add a known amount to the vial.
-
Add 100 µL of Milli-Q water to dissolve the sample.
-
In a fume hood, add 20 µL of 15 M ammonia solution.
-
Add 1 mL of 0.5 M sodium borohydride (or sodium borodeuteride) in DMSO. Cap the vial tightly and vortex to mix thoroughly.
-
Incubate the reaction mixture for 90 minutes at 40°C in a heating block or water bath.
-
After incubation, carefully add 100 µL of glacial acetic acid to neutralize the excess borohydride. Vortex the mixture.
2. Acetylation of Alditols
-
To the vial containing the reduced sample, add 2 mL of acetic anhydride.
-
Add 200 µL of 1-methylimidazole to catalyze the acetylation. Caution: The reaction is exothermic.
-
Vortex the mixture and let it stand at room temperature for 10 minutes.
-
Add 5 mL of Milli-Q water to the vial to quench the reaction and hydrolyze the excess acetic anhydride. Vortex thoroughly.
-
Allow the vial to cool to room temperature.
-
Extract the alditol acetates by adding 1 mL of dichloromethane (DCM). Vortex vigorously for 30 seconds.
-
Centrifuge the vial to separate the layers.
-
Carefully transfer the lower DCM layer containing the derivatized product to a clean vial using a Pasteur pipette.
-
Evaporate the DCM under a gentle stream of nitrogen gas.
-
Reconstitute the dried derivative in a suitable volume of an appropriate solvent (e.g., acetone (B3395972) or ethyl acetate) for GC analysis.
GC-MS Analysis Conditions
The following are typical GC-MS conditions for the analysis of partially methylated alditol acetates. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| GC Column | SP-2330 (fused silica (B1680970) capillary, 30 m x 0.25 mm i.d., 0.20 µm film thickness) or DB-5 (60 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (split or splitless mode) |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min; ramp at 5°C/min to 170°C; ramp at 4°C/min to 215°C, hold for 10 min; ramp at 20°C/min to 250°C, hold for 5 min. |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
Data Presentation
The following table summarizes the expected quantitative data for the GC analysis of derivatized this compound.
| Derivative Name | GC Column | Retention Time (Relative to Myo-inositol) | Key Mass Fragments (m/z) |
| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-galactitol | SP-2330 | 1.097[2] | 43, 45, 71, 87, 101, 117, 129, 161, 205 |
Note: Retention times are relative and can vary depending on the specific GC system, column condition, and temperature program. It is highly recommended to run an authentic standard for confirmation.
Mandatory Visualizations
Experimental Workflow for PMAA Derivatization
Caption: Workflow for the derivatization of this compound to its partially methylated alditol acetate (PMAA) for GC-MS analysis.
Logical Relationship of Derivatization Steps
Caption: The logical progression from a non-volatile analyte to a volatile derivative suitable for GC analysis.
References
Application Notes and Protocols for Hakomori Methylation of Complex Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hakomori methylation is a highly efficient and widely used method for the permethylation of complex carbohydrates, including glycoproteins, glycolipids, and polysaccharides.[1][2] Developed by Sen-itiroh Hakomori in 1964, this technique is crucial for the structural elucidation of carbohydrates, particularly for linkage analysis by mass spectrometry.[1][2] Permethylation replaces all free hydroxyl and N-acetyl protons with methyl groups, rendering the carbohydrate derivatives more volatile and amenable to analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3] This derivatization also stabilizes sialic acids and improves ionization efficiency, leading to more sensitive and reliable glycomic profiling.[1]
In the context of drug development, understanding the structure of complex carbohydrates is paramount. Glycosylation plays a critical role in various biological processes, including cell-cell recognition, immune response, and disease progression. Alterations in glycosylation patterns are often associated with diseases such as cancer. Therefore, detailed structural analysis of glycans on therapeutic proteins (e.g., monoclonal antibodies) and disease-related biomarkers is essential for drug efficacy, safety, and diagnostics. The Hakomori methylation provides a robust tool for researchers and drug development professionals to unravel the intricate structures of these vital biomolecules.
Principle of the Hakomori Methylation
The Hakomori methylation reaction proceeds in two main steps. First, the carbohydrate is treated with a strong base, the methylsulfinyl carbanion (dimsyl anion), which is generated by the reaction of sodium hydride (NaH) with dimethyl sulfoxide (B87167) (DMSO). The dimsyl anion is a powerful nucleophile that abstracts the protons from the hydroxyl groups of the carbohydrate, forming alkoxides. In the second step, methyl iodide (CH₃I) is introduced as the methylating agent. The alkoxides then act as nucleophiles, attacking the methyl group of methyl iodide in a Williamson ether synthesis-like reaction to form methyl ethers. This process is repeated until all hydroxyl groups are methylated, resulting in a permethylated carbohydrate.
Application in Linkage Analysis
Permethylation is a cornerstone of glycosidic linkage analysis. After permethylation, the carbohydrate is hydrolyzed to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides. These partially methylated monosaccharides are then typically reduced and acetylated to form partially methylated alditol acetates (PMAAs). The PMAAs are volatile and can be readily analyzed by GC-MS. The fragmentation pattern in the mass spectrum of each PMAA reveals the positions of the original glycosidic linkages. For example, a 2,3,4,6-tetra-O-methyl-glucose derivative indicates a terminal, non-reducing glucose residue, while a 2,3,6-tri-O-methyl-glucose derivative points to a glucose residue that was linked at the C4 position.
Experimental Protocols
Materials and Reagents
-
Carbohydrate Sample: Glycoprotein, glycolipid, or polysaccharide (dried and free of salts)
-
Dimethyl sulfoxide (DMSO): Anhydrous, sequencing grade
-
Sodium hydride (NaH): 60% dispersion in mineral oil
-
Methyl iodide (CH₃I): Sequencing grade
-
Chloroform (B151607) (CHCl₃): HPLC grade
-
Water (H₂O): Deionized or Milli-Q
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃): 5% (w/v) aqueous solution
-
Sep-Pak C18 cartridges
-
Nitrogen gas
-
Glass reaction vials with screw caps (B75204) and PTFE septa
-
Magnetic stirrer and stir bars
-
Syringes and needles
Protocol: Hakomori Methylation of a Complex Carbohydrate
1. Preparation of the Dimsyl Anion Reagent:
-
Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care in a fume hood and under an inert atmosphere (e.g., nitrogen or argon).
-
Wash approximately 250 mg of 60% NaH dispersion in mineral oil three times with 5 mL of anhydrous hexane (B92381) to remove the oil. Decant the hexane carefully after each wash.
-
Dry the NaH under a stream of dry nitrogen.
-
Carefully add 5 mL of anhydrous DMSO to the dried NaH.
-
Heat the mixture to 50°C with stirring under a nitrogen atmosphere for approximately 45-60 minutes, or until the evolution of hydrogen gas ceases and the solution turns a clear, greenish-yellow. This indicates the formation of the methylsulfinyl carbanion (dimsyl anion).
-
The reagent can be stored under nitrogen at room temperature for several weeks.
2. Permethylation Reaction:
-
Dissolve 1-5 mg of the dried carbohydrate sample in 1 mL of anhydrous DMSO in a reaction vial. For insoluble samples, sonication may be required.
-
Add 1 mL of the prepared dimsyl anion reagent to the carbohydrate solution.
-
Stir the reaction mixture at room temperature for 1 hour. For highly hindered hydroxyl groups, the reaction time can be extended or the temperature slightly increased (e.g., to 40°C).
-
Cool the reaction mixture in an ice bath.
-
Slowly add 0.5 mL of methyl iodide to the reaction mixture with stirring. Caution: The reaction is exothermic.
-
Allow the reaction to proceed at room temperature for 2-3 hours with continuous stirring.
3. Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of 5 mL of water.
-
Add 5 mL of chloroform and mix vigorously.
-
Centrifuge the mixture to separate the layers.
-
Carefully transfer the lower chloroform layer containing the permethylated carbohydrate to a clean tube.
-
Repeat the extraction of the aqueous layer with 5 mL of chloroform two more times.
-
Combine the chloroform extracts.
-
Wash the combined chloroform extract with 5 mL of 5% sodium thiosulfate solution to remove any remaining iodine.
-
Wash the chloroform extract three times with 5 mL of water to remove residual DMSO and salts.
-
Dry the chloroform layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the chloroform under a stream of nitrogen.
-
For further purification, the dried residue can be passed through a Sep-Pak C18 cartridge, eluting with acetonitrile.
-
The purified, permethylated carbohydrate is then ready for analysis by mass spectrometry.
Data Presentation
Quantitative data from linkage analysis is typically presented in a tabular format, indicating the relative molar ratios of the identified partially methylated alditol acetates.
| Partially Methylated Alditol Acetate | Linkage Interpretation | Molar Ratio (%) |
| 2,3,4,6-Me₄-Glcp | Terminal Glucose | 15 |
| 2,3,6-Me₃-Glcp | 4-linked Glucose | 45 |
| 2,4,6-Me₃-Galp | 3-linked Galactose | 20 |
| 2,3,4-Me₃-Xylp | 5-linked Xylose | 10 |
| 2,3-Me₂-Glcp | 4,6-linked Glucose (branch point) | 10 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Hakomori permethylation of complex carbohydrates.
Chemical Reaction Pathway
Caption: Chemical reaction pathway of the Hakomori methylation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Methylation | Insufficient dimsyl anion reagent | Ensure complete reaction of NaH with DMSO. Use a fresh batch of dimsyl anion. |
| Sterically hindered hydroxyl groups | Increase reaction time or temperature (e.g., 40-50°C). | |
| Presence of water in reagents or sample | Use anhydrous DMSO and thoroughly dry the carbohydrate sample. | |
| Low Yield | Sample loss during work-up | Be careful during the liquid-liquid extraction steps. Ensure complete transfer of the chloroform layer. |
| Degradation of the carbohydrate | Avoid excessively high temperatures or prolonged reaction times, especially for sensitive carbohydrates. | |
| Presence of Non-Carbohydrate Peaks in MS | Contaminants from reagents | Use high-purity, sequencing-grade reagents. |
| Side reactions | Ensure the reaction is properly quenched and the work-up is performed promptly. |
Conclusion
The Hakomori methylation procedure remains a powerful and indispensable tool in glycobiology and is of significant importance in the biopharmaceutical industry. Its ability to achieve complete permethylation of complex carbohydrates enables detailed structural characterization that is critical for understanding the biological roles of glycans and for the development of safe and effective glycoprotein-based therapeutics. While the procedure requires careful handling of reactive reagents, the detailed protocol and troubleshooting guide provided in these application notes will assist researchers, scientists, and drug development professionals in successfully applying this technique to their research endeavors.
References
- 1. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A RAPID PERMETHYLATION OF GLYCOLIPID, AND POLYSACCHARIDE CATALYZED BY METHYLSULFINYL CARBANION IN DIMETHYL SULFOXIDE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Partially Methylated Alditol Acetates (PMAAs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of partially methylated alditol acetates (PMAAs). This well-established method is a cornerstone in the structural analysis of complex carbohydrates, offering invaluable insights into glycosidic linkages, which is critical for glycobiology research and the development of glycoprotein-based therapeutics.
Introduction
The determination of glycosidic linkages in polysaccharides and glycoproteins is fundamental to understanding their structure and function. The preparation of PMAAs, followed by analysis using gas chromatography-mass spectrometry (GC-MS), is a powerful and widely used technique for this purpose. The procedure involves a four-step chemical modification of the carbohydrate:
-
Permethylation: All free hydroxyl groups are methylated.
-
Hydrolysis: The glycosidic linkages are cleaved to yield partially methylated monosaccharides.
-
Reduction: The aldehyde or ketone group of the monosaccharides is reduced to an alcohol, preventing the formation of ring isomers in the subsequent steps.
-
Acetylation: The newly formed hydroxyl groups (from the reduction step and the original linkage positions) are acetylated.
The resulting PMAAs are volatile derivatives suitable for GC-MS analysis. The fragmentation patterns in the mass spectrometer provide definitive information about the positions of the methyl and acetyl groups, thereby revealing the original glycosidic linkage points of each monosaccharide residue.
Experimental Workflow
The overall experimental workflow for the preparation of PMAAs is depicted below.
Application Notes & Protocols for the Structural Elucidation of Bacterial Exopolysaccharides
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bacterial exopolysaccharides (EPS) are a diverse group of high-molecular-weight carbohydrate polymers secreted by a wide range of bacteria.[1][2] These biopolymers play crucial roles in bacterial survival, adhesion, and biofilm formation, and they possess a wide array of biological activities, including immunomodulatory, anti-cancer, and antioxidant effects, making them attractive candidates for therapeutic and industrial applications.[3][4][5] The structure of an EPS, including its monosaccharide composition, glycosidic linkages, and higher-order conformations, dictates its physicochemical properties and biological functions.[3][6] Therefore, detailed structural elucidation is a critical step in understanding and harnessing the potential of these complex biomacromolecules.
This document provides a comprehensive overview of the methodologies and protocols for the complete structural characterization of bacterial EPS.
I. Overall Workflow for EPS Structural Elucidation
The structural analysis of bacterial EPS is a multi-step process that begins with the isolation and purification of the polymer, followed by a series of analytical techniques to determine its primary, secondary, and tertiary structures.
Caption: Overall workflow for the structural elucidation of bacterial exopolysaccharides.
II. Experimental Protocols
Protocol 1: Isolation and Purification of Bacterial EPS
This protocol describes the general steps for obtaining purified EPS from bacterial cultures.[7][8]
1. Bacterial Culture and EPS Production:
-
Inoculate a suitable liquid medium (e.g., MRS broth for lactic acid bacteria) with the EPS-producing bacterial strain.[8]
-
Incubate under optimal conditions (e.g., temperature, pH, aeration) for EPS production, typically for 24-96 hours.[9]
2. Extraction of Crude EPS:
-
Cell Removal: Centrifuge the bacterial culture at high speed (e.g., 8,000-10,000 x g for 20 minutes at 4°C) to pellet the bacterial cells.[2][10]
-
Protein Precipitation: To the cell-free supernatant, add trichloroacetic acid (TCA) to a final concentration of 4-20% (w/v) and incubate at 4°C for 1-2 hours to precipitate proteins.[7][8] Centrifuge again to remove the precipitated proteins.
-
EPS Precipitation: Add 2-3 volumes of cold absolute ethanol (B145695) to the supernatant and incubate overnight at 4°C to precipitate the crude EPS.[10][11]
-
Collection: Collect the precipitated EPS by centrifugation.
3. Purification of EPS:
-
Redissolving: Dissolve the crude EPS pellet in a minimal amount of deionized water.
-
Dialysis: Transfer the EPS solution to a dialysis membrane (e.g., 8-14 kDa molecular weight cut-off) and dialyze against deionized water for 48 hours at 4°C, with frequent water changes, to remove low molecular weight impurities.[12][13]
-
Further Purification (Optional): For higher purity, the dialyzed EPS can be subjected to further chromatographic purification using ion-exchange or size-exclusion chromatography.[11][14]
-
Lyophilization: Freeze-dry the purified EPS solution to obtain a powdered sample for further analysis.[7]
Protocol 2: Determination of Molecular Weight
The molecular weight of an EPS is a key parameter influencing its physical and biological properties.[6]
Method: High-Performance Size-Exclusion Chromatography (HP-SEC) [12][15]
-
System Preparation: Use an HP-SEC system equipped with a suitable column (e.g., ZORBAX GF-250) and a refractive index (RI) detector.[12]
-
Calibration: Calibrate the column using a series of dextran (B179266) or polystyrene standards of known molecular weights.[12][15]
-
Sample Preparation: Dissolve the lyophilized EPS in the mobile phase (e.g., 0.1 M NaNO₃) at a known concentration (e.g., 1-3 mg/mL).[9] Filter the sample through a 0.22 µm filter.
-
Analysis: Inject the sample into the HP-SEC system and elute with the mobile phase at a constant flow rate (e.g., 0.6-1.0 mL/min).[12][15]
-
Data Analysis: Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) by comparing the elution time of the EPS with the calibration curve.[15]
Protocol 3: Monosaccharide Composition Analysis
This protocol determines the types and relative amounts of monosaccharides that constitute the EPS.[10][16]
Method: HPLC after Acid Hydrolysis and Derivatization
-
Acid Hydrolysis:
-
Derivatization (PMP Labeling):
-
Dissolve the hydrolyzed monosaccharides in water.
-
Add a solution of 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol (B129727) and an aqueous solution of NaOH.
-
Incubate at 70°C for 30-60 minutes.
-
Neutralize the reaction with HCl and extract the PMP-labeled monosaccharides with chloroform (B151607).
-
Evaporate the chloroform layer to dryness and redissolve the residue in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.[10]
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).
-
Detect the PMP derivatives using a UV detector at approximately 250 nm.
-
Identify and quantify the monosaccharides by comparing their retention times and peak areas with those of standard monosaccharides.[10]
-
Protocol 4: Glycosidic Linkage Analysis
This is a critical step to determine how the monosaccharide units are linked together.[5][17]
Method: GC-MS of Partially Methylated Alditol Acetates (PMAAs) [5][18]
-
Permethylation:
-
Dissolve the dry EPS sample in dimethyl sulfoxide (B87167) (DMSO).
-
Add powdered NaOH and stir under nitrogen.
-
Add methyl iodide (CH₃I) and continue stirring for several hours to methylate all free hydroxyl groups.[5]
-
Stop the reaction by adding water and extract the permethylated EPS with dichloromethane.
-
-
Hydrolysis:
-
Hydrolyze the permethylated EPS with 2 M TFA at 120°C for 2 hours. This will cleave the glycosidic bonds, leaving hydroxyl groups at the positions of the original linkages.[5]
-
-
Reduction:
-
Reduce the hydrolyzed product with sodium borodeuteride (NaBD₄). This converts the monosaccharides to their corresponding alditols.[5]
-
-
Acetylation:
-
Acetylate the newly formed hydroxyl groups using acetic anhydride.[5]
-
-
GC-MS Analysis:
-
Dissolve the resulting PMAAs in a suitable solvent (e.g., acetone) and inject into a GC-MS system.[17]
-
The separation on the GC column and the fragmentation pattern in the mass spectrometer are characteristic for each type of linkage.
-
Identify the PMAAs by comparing their retention times and mass spectra with a database or known standards.[5]
-
Protocol 5: Determination of Anomeric Configuration
Method: Nuclear Magnetic Resonance (NMR) Spectroscopy [19][20]
-
Sample Preparation: Dissolve 10-20 mg of purified EPS in deuterium (B1214612) oxide (D₂O).[20]
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
The anomeric protons (H-1) typically resonate in the region of δ 4.5-5.5 ppm.
-
The coupling constant (³J(H1,H2)) can distinguish between α and β configurations. A small coupling constant (1-4 Hz) is indicative of an α-anomer, while a larger coupling constant (7-9 Hz) suggests a β-anomer.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum.
-
The anomeric carbon (C-1) signals typically appear in the region of δ 95-110 ppm.[21]
-
The chemical shift of the C-1 signal can also provide information about the anomeric configuration.
-
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assigning all proton and carbon signals and for confirming the sequence and linkage positions of the monosaccharide residues.[19]
III. Data Presentation
Quantitative data from the structural elucidation process should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Molecular Characteristics of Bacterial Exopolysaccharides
| Bacterial Strain | Mw (kDa) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Streptococcus thermophilus CC30 | 58 - 180 | - | - | [12] |
| Lactobacillus plantarum MTCC 9510 | 268 | - | - | [15] |
| Virgibacillus dokdonensis VITP14 | 555 | - | - | [9] |
| Lactobacillus paraplantarum KM1 | 348.7 | - | - | [10] |
| Bacillus coagulans IBRC-M10807 | 422 | - | - | [16] |
Table 2: Monosaccharide Composition of Bacterial Exopolysaccharides
| Bacterial Strain | Monosaccharide Composition | Molar Ratio | Reference |
| Streptococcus thermophilus CC30 | Glucose, Galactose | 1 : 1 | [12] |
| Virgibacillus dokdonensis VITP14 | Glucose, Ribose, Fructose, Xylose | 25.8 : 18.6 : 31.5 : 24 | [9] |
| Lactobacillus paraplantarum KM1 | Glucose, Mannose, Galactose | 615 : 22.1 : 4.1 (mg/mL) | [10] |
| Bacillus species (Oligonitrophilic) | Galactose, Glucose, Mannose | 10 : 19 : 13-15 | [22] |
| Pseudomonas species (Oligonitrophilic) | Galactose, Glucose, Mannose | 10 : 12-19 : 4-6 | [22] |
Table 3: Glycosidic Linkage Analysis of a Hypothetical Bacterial EPS
| Partially Methylated Alditol Acetate | Deduced Linkage | Molar Percentage (%) |
| 2,3,4,6-tetra-O-methyl-1,5-di-O-acetyl-glucitol | Terminal Glucose | 10 |
| 2,3,6-tri-O-methyl-1,4,5-tri-O-acetyl-glucitol | →4)-Glc-(1→ | 60 |
| 2,4,6-tri-O-methyl-1,3,5-tri-O-acetyl-glucitol | →3)-Glc-(1→ | 15 |
| 2,3-di-O-methyl-1,4,5,6-tetra-O-acetyl-glucitol | →4,6)-Glc-(1→ | 15 |
IV. Visualization of Pathways and Workflows
Biosynthesis Pathway of a Heteropolysaccharide Repeating Unit
The biosynthesis of many bacterial heteropolysaccharides involves the sequential addition of sugar residues from nucleotide sugar precursors to a lipid carrier, followed by polymerization and export.
Caption: Generalized pathway for bacterial heteropolysaccharide biosynthesis.
Workflow for Glycosidic Linkage Analysis
This diagram illustrates the chemical transformations involved in preparing a polysaccharide for linkage analysis by GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural and Functional Characterization of Exopolysaccharide Produced by a Novel Isolate Bacillus sp. EPS003 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for Detection, Extraction, Purification, and Characterization of Exopolysaccharides of Lactic Acid Bacteria—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Characterization and Biocompatibility of Exopolysaccharide Produced by Moderately Halophilic Bacterium Virgibacillus dokdonensis from the Saltern of Kumta Coast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification and characterization of novel exopolysaccharides produced from Lactobacillus paraplantarum KM1 isolated from human milk and its cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Purification, Structural Characteristics, and Biological Activities of Exopolysaccharide Isolated From Leuconostoc mesenteroides SN-8 [frontiersin.org]
- 12. Characterization of Exopolysaccharide Produced by Streptococcus thermophilus CC30 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification and Characterization of Biofilm-Associated EPS Exopolysaccharides from ESKAPE Organisms and Other Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Molecular characterization of an exopolysaccharide from a probiotic Lactobacillus plantarum MTCC 9510 and its efficacy to improve the texture of starchy food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Revisiting Gas-chromatography/mass-spectrometry molar response factors for quantitative analysis (FID or TIC) of glycosidic linkages in polysaccharides produced by oral bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ast.uga.edu [ast.uga.edu]
- 19. Structural determination and NMR characterization of a bacterial exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Insight into the Functionality of Microbial Exopolysaccharides by NMR Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural Characterization and Biological Properties Analysis of Exopolysaccharides Produced by Weisella cibaria HDL-4 [mdpi.com]
- 22. [Monosaccharide composition of the exopolysaccharides of oligonitrophilic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Polysaccharide Methylation Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete methylation in polysaccharide analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary indicator of incomplete polysaccharide methylation?
A1: The most direct indicator of incomplete methylation is the presence of a broad absorption band in the 3200-3700 cm⁻¹ region of the Fourier-Transform Infrared (FT-IR) spectrum of the methylated product. This band corresponds to the stretching vibration of hydroxyl (-OH) groups, and its complete disappearance signifies successful permethylation.[1]
Q2: Why is my polysaccharide sample not fully methylating?
A2: Incomplete methylation is often due to the poor solubility of the polysaccharide in the reaction solvent, typically dimethyl sulfoxide (B87167) (DMSO).[1][2][3] Several factors can contribute to this:
-
High Molecular Weight and Complex Structure: Large polysaccharides with extensive intra- and intermolecular hydrogen bonding and steric hindrance can be difficult to dissolve.[2]
-
Crystalline Regions: Crystalline structures, such as in cellulose, can be resistant to solvent penetration.[4][5]
-
Presence of Charged Groups: Polysaccharides containing uronic acids or sulfate (B86663) groups are often insoluble in DMSO in their native salt forms.[3][6]
Q3: Can the methylation reaction itself cause degradation of my polysaccharide?
A3: Yes, some methylation methods can lead to polysaccharide degradation. For instance, strong bases used in certain protocols can cause extensive degradation.[2] The Hakomori method is generally considered milder than the Ciucanu method and may be preferred to avoid degradation, such as the oxidation of uronic acids.[4] Additionally, oxidative degradation can occur during per-O-methylation in anhydrous DMSO with a long reaction time.[7]
Q4: How can I improve the solubility of my polysaccharide for methylation?
A4: Several strategies can enhance polysaccharide solubility in DMSO:
-
Pre-treatment: Swelling the sample by heating it in DMSO overnight can improve the accessibility of hydroxyl groups.[3] The use of ultrasound or microwave radiation can also aid dissolution.[1]
-
Salt Conversion: For sulfated polysaccharides, converting them to their triethylammonium (B8662869) (TEA) salt form can significantly increase their solubility in DMSO.[3]
-
Pre-solubilization: Incorporating glycerol (B35011) has been shown to increase the solubility of methylated polysaccharides.[1][8]
-
Repeated Methylation: Performing a second round of methylation can be effective. The initial, partially methylated product often has improved solubility in the reaction mixture, allowing for more complete methylation in the subsequent step.[4]
Q5: What analytical techniques can I use to confirm complete methylation?
A5: Besides FT-IR spectroscopy, you can use:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques provide detailed structural information and can confirm the absence of free hydroxyl groups.[9][10][11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) of Partially Methylated Alditol Acetates (PMAAs): While primarily a linkage analysis technique, the results can infer incomplete methylation. An unusually high proportion of terminal to branched residues may suggest that some hydroxyl groups were not methylated and were subsequently acetylated, appearing as "terminal" residues.[3]
Troubleshooting Guide
This guide addresses common issues encountered during polysaccharide methylation analysis.
| Problem | Possible Cause | Troubleshooting Steps |
| Broad -OH peak in FT-IR spectrum after methylation | Incomplete methylation due to poor solubility. | 1. Ensure the polysaccharide is thoroughly dried before dissolving in anhydrous DMSO. 2. Swell the sample in hot DMSO before adding the base.[3] 3. For sulfated polysaccharides, convert to the triethylammonium salt form.[3] 4. Perform a second methylation step.[4] |
| Insufficient reagents or reaction time. | 1. Ensure a molar excess of the base and methyl iodide. 2. Optimize the reaction time. | |
| Low yield of methylated product | Degradation of the polysaccharide. | 1. Consider using a milder methylation method (e.g., Hakomori vs. Ciucanu).[4] 2. Avoid prolonged exposure to strong bases.[2] 3. To prevent oxidative degradation, add a trace of water to the DMSO before adding methyl iodide, or use N,N-dimethylacetamide as the solvent.[7] |
| Loss of product during workup. | 1. For charged polysaccharides, purification by dialysis is recommended over chloroform (B151607) extraction.[2][3][13] 2. Use reverse-phase solid-phase extraction (SPE) for purification.[3] | |
| Insoluble material at the organic/aqueous interface during extraction | Presence of unmethylated or partially methylated polysaccharide. | This indicates incomplete methylation. A double methylation procedure is necessary.[3] |
| High proportion of terminal residues in GC-MS analysis | Incomplete hydrolysis of the methylated polysaccharide. | Optimize hydrolysis conditions (acid concentration, temperature, and time).[3] |
| Incomplete methylation leading to acetylation of free hydroxyls. | Re-evaluate the methylation procedure for completeness using FT-IR or NMR. | |
| Degradation of acid-sensitive sugars (e.g., 3,6-anhydro-galactose) | Harsh acid hydrolysis conditions. | Use a reductive hydrolysis process with an acid-stable reducing agent like 4-methylmorpholine (B44366) borane (B79455) (4-MMB) to protect sensitive monosaccharides.[4] |
Experimental Protocols
Protocol 1: Ciucanu Methylation Method (Improved) for Polysaccharides
This protocol is suitable for many polysaccharides, including those with crystalline structures.[4][14][15][16]
-
Sample Preparation: Weigh 5-10 mg of the dried polysaccharide sample into a reaction vial.
-
Dissolution: Add 1 mL of anhydrous DMSO and stir overnight at room temperature to dissolve the sample. For poorly soluble samples, heat at 60°C or use an ultrasonic bath to facilitate dissolution.[4][14]
-
Basification: Add freshly powdered sodium hydroxide (B78521) (NaOH) (approx. 20-30 mg) to the sample suspension. Stir the mixture for at least 1 hour at room temperature.
-
Methylation: Cool the vial in an ice bath. Slowly add 0.5 mL of methyl iodide (MeI) dropwise to the mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 1 hour with continuous stirring.
-
Quenching: Terminate the reaction by slowly adding 2 mL of deionized water.
-
Extraction: Partition the methylated polysaccharide by adding 2 mL of chloroform (CHCl₃) and vortexing. Centrifuge to separate the phases.
-
Washing: Carefully remove the upper aqueous layer. Wash the lower chloroform layer three times with 2 mL of deionized water.
-
Drying and Recovery: Dry the chloroform layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a stream of nitrogen to obtain the permethylated polysaccharide.
-
Confirmation of Complete Methylation: Analyze a small portion of the product by FT-IR spectroscopy. The absence of a broad peak between 3200 and 3700 cm⁻¹ indicates complete methylation.[1] If methylation is incomplete, redissolve the sample in DMSO and repeat the procedure.[4]
Protocol 2: Hydrolysis, Reduction, and Acetylation for PMAA Analysis
This protocol follows the permethylation step to prepare partially methylated alditol acetates (PMAAs) for GC-MS analysis.[2][4]
-
Hydrolysis: Add 1 mL of 4 M trifluoroacetic acid (TFA) to the dried permethylated polysaccharide.[2][4] Heat at 100°C for 6 hours.[2]
-
Acid Removal: Evaporate the TFA under a stream of nitrogen. Add methanol (B129727) and evaporate again to remove residual acid. Repeat this step three times.
-
Reduction: Dissolve the dried hydrolysate in a mixture of methanol and chloroform (e.g., 7:3 v/v).[2] Add sodium borodeuteride (NaBD₄) and allow the reaction to proceed overnight at room temperature. The use of NaBD₄ instead of NaBH₄ helps to identify the reducing end.
-
Neutralization and Borate (B1201080) Removal: Neutralize the reaction by adding a few drops of acetic acid. Evaporate the solvent. Add methanol and evaporate to dryness several times to remove borate salts as volatile methyl borate.
-
Acetylation: Add 0.2 mL of 1-methylimidazole (B24206) and 2.0 mL of acetic anhydride (B1165640) to the dried, reduced sample.[17] Let the reaction stand for 10 minutes at room temperature.
-
Workup: Add 5 mL of deionized water to decompose the excess acetic anhydride. Extract the PMAAs with 1 mL of dichloromethane (B109758).
-
Analysis: The dichloromethane layer containing the PMAAs is ready for injection into the GC-MS.
Visualizations
Caption: Troubleshooting workflow for incomplete polysaccharide methylation.
Caption: Key steps in polysaccharide methylation analysis for GC-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. pstorage-wellington-7594921145.s3.amazonaws.com [pstorage-wellington-7594921145.s3.amazonaws.com]
- 4. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Elucidation, Modification, and Structure-Activity Relationship of Polysaccharides in Chinese Herbs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elimination of oxidative degradation during the per-O-methylation of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization | MDPI [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Structure determination of the O-specific polysaccharides from Citrobacter O4- and O27-lipopolysaccharides by methylation analysis and one- and two-dimensional 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 15. I. Ciucanu and F. Kerek, “A Simple and Rapid Method for the Permethylation of Carbohydrates,” Carbohydrate Research, Vol. 131, No.2, 1984, pp. 209-217.doi10.1016/0008-6215(84)85242-8 - References - Scientific Research Publishing [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]
Technical Support Center: Permethylation of Carbohydrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the permethylation of carbohydrates. The information is tailored for researchers, scientists, and drug development professionals working with glycans.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your permethylation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or incomplete methylation (undermethylation) | Insufficient base strength or concentration. | For the NaOH/DMSO method, ensure the NaOH is a fine powder and use a sufficient excess. The Hakomori method, using dimsyl base, is often more effective for complete methylation, especially for sterically hindered hydroxyl groups like the 3-hydroxy group in β-cyclodextrin.[1] |
| Steric hindrance of hydroxyl groups. | Consider using the Hakomori method, as it is generally more powerful for methylating sterically hindered positions.[1] | |
| Presence of water in the reaction. | Ensure all reagents and solvents (especially DMSO) are anhydrous. Water can consume the base and reduce the reaction efficiency. However, a minuscule amount of water can help to avoid oxidative degradation in the NaOH/DMSO method.[2][3] | |
| Inadequate reaction time or temperature. | Optimize reaction time and temperature. While the NaOH/DMSO method can be rapid (6-7 minutes), complex carbohydrates may require longer reaction times.[4] | |
| Sample degradation (presence of unexpected byproducts) | Oxidative degradation under anhydrous conditions. | This is a known side reaction, particularly when using the NaOH/DMSO method under strictly anhydrous conditions with a long reaction time between the carbohydrate and methyl iodide before adding the base.[2][5][6] To avoid this, add a trace amount of water to the DMSO, or add the powdered NaOH to the carbohydrate solution before introducing methyl iodide.[2][6] |
| "Peeling" reaction (alkaline degradation from the reducing end). | This is a common issue under the high pH conditions of permethylation.[7] To minimize this, ensure the reaction time is not excessively long and consider methods that use milder basic conditions where possible. The Hakomori method is considered milder than the Ciucanu (NaOH/DMSO) method. | |
| Degradation during workup. | Neutralize the basic reaction mixture with an acid (e.g., acetic acid) before extraction to prevent degradation of the permethylated products.[2][5][6] | |
| Formation of artifacts with +30 Da mass shift | Reaction of methyl iodide with DMSO. | Side reactions between permethylation reagents can produce iodomethyl methyl ether, which can then react with the carbohydrate to add a methoxymethyl group instead of a methyl group.[8] To minimize this, ensure proper stoichiometry and reaction conditions. |
| Poor recovery of permethylated glycans | Emulsion formation during liquid-liquid extraction. | This is a common issue. To resolve emulsions, centrifugation can be effective. |
| Loss of polar permethylated glycans during extraction. | For highly polar glycans (e.g., sulfated glycans), recovery with liquid-liquid extraction can be poor. Solid-phase extraction (SPE) using a C18 cartridge is a more efficient and recommended alternative.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during carbohydrate permethylation?
A1: The most common side reactions include:
-
Undermethylation: Incomplete methylation of all hydroxyl groups, often due to steric hindrance or suboptimal reaction conditions.[1]
-
Oxidative Degradation: This can occur under anhydrous conditions with the NaOH/DMSO method, leading to the breakdown of the carbohydrate structure.[2][5][6]
-
"Peeling" Reaction: Alkaline degradation that proceeds from the reducing end of the carbohydrate, especially under the strongly basic conditions of permethylation.[7][9]
-
Formation of Artifacts: Side reactions between reagents can lead to the formation of byproducts, such as the addition of a methoxymethyl group (+30 Da).[8]
Q2: How can I avoid oxidative degradation of my sample?
A2: Oxidative degradation primarily occurs with the NaOH/DMSO method under strictly anhydrous conditions. To prevent this, you can:
-
Add the powdered sodium hydroxide (B78521) to the carbohydrate dissolved in DMSO before adding the methyl iodide.[2]
-
Use N,N-dimethylacetamide as an alternative solvent to DMSO.[2]
Q3: My mass spectrometry results show a series of peaks with a +30 Da difference from my expected permethylated glycan. What is the cause?
A3: These +30 Da artifacts are likely due to the incorporation of a methoxymethyl group instead of a methyl group on one or more hydroxyl positions. This is proposed to occur from a side reaction between the permethylation reagents (e.g., methyl iodide and DMSO) to form iodomethyl methyl ether, which then acts as an alkylating agent.[8]
Q4: Which permethylation method is best for my application?
A4: The choice of method depends on the nature of your carbohydrate:
-
Ciucanu Method (NaOH/DMSO): A simple, rapid, and widely used method that gives excellent yields.[4][10] It is, however, prone to side reactions like oxidative degradation and peeling.[7]
-
Hakomori Method: This method uses a stronger base (dimsyl anion) and is very effective for complete methylation, especially for sterically hindered hydroxyl groups and complex polysaccharides.[1] It is considered milder than the Ciucanu method and can help to avoid degradation.
-
Solid-Phase Permethylation: This is a newer approach that can minimize side reactions and is more amenable to high-throughput and automated workflows.[3][7]
Q5: How can I confirm that my permethylation reaction is complete?
A5: The completeness of permethylation can be readily confirmed by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). A fully permethylated sample will show a single major peak corresponding to the expected mass, while an undermethylated sample will show a series of peaks with mass differences corresponding to the mass of a methyl group.[1]
Experimental Protocols
Below are detailed protocols for common permethylation methods.
Protocol 1: Permethylation using the Ciucanu Method (NaOH/DMSO)
This protocol is a widely used method for the permethylation of glycans.[11][12]
Materials:
-
Dried glycan sample
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sodium hydroxide (NaOH), finely powdered
-
Methyl iodide (CH₃I)
-
Water, ultrapure
-
Acetic acid, 10% (for quenching)
-
Sep-Pak C18 cartridge (for purification)
Procedure:
-
Sample Preparation: Place the dried glycan sample in a 1.5 mL microtube.
-
Base Preparation: In a separate tube, prepare a slurry of finely powdered NaOH in anhydrous DMSO (e.g., 80 mg/mL). A small amount of water (e.g., 1% v/v) can be added to the DMSO to prevent oxidative degradation.[11]
-
Reaction: a. Add the NaOH/DMSO slurry (e.g., 50 µL) to the dried glycan sample. b. Vigorously vortex the mixture for 10-30 minutes at room temperature. c. Add methyl iodide (e.g., 25 µL) to the mixture. d. Vortex vigorously for another 30-60 minutes at room temperature.
-
Quenching the Reaction: a. Place the reaction tube on ice. b. Carefully add 10% acetic acid (e.g., 50 µL) dropwise to quench the reaction.
-
Extraction and Purification: a. Add 1 mL of chloroform or dichloromethane and 1 mL of water to the quenched reaction mixture. b. Vortex thoroughly and centrifuge to separate the phases. c. Carefully collect the lower organic layer containing the permethylated glycans. d. Repeat the extraction of the aqueous layer with the organic solvent twice more. e. Pool the organic extracts and wash with ultrapure water. f. Dry the organic extract under a stream of nitrogen or in a vacuum centrifuge.
-
Solid-Phase Extraction (Alternative Purification): a. Condition a Sep-Pak C18 cartridge with methanol followed by water. b. Dilute the quenched reaction mixture with water and load it onto the cartridge. c. Wash the cartridge with water to remove salts and other impurities. d. Elute the permethylated glycans with methanol or another suitable organic solvent. e. Dry the eluted sample.
Protocol 2: Permethylation using the Hakomori Method
The Hakomori method is a powerful technique for achieving complete methylation, especially for complex carbohydrates.
Materials:
-
Dried glycan sample
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methyl iodide (CH₃I)
-
Chloroform or Dichloromethane
-
Water, ultrapure
-
Methanol (for quenching)
Procedure:
-
Preparation of Dimsyl Anion:
-
Caution: This step should be performed in a fume hood with appropriate personal protective equipment. a. To a flask containing anhydrous DMSO, carefully add sodium hydride. b. Heat the mixture at 50°C under an inert atmosphere (e.g., nitrogen or argon) until the evolution of hydrogen gas ceases. This indicates the formation of the methylsulfinyl carbanion (dimsyl anion).
-
-
Permethylation Reaction: a. Dissolve the dried glycan sample in a small amount of anhydrous DMSO. b. Add the prepared dimsyl anion solution to the glycan solution at room temperature. c. Stir the mixture for about 1 hour. d. Cool the reaction mixture in an ice bath and add methyl iodide dropwise. e. Allow the reaction to proceed for several hours at room temperature.
-
Quenching and Workup: a. Cool the reaction mixture in an ice bath. b. Carefully add methanol dropwise to quench the excess sodium hydride and dimsyl anion. c. Partition the mixture between chloroform/water or dichloromethane/water. d. Collect the organic layer, wash it with water, and dry it over anhydrous sodium sulfate. e. Evaporate the solvent to obtain the permethylated product.
Data Summary
The following table summarizes the key side reactions in carbohydrate permethylation and factors influencing their occurrence.
| Side Reaction | Influencing Factors | Method of Mitigation |
| Oxidative Degradation | Strictly anhydrous conditions, long pre-incubation of carbohydrate with methyl iodide before base addition.[2][5][6] | Add a trace of water to DMSO, add base before methyl iodide, use N,N-dimethylacetamide as solvent.[2][6] |
| Undermethylation | Steric hindrance, insufficient base, presence of water.[1] | Use a stronger base (e.g., Hakomori method), ensure anhydrous conditions, optimize reaction time.[1] |
| "Peeling" Reaction | High pH, prolonged reaction time.[7] | Minimize reaction time, use milder basic conditions where feasible. |
| +30 Da Artifacts | Side reaction between methyl iodide and DMSO.[8] | Careful control of reaction stoichiometry and conditions. |
Visualizations
Caption: A generalized experimental workflow for the permethylation of carbohydrates.
Caption: Logical relationships between permethylation conditions and common side reactions.
References
- 1. Permethylation linkage analysis techniques for residual carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elimination of oxidative degradation during the per-O-methylation of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PlumX [plu.mx]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.york.ac.uk [pure.york.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. cores.emory.edu [cores.emory.edu]
Technical Support Center: Optimizing GC-MS Conditions for Methylated Sugars
Welcome to the technical support center for the analysis of methylated sugars by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the GC-MS analysis of methylated sugars.
Problem: Poor Chromatographic Resolution or Co-eluting Peaks
Symptoms:
-
Peaks are not baseline separated.
-
Inability to distinguish between isomeric forms of methylated sugars.
-
Broad or tailing peaks.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate GC Column | Select a column with a stationary phase appropriate for the polarity of your derivatized sugars. Polar columns are generally recommended for polar compounds.[1][2] Consider columns with different selectivities to resolve critical pairs. |
| Suboptimal GC Oven Temperature Program | Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting compounds.[3][4] Ensure the initial oven temperature is low enough for proper solvent focusing.[5] |
| Incorrect Carrier Gas Flow Rate | Verify and adjust the carrier gas flow rate to the optimal linear velocity for your column dimensions and carrier gas type (e.g., Helium or Hydrogen).[6] |
| Column Overload | Reduce the injection volume or dilute the sample to avoid exceeding the column's sample capacity, which can lead to peak fronting and poor resolution.[1][5] |
| Column Contamination or Degradation | Bake out the column at a high temperature to remove contaminants.[4][7] If performance does not improve, the column may be degraded and require replacement.[7] |
Problem: Inaccurate Quantification or Non-reproducible Results
Symptoms:
-
High variability between replicate injections.
-
Inability to generate a linear calibration curve.
-
Reported quantities are inconsistent with expected values.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete or Variable Derivatization | Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentrations.[8] Moisture can interfere with silylation reagents, so ensure all glassware and solvents are anhydrous.[8][9] |
| Ignoring Molar Response Factors | Different methylated sugar derivatives will have different responses in the detector (FID or MS). It is crucial to determine and apply molar response factors for accurate quantification.[10] |
| Sample Degradation | Ensure proper sample storage and handle samples promptly to prevent degradation. |
| Injector Issues | Check for leaks in the injector and ensure the septum is not cored or leaking.[5][7] A contaminated injector liner can also lead to poor reproducibility; clean or replace it as needed.[7] |
| Inconsistent Injection Volume | Use an autosampler for precise and reproducible injections. If performing manual injections, ensure a consistent technique. |
Problem: Ghost Peaks or Baseline Instability
Symptoms:
-
Peaks appearing in blank runs.
-
Unstable or drifting baseline.
-
Presence of unexpected peaks in the chromatogram.
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Carrier Gas | Ensure high-purity carrier gas and check that gas traps are functioning correctly.[7] |
| Septum Bleed | Use high-quality, low-bleed septa and replace them regularly.[11] |
| Injector Contamination | Clean the injector and replace the liner and seals.[7] |
| Column Bleed | Condition the column according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature.[4][7] |
| Carryover from Previous Injections | Implement a thorough wash sequence for the syringe between injections.[5] Injecting a solvent blank after a concentrated sample can help identify carryover. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the right derivatization method for my methylated sugars?
Choosing the right derivatization method is critical as free methylated sugars are not volatile enough for GC analysis.[8][12] The most common methods are:
-
Partially Methylated Alditol Acetates (PMAAs): This is a widely used method for linkage analysis of polysaccharides.[13] It involves hydrolysis, reduction, and acetylation. While robust, it can be time-consuming, and some different sugar linkages can produce the same PMAA derivative.[8]
-
Silylation (e.g., TMS derivatization): This is a rapid and effective method for increasing volatility. However, it can produce multiple anomeric peaks for a single sugar, complicating the chromatogram.[14][15] Oximation prior to silylation can reduce the number of isomers.[8]
-
Acetylation: Direct acetylation can also be used, but like silylation, it can result in multiple peaks for each sugar.[14][15]
The choice depends on your specific analytical goals. For linkage analysis, PMAA is the standard. For general profiling of monosaccharides, silylation with oximation is a good option.
Q2: I am having trouble distinguishing between 3-O-methyl- and 4-O-methyl-hexoses. What can I do?
This is a known challenge due to similar fragmentation patterns and, in the case of galactose, identical retention times for their alditol acetate (B1210297) derivatives.[16][17] Here are some strategies:
-
Utilize Selective Ion Monitoring (SIM): By carefully selecting quantifier and qualifier ions from the mass spectra, it may be possible to differentiate and quantify these isomers even if they co-elute.[16]
-
Optimize Chromatography: Experiment with different GC columns and temperature programs to try and achieve chromatographic separation.
-
Consider Alternative Derivatization: While PMAA is common, exploring other derivatization techniques might alter the chromatographic behavior of these isomers.
Q3: How do I interpret the mass spectra of my methylated sugar derivatives?
Interpreting the mass spectra is key to identifying the structure of your methylated sugars.
-
Fragmentation Patterns: The fragmentation of partially methylated alditol acetates is predictable. Cleavage occurs primarily at the C-C bonds of the alditol chain. The resulting fragment ions can be used to determine the positions of the methyl and acetyl groups, which in turn reveals the linkage positions in the original polysaccharide.[18][19]
-
Characteristic Ions: Look for characteristic fragment ions. For example, in the analysis of glucans, m/z values of 45, 117, 161, and 233 are useful for identifying peaks corresponding to methylated alditol acetates.[10][19]
-
Mass Spectral Libraries: Compare your experimental spectra against established mass spectral libraries (e.g., NIST) for known compounds.[18]
-
Literature Data: For novel structures, compare your fragmentation patterns with data reported in scientific literature.[18]
Q4: What are the key considerations for GC column selection for methylated sugar analysis?
The choice of GC column is crucial for achieving good separation.
-
Stationary Phase Polarity: The polarity of the stationary phase should match the polarity of the derivatized analytes.[1] For the separation of polar derivatives like PMAAs, a mid-polarity to polar stationary phase is often a good choice.
-
Column Dimensions:
-
Internal Diameter (ID): 0.25 mm ID columns offer a good balance between efficiency and sample capacity.[1]
-
Film Thickness: A standard film thickness (e.g., 0.25 µm) is suitable for most applications. Thinner films can provide higher resolution for high-boiling point compounds, while thicker films are better for volatile analytes.[20]
-
Length: Longer columns provide higher resolution but result in longer analysis times. A 30 m column is a common starting point.
-
Experimental Protocols
Protocol 1: Preparation of Partially Methylated Alditol Acetates (PMAAs)
This protocol is a standard method for the linkage analysis of polysaccharides.
-
Permethylation: The polysaccharide is first fully methylated to convert all free hydroxyl groups to methyl ethers. The Hakomori method is commonly used.[21]
-
Hydrolysis: The permethylated polysaccharide is hydrolyzed (e.g., with trifluoroacetic acid) to break the glycosidic linkages and yield a mixture of partially O-methylated monosaccharides.
-
Reduction: The aldehyde groups of the resulting monosaccharides are reduced to hydroxyl groups using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄).[21] This step converts the sugars to their corresponding alditols and prevents the formation of ring structures in the subsequent steps.
-
Acetylation: The newly formed hydroxyl groups (from the reduction step) and the original hydroxyl groups that were involved in glycosidic linkages are acetylated using an acetylating agent like acetic anhydride.[21]
-
Extraction and Analysis: The resulting PMAAs are extracted into an organic solvent (e.g., dichloromethane) and analyzed by GC-MS.
Protocol 2: Oximation and Silylation for Monosaccharide Profiling
This protocol is suitable for the analysis of a mixture of monosaccharides.
-
Oximation: Dissolve the sugar sample in pyridine (B92270) containing hydroxylamine (B1172632) hydrochloride and heat to convert the aldehyde and ketone groups to oximes. This step reduces the number of isomeric peaks by preventing ring formation.[9]
-
Silylation: Add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and heat to convert all hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[8][9] This increases the volatility of the sugars.
-
Analysis: The resulting TMS-oxime derivatives are directly analyzed by GC-MS.
Visualizations
Caption: Workflow for the preparation of Partially Methylated Alditol Acetates (PMAAs).
Caption: Troubleshooting logic for poor chromatographic resolution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. shimadzu.co.uk [shimadzu.co.uk]
- 6. aelabgroup.com [aelabgroup.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 9. youtube.com [youtube.com]
- 10. Revisiting Gas-chromatography/mass-spectrometry molar response factors for quantitative analysis (FID or TIC) of glycosidic linkages in polysaccharides produced by oral bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. pstorage-wellington-7594921145.s3.amazonaws.com [pstorage-wellington-7594921145.s3.amazonaws.com]
- 14. Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. How to Analyze the Glycosidic Bond Structure Using GC-MS Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 19. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. gcms.cz [gcms.cz]
- 21. scielo.br [scielo.br]
degradation of sugars during acid hydrolysis in methylation analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of sugars during acid hydrolysis in methylation analysis for glycosidic linkage determination.
Troubleshooting Guides
This section provides solutions to common problems encountered during the acid hydrolysis step of methylation analysis.
Problem 1: Low overall yield of partially methylated alditol acetates (PMAAs).
| Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | Crystalline polysaccharides like cellulose (B213188) are resistant to standard trifluoroacetic acid (TFA) hydrolysis.[1] Consider a stronger acid, such as sulfuric acid, for complete depolymerization.[1][2] However, be aware that sulfuric acid is more destructive and can lead to increased sugar degradation.[1] Alternatively, permethylation prior to TFA hydrolysis can decrystallize cellulose, facilitating its breakdown.[1] |
| Sugar Degradation | Harsh hydrolysis conditions (high acid concentration, high temperature, long duration) can lead to the degradation of released monosaccharides.[1][3][4] Optimize hydrolysis conditions by testing a range of acid concentrations, temperatures, and incubation times to find the best balance between complete cleavage of glycosidic bonds and minimal degradation. For acid-labile linkages, such as those involving fructofuranosyl residues, milder conditions (e.g., 1 M TFA at 70°C for 30 minutes) are recommended.[5] |
| Loss of Material During Cleanup | Ensure proper handling and cleanup procedures to avoid the loss of methylated polysaccharides, especially sulfated galactans which may have poor solubility.[1] |
Problem 2: Inaccurate quantification of specific sugar residues.
| Possible Cause | Recommended Solution |
| Differential Degradation of Sugars | Different monosaccharides exhibit varying stability under acidic conditions.[4] For instance, fructose (B13574) is less stable than glucose.[4] It is crucial to use appropriate internal standards and create calibration curves for each monosaccharide to account for differential degradation. |
| Formation of Degradation Products | Acid hydrolysis can lead to the formation of degradation products like 5-hydroxymethylfurfural (B1680220) (5-HMF) from hexoses and furfural (B47365) from pentoses, which can interfere with subsequent analysis.[4][6] Quantification of these degradation products can provide an estimate of the extent of sugar loss.[7][8][9] |
| Under-methylation | Incomplete methylation of hydroxyl groups will lead to incorrect linkage analysis.[10] Ensure the methylation reaction goes to completion. This can be verified by techniques such as FTIR spectroscopy.[10] For polysaccharides with poor solubility in DMSO, such as those containing crystalline structures, ensure they are well suspended, for example, by magnetic stirring in heated DMSO.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of sugars during acid hydrolysis?
A1: During acid hydrolysis, monosaccharides can undergo dehydration and other reactions to form various degradation products. The most common degradation products include:
-
5-Hydroxymethylfurfural (5-HMF): Formed from the dehydration of hexoses like glucose and fructose.[4][6]
-
Furfural: Formed from the dehydration of pentoses like xylose and arabinose.[4]
-
Levulinic Acid and Formic Acid: Further degradation products of HMF.[4][6]
These by-products can interfere with the analysis and indicate significant loss of the original sugar.[4]
Q2: How can I minimize the degradation of acid-labile sugar residues?
A2: For polysaccharides containing acid-labile linkages, such as fructofuranosyl or 3,6-anhydro-galactose residues, it is crucial to use milder hydrolysis conditions.[1][5] This can be achieved by:
-
Lowering the acid concentration: Using a lower molarity of acid (e.g., 1 M TFA instead of 2 M or 4 M).[5][11]
-
Reducing the reaction temperature: Performing the hydrolysis at a lower temperature (e.g., 70°C instead of 121°C).[5][11]
-
Shortening the hydrolysis time: Reducing the incubation period to the minimum required for complete cleavage.[5][11]
It is advisable to perform a time-course experiment to determine the optimal hydrolysis time that maximizes the yield of the target monosaccharide while minimizing degradation.
Q3: Should I use Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄) for hydrolysis?
A3: The choice between TFA and sulfuric acid depends on the nature of the polysaccharide being analyzed.
-
TFA is a volatile acid, making it easier to remove after hydrolysis. It is generally less destructive than sulfuric acid, leading to less sugar degradation.[1] However, it may not be strong enough to hydrolyze highly resistant structures like crystalline cellulose.[1]
-
Sulfuric acid is a stronger, non-volatile acid that is effective for hydrolyzing resistant polysaccharides.[1][2] However, its harsh nature can cause significant degradation of monosaccharides.[1][2] Neutralization and removal of sulfuric acid are also more complex.[1]
For many applications, a two-stage hydrolysis using sulfuric acid followed by a milder acid is employed to balance complete hydrolysis with minimal degradation.
Q4: How does permethylation before hydrolysis affect sugar degradation?
A4: Permethylation of the polysaccharide before acid hydrolysis can be advantageous. The methyl groups introduced are stable to acid hydrolysis, protecting the hydroxyl groups from degradation reactions. Furthermore, permethylation can disrupt the crystalline structure of polysaccharides like cellulose, making them more susceptible to acid hydrolysis with less harsh conditions, thereby indirectly reducing degradation.[1]
Experimental Protocols
Protocol 1: Standard Acid Hydrolysis with TFA
-
Sample Preparation: Place 1-5 mg of the permethylated polysaccharide in a screw-cap tube.
-
Hydrolysis: Add 1 mL of 2 M TFA. Tightly cap the tube and heat at 121°C for 2 hours.
-
Acid Removal: Cool the tube to room temperature. Remove the TFA by evaporation under a stream of nitrogen or by lyophilization.
-
Reduction: Add 0.5 mL of a freshly prepared solution of sodium borodeuteride (NaBD₄) in 1 M ammonium (B1175870) hydroxide. Incubate at room temperature for 2 hours.
-
Neutralization: Add a few drops of glacial acetic acid to decompose the excess NaBD₄.
-
Borate Removal: Add 1 mL of methanol (B129727) and evaporate to dryness under nitrogen. Repeat this step three times.
-
Acetylation: Add 0.5 mL of acetic anhydride (B1165640) and 0.5 mL of pyridine. Heat at 100°C for 30 minutes.
-
Workup: Cool the sample. Add 1 mL of water and 1 mL of dichloromethane. Vortex and centrifuge. Collect the lower organic layer containing the PMAAs.
-
Analysis: Analyze the PMAAs by Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14]
Protocol 2: Mild Acid Hydrolysis for Labile Sugars
-
Sample Preparation: Place 1-5 mg of the permethylated polysaccharide in a screw-cap tube.
-
Hydrolysis: Add 1 mL of 1 M TFA. Tightly cap the tube and heat at 70°C for 30-60 minutes.[5]
-
Follow steps 3-9 from Protocol 1.
Visualizations
Caption: Acid-catalyzed degradation pathway of polysaccharides.
Caption: Troubleshooting workflow for low PMAA yield.
References
- 1. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds [mdpi.com]
- 2. Comparative hydrolysis analysis of cellulose samples and aspects of its application in conservation science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis: Monosaccharide Recovery and By-Product Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-wellington-7594921145.s3.amazonaws.com [pstorage-wellington-7594921145.s3.amazonaws.com]
- 6. Analysis of Sugar Degradation Products - Celignis Biomass Analysis Laboratory [celignis.com]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. Identification and quantification of glucose degradation products in heat-sterilized glucose solutions for parenteral use by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. researchgate.net [researchgate.net]
- 11. Influence of ultrasonication and hydrolysis conditions in methylation analysis of bacterial homoexopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methylation analysis of polysaccharides: Technical advice [agris.fao.org]
- 14. Linkage Analysis of Oligosaccharides and Polysaccharides: A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Permethylation Reactions
Welcome to the technical support center for permethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of their glycan permethylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of permethylation in glycan analysis?
Permethylation is a derivatization technique essential for the structural characterization of glycans by mass spectrometry (MS).[1][2] It involves replacing all hydrogen atoms in hydroxyl (-OH) and N-acetyl (-NHAc) groups with methyl groups (-CH3). This process enhances the ionization efficiency of glycans, stabilizes sialic acids, and allows for more predictable fragmentation during MS/MS analysis, which aids in determining sequence, branching, and linkage information.[3][4]
Q2: What are the most common methods for permethylation?
The two most prevalent methods are the in-solution method and the solid-phase method.
-
In-solution permethylation: This traditional method, based on the Ciucanu and Kerek protocol, involves using a slurry of sodium hydroxide (B78521) (NaOH) in dimethyl sulfoxide (B87167) (DMSO) with methyl iodide (MeI) as the methylating agent.[2][5][6]
-
Solid-phase permethylation: This newer approach utilizes NaOH packed in microspin columns or capillaries.[5][7][8] It offers advantages such as reduced side reactions and easier sample cleanup.[7][8][9]
Q3: What are the critical reagents and their quality requirements?
-
Dimethyl Sulfoxide (DMSO): Anhydrous or high-purity DMSO is crucial as water can interfere with the reaction.
-
Sodium Hydroxide (NaOH): Can be used as pellets ground into a powder or as a pre-made slurry in DMSO. A finer dispersion of NaOH in DMSO generally leads to faster and more complete reactions.[1][10]
-
Methyl Iodide (Iodomethane, MeI): This is the methylating agent. It is toxic and should be handled in a fume hood with appropriate personal protective equipment.[2]
Troubleshooting Guide
Issue 1: Low or No Yield of Permethylated Product
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete reaction | Optimize reaction time and temperature. While some protocols suggest 15-20 minutes at room temperature, complex glycans may require longer incubation.[1][11] | Ensures the reaction proceeds to completion. |
| Poor quality reagents | Use fresh, anhydrous DMSO and high-purity methyl iodide. Prepare the NaOH/DMSO slurry fresh for each use.[11] | Moisture and impurities can quench the reaction. |
| Insufficient mixing | Ensure thorough mixing of the glycan sample with the NaOH/DMSO slurry before adding methyl iodide.[1] | Homogenization is key for efficient reaction kinetics. |
| Inefficient extraction | For in-solution methods, ensure proper phase separation during liquid-liquid extraction (LLE). For solid-phase extraction (SPE), ensure the C18 column is properly conditioned and eluted.[10][11] | Incomplete extraction leads to sample loss. |
Issue 2: Incomplete Permethylation (Undermethylation)
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient reagent | Increase the amount of methyl iodide, especially for complex, branched glycans.[5][7] | Steric hindrance in larger glycans can require more methylating agent. |
| Poor NaOH dispersion | When preparing the NaOH/DMSO slurry, ensure the NaOH is finely powdered and well-suspended. A finer dispersion increases the reactive surface area.[1][10] | Limited contact between the glycan and the base will slow down the reaction.[1][10] |
| Reaction time too short | Increase the incubation time to allow for complete methylation of all available sites. | Some hydroxyl groups may be less accessible and require more time to react. |
Issue 3: Presence of Side-Reaction Products
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidative degradation ("peeling") | Use solid-phase permethylation methods, which are reported to minimize these side reactions.[7][8][10] Adding a minuscule amount of water to the reaction can also help mitigate oxidative degradation.[6] | The high pH of the reaction can lead to degradation of the reducing end of the glycan. |
| Contamination | Use high-purity solvents and reagents. Ensure all labware is scrupulously clean.[11] | Contaminants can interfere with the reaction and subsequent analysis. |
Experimental Protocols
Protocol 1: In-Solution Permethylation (Slurry Method)
This protocol is a generalized procedure based on common laboratory practices.
-
Preparation of NaOH/DMSO Slurry: In a clean, dry mortar and pestle, grind sodium hydroxide pellets into a fine powder. Suspend the powdered NaOH in anhydrous DMSO to create a slurry. This should be done fresh before each experiment.[11]
-
Reaction Setup:
-
Place the dried glycan sample in a microcentrifuge tube.
-
Add the freshly prepared NaOH/DMSO slurry to the dried sample.
-
Add methyl iodide to the mixture.
-
-
Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes with gentle shaking.[11][12]
-
Quenching: Quench the reaction by the slow, dropwise addition of water.[3]
-
Extraction (LLE):
-
Add a nonpolar solvent like dichloromethane (B109758) or chloroform (B151607) and vortex thoroughly to extract the permethylated glycans.[3][11]
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic layer.
-
Repeat the extraction multiple times and pool the organic layers.
-
-
Purification:
Protocol 2: Solid-Phase Permethylation (Spin-Column Method)
This protocol is a generalized procedure for solid-phase permethylation.
-
Sample Preparation: Dissolve the dried glycan sample in a small volume of DMSO containing methyl iodide and a trace amount of water.[8][14]
-
Reaction:
-
Elution and Purification: The permethylated glycans are eluted from the column and can be directly analyzed or subjected to further cleanup using SPE if necessary.
Data Presentation
Table 1: Comparison of Permethylation Methods
| Feature | In-Solution Permethylation | Solid-Phase Permethylation |
| Throughput | Lower, more labor-intensive[15] | Higher, amenable to automation[1] |
| Side Reactions | Higher potential for oxidative degradation and peeling[7][10] | Minimized oxidative degradation and peeling[7][8][9] |
| Sample Amount | Typically requires larger sample quantities | Suitable for picomole and femtomole amounts[8] |
| Reaction Time | 15-30 minutes | Less than 1 minute[7][8] |
| Cleanup | Often requires liquid-liquid extraction (LLE)[1] | Simpler cleanup, often compatible with direct MS analysis[8] |
Visualizations
References
- 1. High-Throughput Automated Micro-Permethylation for Glycan Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cores.emory.edu [cores.emory.edu]
- 4. LC-MS/MS ANALYSIS OF PERMETHYLATED N-GLYCANS FACILITATING ISOMERIC CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid-phase permethylation of glycans for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase permethylation for glycomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Solid-phase permethylation of glycans for mass spectrometric analysis (2005) | Pilsoo Kang | 315 Citations [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Permethylation “Small Scale” | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. ludger.com [ludger.com]
avoiding undermethylation in complex glycan analysis
Welcome to the technical support center for complex glycan analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with undermethylation during glycan analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is undermethylation in the context of glycan analysis, and why is it problematic?
A: Undermethylation is the incomplete derivatization of hydroxyl (-OH) groups on a glycan to O-methyl (-OCH3) groups during the permethylation process.[1] This incomplete reaction is problematic for mass spectrometry-based glycan analysis for several reasons:
-
Reduced Ionization Efficiency: Permethylation increases the hydrophobicity of glycans, which significantly enhances their ionization efficiency in mass spectrometry, particularly for MALDI-MS.[2] Undermethylated glycans have lower ionization efficiency, leading to weaker signals and reduced sensitivity.[3]
-
Inaccurate Quantification: Since the ionization efficiency is compromised, quantitative analysis of glycan populations will be skewed, with undermethylated species appearing less abundant than they actually are.[3]
-
Increased Heterogeneity: Undermethylation introduces artificial heterogeneity into the sample, as a single glycan structure can exist in various partially methylated forms. This complicates mass spectra and can lead to misidentification of glycan structures.
-
Poor Chromatographic Separation: Permethylation allows for the use of reversed-phase liquid chromatography (LC) for glycan separation.[4] Incomplete methylation can lead to poor peak shapes and isomeric separation.[5]
-
Instability of Sialic Acids: Permethylation stabilizes labile sialic acid residues, preventing their loss during mass spectrometry analysis.[3][6] Undermethylation can result in the fragmentation and loss of these important structures.[7]
Q2: What are the primary causes of undermethylation?
A: Undermethylation can stem from several factors related to the permethylation reaction conditions and sample purity:
-
Insufficient Reagents: An inadequate amount of the methylating agent (iodomethane) or the base (sodium hydroxide) relative to the amount of glycan can lead to an incomplete reaction.[8]
-
Moisture Contamination: Water in the reaction mixture can consume the reagents and reduce the efficiency of the permethylation reaction. It is crucial to ensure all reagents and samples are anhydrous.[4]
-
Poor Reagent Quality: Degradation of iodomethane (B122720) or the use of old or improperly stored sodium hydroxide (B78521) can lead to lower reaction yields.
-
Sample Contaminants: The presence of salts or detergents in the glycan sample can interfere with the permethylation reaction.[2]
-
Suboptimal Reaction Time or Temperature: The reaction may not go to completion if the incubation time is too short or the temperature is not optimal.[8]
Q3: How can I detect undermethylation in my mass spectrometry data?
A: Several indicators in your mass spectrometry (MS) data can point towards undermethylation:
-
Mass Shifts: Incompletely methylated glycans will have lower masses than their fully permethylated counterparts. Look for a series of peaks corresponding to the same glycan with varying numbers of methyl groups.
-
Presence of Multiple Sodium Adducts: While fully permethylated glycans primarily form single sodium adducts ([M+Na]⁺), undermethylated species can form multiple adducts, leading to a more complex spectrum.[7]
-
Low Signal Intensity: A general lack of strong signals for your glycans, especially for larger and more complex structures, can be a sign of poor ionization due to incomplete permethylation.[3]
-
Fragment Ions: The presence of fragment ions corresponding to the loss of sialic acids can indicate that these residues were not properly stabilized by permethylation.[7]
Q4: What is the difference between slurry-based and solid-phase permethylation?
A: Both are common methods for permethylation, but they differ in the handling of the sodium hydroxide base:
-
Slurry-Based Permethylation: This traditional method involves creating a slurry of powdered or gel-based sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO).[2][4] While effective, it can be labor-intensive and prone to inconsistencies due to the non-homogenous nature of the slurry.[9]
-
Solid-Phase Permethylation: In this approach, the glycans in a solution of DMSO and iodomethane are passed over solid sodium hydroxide beads, often packed in a column or a microplate well.[6][8] This method is generally faster, more amenable to high-throughput automation, and can reduce the risk of glycan degradation from excessively high pH.[6][10]
Troubleshooting Guide: Avoiding Undermethylation
This guide provides solutions to common problems encountered during complex glycan analysis that can lead to undermethylation.
| Issue | Possible Cause | Recommended Solution |
| Low or no signal for permethylated glycans | Incomplete permethylation due to insufficient reagents. | Optimize the ratio of iodomethane and sodium hydroxide to the amount of glycan. For solid-phase permethylation, ensure sufficient methyl iodide is used.[6] |
| Moisture in the reaction. | Ensure all reagents, especially DMSO, are anhydrous. Dry the glycan sample thoroughly before the reaction.[4] | |
| Poor quality of reagents. | Use fresh, high-purity iodomethane and sodium hydroxide. Store reagents under appropriate conditions to prevent degradation. | |
| Complex mass spectra with multiple peaks for a single glycan | Partial methylation leading to a heterogeneous population of glycans with varying numbers of methyl groups. | Increase the reaction time or temperature to drive the reaction to completion.[8] Consider repeating the permethylation step.[10] |
| Presence of salt adducts other than sodium. | Ensure thorough desalting of the glycan sample before and after permethylation using methods like C18 solid-phase extraction.[2][11] | |
| Loss of sialic acids (observed as neutral loss in MS/MS) | Incomplete methylation of sialic acid carboxyl groups, leading to instability. | Ensure the permethylation reaction conditions are robust enough to methylate both hydroxyl and carboxyl groups. Solid-phase permethylation can be particularly effective for stabilizing sialic acids.[3] |
| Poor chromatographic peak shape and resolution | Co-elution of fully and partially methylated glycans. | Optimize the permethylation protocol to ensure complete derivatization. For N-glycans, reduction of the reducing terminus prior to permethylation can simplify the chromatogram by eliminating α- and β-anomers.[1] |
| Sample overload on the analytical column. | Reduce the amount of sample injected onto the column. |
Experimental Protocols
Protocol 1: N-Glycan Release from Glycoproteins
This protocol outlines the enzymatic release of N-linked glycans from glycoproteins using PNGase F.
-
Denaturation: Dissolve 20-500 µg of the glycoprotein (B1211001) sample in 0.5 mL of a solution containing 2 mg/mL dithiothreitol (B142953) (DTT) in 0.6 M TRIS buffer (pH 8.5). Incubate at 50°C for 1 hour.[11]
-
Alkylation: Add 0.5 mL of a 12 mg/mL solution of iodoacetamide (B48618) (IAA) in 0.6 M TRIS buffer (pH 8.5) and incubate in the dark at room temperature for 1 hour.[11]
-
Buffer Exchange: Dialyze the sample against 50 mM ammonium (B1175870) bicarbonate (pH 7.5) at 4°C for 16-24 hours, with three buffer changes.[11]
-
Proteolytic Digestion: Lyophilize the sample and resuspend it in 0.5 mL of 50 µg/mL TPCK-treated trypsin in 50 mM ammonium bicarbonate. Incubate overnight (12-16 hours) at 37°C.[11]
-
Peptide Purification: Acidify the reaction with a few drops of 5% acetic acid. Load the sample onto a conditioned C18 Sep-Pak column. Wash with 5% acetic acid and elute the glycopeptides with increasing concentrations of 1-propanol (B7761284) (20%, 40%, 100%). Pool the eluted fractions and lyophilize.[11]
-
N-Glycan Release: Resuspend the dried glycopeptides in 200 µL of 50 mM ammonium bicarbonate and add 2 µL of PNGase F. Incubate at 37°C. After 4 hours, add another 3 µL of PNGase F and incubate overnight (12-16 hours).[11]
-
Glycan Purification: Stop the reaction with 5% acetic acid. Load the sample onto a conditioned C18 Sep-Pak column and collect the flow-through containing the released N-glycans. Wash the column with 5% acetic acid and pool the wash with the flow-through. Lyophilize the sample to obtain the purified N-glycans.[11]
Protocol 2: Optimized Solid-Phase Permethylation (OSPP)
This protocol is an optimized method for the complete methylation of glycans.[8]
-
Reagent Preparation: Weigh 200 mg of sodium hydroxide beads into a glass vial. Prepare a solution of the dried N-glycans in a mixture of water and DMSO (10/100 v/v).[8]
-
Reaction Setup: Add 100 µL of iodomethane to the redissolved glycan sample. Transfer this mixture to the glass vial containing the sodium hydroxide beads.[8]
-
Incubation: Rotate the vial to ensure mixing and incubate for 10 minutes at room temperature.[8]
-
Quenching: Quench the reaction by the addition of water. The excess iodomethane will form a separate lower layer.[4]
-
Purification: Purify the permethylated glycans using a C18 solid-phase extraction (SPE) tip or column. Wash the resin with water to remove salts and unreacted reagents, and then elute the permethylated glycans with methanol (B129727) or acetonitrile.[10]
Visualizations
Glycan Analysis Workflow
The following diagram illustrates a typical workflow for N-glycan analysis, highlighting the critical permethylation and purification steps.
Caption: Workflow for N-glycan analysis highlighting key steps.
Troubleshooting Undermethylation
This decision tree provides a logical approach to troubleshooting undermethylation based on mass spectrometry data.
Caption: Decision tree for troubleshooting undermethylation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Permethylation for glycan analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplifying Glycan Profiling through a High-Throughput Micropermethylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Permethylated Glycan by Liquid Chromatography (LC) and Mass Spectrometry (MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Structural Analysis of N-Glycans: New Techniques Using LC-MS Enhance Sensitivity [thermofisher.com]
- 7. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ludger.com [ludger.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
Technical Support Center: Purification of Partially Methylated Alditol Acetates (PMAAs)
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the purification of partially methylated alditol acetates (PMAAs) for glycosidic linkage analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of PMAA analysis?
A1: The primary goal of Partially Methylated Alditol Acetate (PMAA) analysis is to determine the glycosidic linkages in polysaccharides and other glycoconjugates. By methylating all free hydroxyl groups, then hydrolyzing the glycosidic bonds, reducing the newly formed aldehyde and ketone groups to alcohols, and finally acetylating the new hydroxyl groups, one can identify the original linkage positions of each monosaccharide residue using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Q2: What are the key steps in preparing PMAAs?
A2: The preparation of PMAAs involves a sequential five-step chemical derivatization process:
-
Permethylation: All free hydroxyl groups on the carbohydrate are methylated. Common methods use sodium hydroxide (B78521) and methyl iodide in DMSO.[1][3]
-
Hydrolysis: The glycosidic linkages between monosaccharide units are cleaved, typically using an acid like trifluoroacetic acid (TFA).[3][4]
-
Reduction: The aldehyde groups at the newly exposed reducing ends are converted to primary alcohols using a reducing agent such as sodium borohydride (B1222165).[4]
-
Acetylation: The hydroxyl groups generated during hydrolysis and reduction are acetylated, often using acetic anhydride (B1165640).[3]
-
Purification: The final PMAA products are purified to remove salts, reagents, and other non-carbohydrate contaminants before GC-MS analysis.[5]
Q3: Why is purification of the final PMAA sample necessary?
A3: Purification is a critical step to ensure high-quality data from GC-MS analysis. It removes non-carbohydrate contaminants, excess derivatization reagents, and reaction byproducts that can interfere with the separation and detection of PMAAs, leading to a cleaner chromatogram and more accurate identification and quantification.[3][5] A robust purification method can significantly reduce or eliminate non-sugar artifacts.[3]
Experimental Workflow & Protocols
Overall PMAA Preparation Workflow
The entire process, from the initial polysaccharide sample to the final analysis, follows a structured workflow.
Caption: Overall workflow for PMAA synthesis and analysis.
Detailed Experimental Protocol
This protocol is adapted from established methods for preparing PMAAs from carbohydrate samples.[3][4]
-
Permethylation:
-
Dry 100-200 µg of the carbohydrate sample in a screw-cap tube.[1][4]
-
Add 200 µL of dry dimethyl sulfoxide (B87167) (DMSO) and sonicate for 30 minutes to dissolve the sample.
-
Add 200 µL of a sodium hydroxide-DMSO suspension and vortex.
-
Place the tube on ice and add 100 µL of iodomethane (B122720) (CH₃I). Sonicate for 5 minutes and vortex thoroughly. Methylation is often complete within 5 minutes.[3]
-
-
Hydrolysis:
-
Quench the methylation reaction by carefully adding water.
-
Extract the permethylated carbohydrates using an organic solvent (e.g., chloroform). Wash the organic layer twice with 1 mL of water.
-
Evaporate the organic solvent under a stream of nitrogen at 40°C.
-
To the dried sample, add 150 µL of 2.5 M trifluoroacetic acid (TFA).
-
Incubate at 100°C for 4 hours to hydrolyze the glycosidic bonds.
-
Evaporate the TFA under a stream of nitrogen at 40°C.[4]
-
-
Reduction:
-
Add 200 µL of a solution containing 10 mg/mL sodium borohydride (NaBH₄) in 1 M ammonium (B1175870) hydroxide.
-
Incubate at room temperature for 2 hours.
-
-
Acetylation:
-
Add 50 µL of glacial acetic acid to neutralize the excess NaBH₄.
-
Dry the sample completely under a stream of nitrogen.
-
Add 100 µL of acetic anhydride and 100 µL of pyridine.
-
Incubate at 100°C for 1 hour.
-
-
Purification:
-
Add 1 mL of water to the tube and vortex.
-
Add 1 mL of dichloromethane (B109758) (CH₂Cl₂) and vortex to extract the PMAAs into the organic layer.
-
Remove the upper aqueous layer.
-
Wash the lower organic layer twice with 1 mL of water.
-
Transfer the purified organic layer containing the PMAAs to a new vial for GC-MS analysis.
-
Troubleshooting Guide
Q4: My PMAA yield is very low. What are the potential causes?
A4: Low yield can result from several issues throughout the protocol. The most common causes are incomplete derivatization reactions or loss of sample during extraction and washing steps. Ensure all reagents are fresh and anhydrous, as moisture can inhibit both methylation and acetylation reactions. Also, be careful during phase separations to avoid discarding the organic layer containing your product.
Caption: Troubleshooting logic for low PMAA yield.
Q5: I see many unexpected peaks in my GC-MS chromatogram. What are they?
A5: Extraneous peaks are typically due to contaminants from reagents, incomplete reactions, or side-reaction artifacts. The source of contamination can sometimes be identified by its characteristic mass spectrum.[6] Incomplete methylation will result in undermethylated products, while incomplete acetylation can also produce unwanted derivatives. Using high-purity reagents and ensuring reactions go to completion can minimize these issues.[3]
Q6: How can I confirm if a peak is a contaminant or a real PMAA?
A6: The identity of PMAAs is confirmed by comparing their retention times and electron ionization mass spectra (EI-MS) against known standards or published libraries.[7] Contaminants often have characteristic ions. For example, plasticizers (phthalates) are common contaminants and have a characteristic ion at m/z 149.[8] A good practice is to run a "blank" sample containing only the reagents that have been taken through the entire derivatization and purification process.[9]
Common Contaminants and Their Sources
| Contaminant Class | Common Ions (m/z) | Likely Source | Mitigation Strategy |
| Phthalates | 149 | Plasticware (tubes, pipette tips) | Use glass or polypropylene (B1209903) labware; wash equipment with high-purity solvents. |
| Siloxanes | 73, 147, 207, 281 | Column bleed, septa, glassware | Bake out GC column; use high-quality septa; avoid silicone grease. |
| Unmethylated/Acetylated Sugars | Varies | Incomplete methylation or acetylation | Ensure anhydrous conditions and sufficient reaction time/temperature. |
| Solvent Impurities | Varies | Low-purity solvents (DMSO, Chloroform, etc.) | Use high-purity, GC-MS grade solvents. |
| Reagent Artifacts | Varies | Side reactions from derivatization reagents | Follow optimized protocols; use fresh reagents.[3] |
References
- 1. ast.uga.edu [ast.uga.edu]
- 2. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A comprehensive procedure for preparation of partially methylated alditol acetates from glycoprotein carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method of purification of partially methylated alditol acetates in the methylation analysis of glycoproteins and glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Methylation-GC-MS/FID-Based Glycosidic Linkage Analysis of Unfractionated Polysaccharides in Red Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identifying and quantifying contaminants contributing to endogenous analytes in gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Acidic Polysaccharides
Welcome to the technical support center for the analysis of acidic polysaccharides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complex challenges encountered during the extraction, purification, and characterization of these vital biomolecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions arising during acidic polysaccharide analysis.
1. Extraction & Purification
| Question ID | Question | Answer/Troubleshooting Steps |
| EP-01 | My acidic polysaccharide yield is very low after hot water extraction. What can I do? | Acidic polysaccharides often have poor solubility in hot water.[1] Consider using a dilute alkali solution (e.g., 5-15% w/w NaOH or NaCO3) for extraction.[1] Troubleshooting: - Protocol: Perform an initial hot water extraction to remove water-soluble polysaccharides, then use a dilute alkali solution on the residue to extract the acidic polysaccharides.[1]- Temperature Control: Crucially, maintain a low temperature (below 10°C) during alkaline extraction to prevent degradation of the polysaccharides.[1] |
| EP-02 | I'm losing a significant amount of my polysaccharide sample during ultrafiltration. Why is this happening and how can I prevent it? | Polysaccharides, particularly those with high molecular weight or certain charge characteristics, can be adsorbed by ultrafiltration membranes, leading to yield loss.[1] Additionally, the high viscosity of polysaccharide solutions can lead to very slow filtration rates.[1] Troubleshooting: - Membrane Choice: Test different types of ultrafiltration membranes to find one with minimal polysaccharide adsorption.- Alternative Methods: Consider alternative purification methods such as precipitation with organic solvents (e.g., ethanol) or column chromatography. |
| EP-03 | My polysaccharide extract is highly colored. How can I decolorize it without degrading my sample? | Phenolic compounds are common colored impurities in plant-based polysaccharide extracts.[1] While methods like H2O2 treatment can be effective, they risk degrading the polysaccharide.[1] Troubleshooting: - Controlled H2O2 Treatment: If using hydrogen peroxide, strictly control the concentration, temperature, pH, and reaction time to minimize degradation.[1]- Alternative Decolorization: Explore methods like using a reverse micellar solution (e.g., n-hexanol-CTAB-isooctane) for decolorization.[1] |
| EP-04 | How can I effectively remove protein contamination from my acidic polysaccharide extract? | A common and effective method for deproteinization is trichloroacetic acid (TCA) precipitation.[1] Protocol: 1. Slowly add TCA (to a final concentration of 15-30% w/w) to your cooled extract while stirring.[1]2. Allow the mixture to stand at a low temperature (e.g., 4°C) for several hours to allow for complete protein precipitation.[1]3. Centrifuge the mixture to pellet the precipitated protein and collect the supernatant containing the polysaccharide.[1] |
2. Structural Characterization
| Question ID | Question | Answer/Troubleshooting Steps |
| SC-01 | I am getting inconsistent results for the monosaccharide composition of my acidic polysaccharide. What are the potential sources of error? | Inaccurate monosaccharide composition analysis can stem from several factors, primarily related to the hydrolysis step.[2] Troubleshooting: - Incomplete Hydrolysis: One-step acid hydrolysis may not be sufficient for acidic polysaccharides.[2] Consider a two-step hydrolysis method to ensure complete release of all monosaccharides, especially uronic acids.[2]- Acid Choice and Conditions: The choice of acid (e.g., trifluoroacetic acid - TFA, sulfuric acid), its concentration, hydrolysis time, and temperature are all critical parameters that need to be optimized for your specific polysaccharide.[2][3]- Monosaccharide Degradation: Harsh hydrolysis conditions (high temperature or strong acid) can lead to the degradation of some monosaccharides, affecting the final composition.[3] |
| SC-02 | Why is it so challenging to get a complete structural characterization of my acidic polysaccharide? | The structural complexity and diversity of polysaccharides make their analysis inherently challenging.[3][4] A complete characterization often requires a combination of different analytical techniques.[3] Key challenges include: - Lack of UV absorbance: This makes detection with standard HPLC detectors difficult.[3]- Heterogeneity: Polysaccharides are often heterogeneous in terms of molecular weight and repeating unit modifications.[5]- Complex Linkages: Determining the specific glycosidic linkages and branching patterns requires specialized techniques like methylation analysis.[6] |
| SC-03 | Which analytical techniques are best suited for determining the monosaccharide composition of my acidic polysaccharide? | A combination of chromatographic methods is often employed for accurate monosaccharide analysis.[2] Method Comparison: - High-Performance Liquid Chromatography (HPLC): Good for qualitative and quantitative analysis of aldoses, amino sugars, and uronic acids after derivatization (e.g., with PMP).[2][7]- Gas Chromatography-Mass Spectrometry (GC-MS): Can detect aldoses, ketoses, and alditols after derivatization to make them volatile. However, it cannot detect uronic acids and amino sugars.[2]- High-Performance Thin-Layer Chromatography (HPTLC): Allows for the simultaneous analysis of multiple samples and can accurately identify the type of uronic acid.[2] |
Experimental Protocols
1. Alkaline Extraction of Acidic Polysaccharides
This protocol is adapted for the extraction of acidic polysaccharides that have low solubility in hot water.
Materials:
-
Raw material (e.g., plant tissue, fungal biomass)
-
Deionized water
-
5-15% (w/w) Sodium Hydroxide (NaOH) or Sodium Carbonate (Na2CO3) solution
-
Centrifuge and appropriate tubes
-
pH meter
-
Acetic acid (for neutralization)
Procedure:
-
Optional Hot Water Pre-Extraction: To remove water-soluble polysaccharides, first, extract the raw material with hot water. Centrifuge and collect the residue.
-
Alkaline Extraction: Suspend the raw material (or the residue from step 1) in a dilute alkali solution (e.g., 10% NaOH).
-
Incubation: Stir the suspension at a controlled low temperature (e.g., 4°C, not exceeding 10°C) for a defined period (e.g., 2-4 hours).[1]
-
Centrifugation: Separate the supernatant from the solid residue by centrifugation.
-
Neutralization: Carefully adjust the pH of the supernatant to 7.0 using acetic acid.
-
Concentration and Precipitation: Concentrate the neutralized extract and precipitate the polysaccharides by adding ethanol.
-
Collection: Collect the precipitated acidic polysaccharides by centrifugation.
-
Washing and Drying: Wash the pellet with ethanol and then dry it to obtain the crude acidic polysaccharide extract.
2. Acid Hydrolysis for Monosaccharide Analysis (Two-Step Method)
This protocol is designed for a more complete hydrolysis of acidic polysaccharides.[2]
Materials:
-
Polysaccharide sample (3 mg)
-
2 M Hydrochloric acid in methanol
-
2 M Trifluoroacetic acid (TFA)
-
Heating block or oven
-
Nitrogen gas supply or vacuum concentrator
Procedure:
-
Methanolysis: Add 1 mL of 2 M HCl-methanol to the polysaccharide sample.
-
First Hydrolysis Step: Heat the mixture at 80°C for 16 hours.[2]
-
Drying: Dry the sample completely under a stream of nitrogen or using a vacuum concentrator.
-
Second Hydrolysis Step: Add 1 mL of 2 M TFA to the dried residue and heat at 120°C for 1 hour.[2]
-
Final Drying: Dry the sample again to remove the TFA. The resulting hydrolysate is now ready for derivatization and chromatographic analysis.
Quantitative Data Summary
Table 1: Comparison of Polysaccharide Extraction Methods
| Extraction Method | Advantages | Disadvantages | Best Suited For |
| Hot Water Extraction | Simple, widely used, easy to operate.[1] | Time-consuming; inefficient for some acidic or high molecular weight polysaccharides.[1] | Water-soluble polysaccharides. |
| Dilute Alkali-Water Solution | Effective for extracting acidic polysaccharides.[1] | Requires low temperatures to prevent degradation.[1] | Acidic and high molecular weight polysaccharides with low water solubility. |
| Enzymolysis | Mild reaction conditions. | Seldom used alone; often combined with other methods. | Targeted extraction of specific polysaccharides. |
Visualizations
Caption: General workflow for the analysis of acidic polysaccharides.
Caption: Troubleshooting guide for low acidic polysaccharide yield.
References
- 1. Bioactivities, isolation and purification methods of polysaccharides from natural products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Bottom-Up Glycomic Analysis of Polysaccharides in Food Matrices Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polysaccharide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, Purification, Characterization, and Antiangiogenic Activity of Acidic Polysaccharide from Buddleja officinalis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sample Loss During Derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize sample loss and overcome common challenges during derivatization procedures.
Troubleshooting Guide
This section addresses specific issues you might encounter during your derivatization experiments in a practical question-and-answer format.
Q1: I am observing a very low or no peak for my derivatized analyte. What are the potential causes and solutions?
A1: Low or no product formation is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Derivatization: The reaction may not have gone to completion.
-
Solution: Optimize reaction conditions such as temperature, time, and the molar ratio of the derivatization reagent to the analyte. For many reactions, a 2:1 molar ratio of reagent to active hydrogens is a good starting point, but this may need to be increased. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal reaction time.
-
-
Presence of Moisture: Silylating reagents, in particular, are highly sensitive to moisture. Water in the sample or solvent will react with the reagent, rendering it inactive for derivatizing your analyte of interest.
-
Solution: Ensure your sample is completely dry before adding the derivatization reagent. Techniques like lyophilization (freeze-drying) or drying under a stream of nitrogen are effective. Always use anhydrous solvents and store derivatization reagents in a desiccator.
-
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored properly.
-
Solution: Use fresh reagents whenever possible. If you suspect reagent degradation, test it with a known standard. Store reagents according to the manufacturer's instructions, typically under an inert atmosphere and protected from light and moisture.
-
-
Matrix Effects: Components in your sample matrix can interfere with the derivatization reaction, either by consuming the reagent or inhibiting the reaction.[1]
-
Solution: Implement a sample cleanup step prior to derivatization. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove interfering compounds.
-
Q2: My results are not reproducible. What could be causing the variability?
A2: Poor reproducibility can be frustrating and can compromise the validity of your results. Consistency in every step of the process is key.
-
Inconsistent Reaction Conditions: Minor variations in reaction time, temperature, or reagent volumes can lead to significant differences in derivatization efficiency.
-
Solution: Standardize your derivatization protocol. Use calibrated pipettes for accurate volume measurements and a reliable heating block or water bath for consistent temperature control. For temperature-sensitive reactions, ensure all samples are heated for the exact same amount of time.
-
-
Variable Sample Handling: Differences in how samples are prepared and handled can introduce variability.
-
Solution: Develop a standard operating procedure (SOP) for sample preparation and adhere to it strictly for all samples, standards, and quality controls. Minimize the number of transfer steps to reduce the chance of sample loss.
-
-
Analyte Adsorption: Polar analytes can adsorb to the surface of glass vials, leading to sample loss.
-
Solution: Use silanized glassware to minimize active sites for adsorption. Alternatively, polypropylene (B1209903) vials can be used for some applications, but be aware that hydrophobic compounds may adsorb to plastic surfaces.[2]
-
Q3: I'm seeing unexpected peaks in my chromatogram. How can I identify their source?
A3: Extraneous peaks can originate from several sources, including the reagents, the sample matrix, or side reactions.
-
Reagent Artifacts: Excess derivatization reagent or byproducts of the derivatization reaction can appear as peaks in your chromatogram.
-
Solution: Always run a reagent blank (all components except the analyte) to identify peaks originating from the derivatization reagents. If excess reagent is an issue, you may need to incorporate a cleanup step after derivatization to remove it.[3]
-
-
Matrix Components: Other compounds in your sample matrix can also be derivatized and show up in your analysis.
-
Solution: As mentioned previously, a thorough sample cleanup before derivatization is the most effective way to remove interfering matrix components.
-
-
Side Reactions: The derivatization reaction may produce unexpected side products.
-
Solution: Review the chemistry of your derivatization reaction to see if side reactions are likely. Adjusting reaction conditions, such as using a lower temperature, may help to minimize the formation of side products.
-
Frequently Asked Questions (FAQs)
Q: Why is derivatization necessary?
A: Derivatization is a chemical modification of an analyte to enhance its analytical properties. It is often necessary for compounds that are not suitable for direct analysis by techniques like gas chromatography (GC) due to low volatility or thermal instability. Derivatization can also be used to improve chromatographic separation, increase detection sensitivity, and reduce sample loss by masking polar functional groups.[4]
Q: What are the most common derivatization methods?
A: The three most common derivatization methods are:
-
Silylation: This method replaces active hydrogens on polar functional groups (e.g., -OH, -NH, -SH) with a trimethylsilyl (B98337) (TMS) group. Silylation is widely used due to the formation of stable and volatile derivatives.[4]
-
Acylation: In this method, an acyl group is introduced to the analyte, typically at hydroxyl, amino, or thiol groups. Acylation can improve chromatographic properties and introduce a fluorophore for enhanced detection.
-
Alkylation: This involves the addition of an alkyl group to the analyte. Esterification, the conversion of carboxylic acids to esters, is a common form of alkylation.
Q: How do I choose the right derivatization reagent?
A: The choice of reagent depends on the functional groups present in your analyte, the analytical technique you are using, and the desired properties of the derivative. Consider the reactivity of the reagent, the stability of the resulting derivative, and any potential for interference with your analysis.
Q: How can I remove excess derivatization reagent?
A: If excess reagent interferes with your analysis, it may need to be removed. This can sometimes be achieved by a simple evaporation step if the reagent is volatile. Alternatively, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step can be performed after the derivatization reaction is complete.[3]
Data Presentation
The following table provides a summary of typical analyte recovery rates for different derivatization methods. Note that actual recovery can vary significantly depending on the specific analyte, sample matrix, and experimental conditions.
| Analyte Class | Derivatization Method | Reagent Example | Typical Analyte Recovery (%) | Reference(s) |
| Fatty Acids | Esterification (Acid-Catalyzed) | KOCH₃/HCl | 84 - 112% | [5][6] |
| Silylation | TMS-DM | 90 - 106% | [5][6] | |
| Alkylation | PFBBr | >90% | [7] | |
| Amino Acids | Alkylation | Methyl Chloroformate | Generally high, but can cause hydrolysis of proteins/peptides | [8][9] |
| Silylation | MTBSTFA | Comparable to esterification/acylation but may require more sample prep | ||
| Phenols | Silylation | BSTFA | Quantitative derivatization often achieved | [10][11] |
| Acylation | Acetic Anhydride | Can be performed in aqueous solutions |
Experimental Protocols
Below are detailed methodologies for two common derivatization procedures.
Protocol 1: Silylation of Fatty Acids using BSTFA
This protocol describes the conversion of fatty acids to their more volatile trimethylsilyl (TMS) esters.
Materials:
-
Dried fatty acid sample or extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried sample in a reaction vial, add an excess of the BSTFA with 1% TMCS reagent. A 10-fold molar excess is often recommended.
-
Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the reaction mixture at 60°C for 60 minutes. Optimal time and temperature may vary depending on the specific fatty acids.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system.
Protocol 2: Alkylation of Phenols using PFBBr
This protocol is suitable for the trace analysis of phenols, converting them to pentafluorobenzyl (PFB) ethers, which are highly sensitive to electron capture detection (ECD).
Materials:
-
Sample extract containing phenolic compounds
-
Pentafluorobenzyl bromide (PFBBr) solution
-
Potassium carbonate (K₂CO₃) as a catalyst
-
Acetone (HPLC-grade)
-
Hexane (B92381) (HPLC-grade)
-
Reaction vials with screw caps
-
Water bath
Procedure:
-
Sample Preparation: The sample should be in an organic solvent. If in an aqueous solution, perform a liquid-liquid extraction into a suitable solvent and concentrate the extract.
-
Reagent Addition: To the sample extract in a reaction vial, add the PFBBr derivatizing agent and potassium carbonate.
-
Reaction: Seal the vial and heat it in a water bath at 80°C for 5 hours to ensure complete derivatization.
-
Extraction of Derivatives: After the reaction is complete and the vial has cooled to room temperature, add hexane to the mixture. Vortex the vial to extract the PFB ether derivatives into the hexane layer.
-
Analysis: The hexane layer containing the derivatized phenols can be carefully transferred to an autosampler vial for GC-ECD or GC-MS analysis.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during derivatization.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct and quantitative analysis of tRNA acylation using intact tRNA liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating DNA Methylation Analysis: A Guide to Using Standards for Robust Results
For researchers, scientists, and drug development professionals, the accuracy of DNA methylation analysis is paramount. This guide provides a comprehensive comparison of common validation methods, emphasizing the critical role of standards in ensuring reliable and reproducible data. We delve into experimental protocols, present comparative data, and offer clear visual workflows to aid in the selection of the most appropriate validation strategy.
The study of DNA methylation, a key epigenetic modification, has profound implications for understanding disease mechanisms and developing novel therapeutics. However, the complexity of methylation analysis techniques necessitates rigorous validation to confirm the accuracy of experimental findings. The use of standardized controls is fundamental to this process, providing a baseline for assessing the performance of different methods and ensuring consistency across experiments.
Comparing Validation Methods: A Head-to-Head Analysis
Several techniques are available to validate the results of genome-wide or targeted methylation analyses. The choice of method often depends on factors such as the required resolution, sample availability, cost, and throughput. A comparative overview of four commonly used validation methods is presented below, with performance metrics synthesized from multiple studies.[1][2][3][4]
| Method | Principle | Resolution | Throughput | Cost per Sample | Key Advantages | Key Limitations |
| Targeted Bisulfite Sequencing (Target-BS) | High-throughput sequencing of specific genomic regions after bisulfite conversion.[5] | Single CpG | High | Moderate-High | High accuracy and sensitivity; provides methylation patterns across a region.[5] | Requires specialized bioinformatics analysis. |
| Pyrosequencing | Sequencing-by-synthesis method to quantify methylation at individual CpG sites in a bisulfite-treated DNA template.[1][4] | Single CpG | Moderate | Moderate | Highly quantitative and accurate for specific CpG sites; relatively fast.[1][2] | Limited to short DNA regions (max ~350 bp); instrument cost can be high.[1][4] |
| Methylation-Specific High-Resolution Melting (MS-HRM) | PCR-based method that distinguishes methylated from unmethylated DNA based on differences in melting temperature after bisulfite treatment.[1][2] | Regional | High | Low | Cost-effective, fast, and simple to perform.[1][2] | Not site-specific; may not be suitable for intermediately methylated regions.[1] |
| Quantitative Methylation-Specific PCR (qMSP) | Real-time PCR using primers specific for methylated and unmethylated bisulfite-converted DNA sequences.[1][2] | Locus-specific | High | Low | Inexpensive and high-throughput. | Can be less accurate; primer design is challenging and critical for reliable results.[1][2] |
| Methylation-Specific Restriction Endonuclease (MSRE) Analysis | Digestion of genomic DNA with methylation-sensitive restriction enzymes followed by quantitative PCR.[1][2][4] | Specific restriction sites | Moderate | Moderate-High | Does not require bisulfite conversion.[1][2] | Limited to the analysis of specific restriction sites; not suitable for intermediately methylated regions.[1][2][4] |
The Cornerstone of Validation: Methylation Standards
To ensure the reliability of these validation methods, the use of appropriate standards is essential. These standards are commercially available DNA samples with a known and defined methylation status.
Types of Methylation Standards:
-
Fully Methylated and Unmethylated DNA: These are typically human or mouse genomic DNA that has been enzymatically treated to be either completely methylated at all CpG sites or is derived from cells with genetic knockouts of DNA methyltransferases, resulting in less than 5% methylation.[6][7] These can be mixed at different ratios to create a standard curve for quantitative assays.[7]
-
Bisulfite-Converted DNA Standards: These are fully methylated DNA standards that have already undergone bisulfite conversion and are used as positive controls for downstream applications like PCR and sequencing.[7]
-
Matched DNA Sets: These consist of organ-specific human genomic DNAs from a single individual, serving as controls for both 5-mC and 5-hmC detection at biologically relevant levels.[7]
Applications of Methylation Standards:
-
Quality Control: To monitor the efficiency of bisulfite conversion.[7]
-
Assay Calibration: To generate standard curves for the quantification of methylation levels.[7]
-
Performance Evaluation: To compare the accuracy and sensitivity of different methylation analysis methods.
-
Troubleshooting: To identify and resolve experimental issues.[8]
Experimental Protocols: A Practical Guide
Detailed and standardized protocols are crucial for reproducible results. Below are representative workflows for key validation experiments.
Experimental Workflow for Validation of Methylation Sequencing Results
This workflow outlines the steps to validate findings from a primary methylation sequencing experiment, such as whole-genome bisulfite sequencing (WGBS).
Protocol for Targeted Bisulfite Sequencing (Target-BS)
Target-BS is a robust method for validating the methylation status of specific genomic regions.[5]
-
Region Selection and Primer Design: Identify the genomic regions of interest (typically <300 bp) from the initial sequencing data. Design primers specific for bisulfite-treated DNA.
-
Bisulfite Conversion: Treat genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracils, while methylated cytosines remain unchanged.[5] Use of a commercially available kit with appropriate controls (including methylated and unmethylated standards) is recommended.
-
PCR Amplification: Amplify the target regions using the designed primers.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the PCR products and perform high-throughput sequencing. The sequencing depth should be high (several hundred to thousands of times coverage) to ensure sensitivity and accuracy.[5]
-
Data Analysis: Align the sequencing reads to a reference genome and calculate the methylation level for each CpG site.
Protocol for Gene Expression Analysis using RT-qPCR
RT-qPCR is used to determine if changes in DNA methylation correlate with changes in gene expression.[5]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the same samples used for methylation analysis and reverse transcribe it into complementary DNA (cDNA).
-
Primer Design: Design primers specific to the target gene's mRNA sequence.
-
Quantitative PCR (qPCR): Perform qPCR using the cDNA as a template and the designed primers. Use a fluorescent dye or probe to monitor the amplification in real-time.
-
Data Analysis: Calculate the relative expression levels of the target gene, normalized to a stable reference gene (e.g., GAPDH or ACTB).[5]
Logical Framework for Method Selection
Choosing the right validation method requires a careful consideration of the experimental goals and available resources. The following diagram illustrates a decision-making process.
By systematically evaluating the available methods and incorporating appropriate standards into the experimental design, researchers can ensure the validity and integrity of their DNA methylation data, paving the way for more reliable discoveries in both basic research and clinical applications.
References
- 1. DNA Methylation Validation Methods: a Coherent Review with Practical Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DNA Methylation Validation Methods: a Coherent Review with Practical Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Validate DNA Methylation Sequencing Results - CD Genomics [cd-genomics.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. epigenie.com [epigenie.com]
- 8. zymoresearch.de [zymoresearch.de]
A Comparative Guide to NMR and Methylation Analysis for Polysaccharide Structure Elucidation
For researchers, scientists, and drug development professionals, determining the intricate structure of polysaccharides is a critical step in understanding their function and potential applications. Two cornerstone techniques dominate this field: Nuclear Magnetic Resonance (NMR) spectroscopy and Methylation Analysis. While both aim to unravel the monosaccharide composition and linkage patterns, they operate on different principles and provide distinct, often complementary, information.
This guide provides an objective comparison of NMR and methylation analysis, supported by experimental protocols and data presentation, to aid researchers in selecting the appropriate methodology for their specific needs.
At a Glance: NMR vs. Methylation Analysis
The choice between NMR and methylation analysis depends on the specific structural questions being asked, sample availability, and the desired level of detail. The following table summarizes the key characteristics of each technique.
| Feature | NMR Spectroscopy | Methylation Analysis |
| Information Obtained | Monosaccharide identity, anomeric configuration (α/β), glycosidic linkage positions, sequence, branching patterns, 3D conformation, and molecular dynamics.[1][2][3][4] | Monosaccharide identity, glycosidic linkage positions, and quantitative ratios of different linkage types.[5][6][7][8] |
| Sample State | Non-destructive; sample can be recovered after analysis.[4] | Destructive; the sample is chemically derivatized and cannot be recovered. |
| Sample Requirements | Requires relatively larger amounts (typically >1 mg) of pure sample.[9][10] Insolubility can be a major challenge, though some solid-state NMR techniques exist.[1][9] | Can be performed on smaller sample quantities. Less sensitive to impurities compared to NMR. Permethylation can help solubilize otherwise insoluble samples.[11] |
| Data Output | A series of 1D and 2D spectra showing magnetic resonances of atomic nuclei (¹H, ¹³C). | Gas chromatogram (GC) and mass spectra (MS) of partially methylated alditol acetates (PMAAs).[6] |
| Key Strengths | - Provides comprehensive structural data in a single set of experiments. - Determines anomeric configuration (α or β).[9] - Yields information on the sequence of monosaccharides and 3D conformation.[2] - Non-destructive nature.[4] | - Highly sensitive and provides definitive, quantitative data on linkage positions.[7] - Excellent for determining the ratio of terminal, linear, and branched residues. - Can analyze complex mixtures and insoluble polysaccharides.[11][12] |
| Key Limitations | - Lower sensitivity compared to MS-based methods.[9] - Signal overlap in complex spectra can make interpretation difficult.[1][4][13] - Requires specialized, expensive equipment and expertise.[9] - Sample solubility can be a significant issue.[9] | - Destroys the sample. - Information on anomeric configuration is lost during the derivatization process.[12] - Does not provide information on the sequence of monosaccharides. - Undermethylation can lead to inaccurate results.[6][14] |
Experimental Workflows
The following diagram illustrates the distinct experimental paths for analyzing a polysaccharide sample using NMR versus methylation analysis.
Caption: Experimental workflows for NMR and Methylation Analysis.
Detailed Experimental Protocols
NMR Spectroscopy Protocol (Solution-State)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about molecular structure by observing the magnetic properties of atomic nuclei.[2] It is a non-destructive technique, allowing the sample to be recovered.[4] A suite of 1D and 2D NMR experiments is typically required for full structural elucidation.
-
Sample Preparation: Dissolve 5-10 mg of the purified polysaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O). Lyophilize and re-dissolve in D₂O two to three times to exchange labile protons (e.g., -OH) with deuterium. Finally, dissolve the sample in 0.5 mL of 99.96% D₂O for analysis.
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[4]
-
1D ¹H Spectrum: Provides an overview of the proton environment, with the anomeric region (δ 4.3-5.5 ppm) being particularly informative for determining the number of unique sugar residues and their general anomeric configuration.[9]
-
2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same monosaccharide ring system, helping to trace proton connectivity from the anomeric proton.[1]
-
2D TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a single spin system (i.e., a single sugar residue), which is crucial for assigning all proton resonances of a given monosaccharide.[1]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling the assignment of ¹³C chemical shifts.[1]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between protons and carbons. This is the key experiment for identifying glycosidic linkages by observing a correlation between the anomeric proton of one residue and the linkage-position carbon of the adjacent residue.[1]
-
2D NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, providing information about the sequence of monosaccharides and the 3D conformation of the polysaccharide.
-
Methylation Analysis Protocol
Methylation analysis is a robust, destructive chemical method used to determine the linkage positions of monosaccharides within a polysaccharide.[6] The process involves multiple chemical derivatization steps followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Permethylation: Methylate all free hydroxyl groups of the polysaccharide. A common method is the Hakomori method.[15] Dissolve 1-2 mg of the dried polysaccharide in dimethyl sulfoxide (B87167) (DMSO). Add a strong base (e.g., powdered NaOH or dimsyl sodium) to generate alkoxide ions, followed by the addition of methyl iodide (MeI) to methylate these sites.[12][15] The reaction is typically performed for several hours at room temperature. The permethylated product is then purified, often by dialysis.[15]
-
Hydrolysis: Cleave the glycosidic bonds of the permethylated polysaccharide to release the partially methylated monosaccharides. This is typically achieved by heating the sample with an acid, such as 2 M trifluoroacetic acid (TFA), at 120°C for 2-4 hours.[5][15] The acid is subsequently removed by evaporation under a stream of nitrogen.
-
Reduction: Reduce the aldehyde group of the resulting monosaccharides to a primary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄).[5] Using NaBD₄ is advantageous as it introduces a deuterium label at C1, which aids in mass spectrometric identification.
-
Acetylation: Acetylate the newly formed hydroxyl groups (which were originally involved in glycosidic linkages) using an acetylating agent such as acetic anhydride (B1165640) with pyridine (B92270) or 1-methylimidazole (B24206) as a catalyst.[5] This results in the formation of Partially Methylated Alditol Acetates (PMAAs).
-
GC-MS Analysis: Extract the PMAA derivatives into an organic solvent (e.g., dichloromethane) and inject them into a GC-MS system. The PMAAs are separated based on their volatility and retention time on the GC column. The mass spectrometer then fragments each PMAA, producing a characteristic fragmentation pattern that allows for the unambiguous identification of the original monosaccharide and its linkage positions.[6]
Logical Comparison of Techniques
The strengths of one technique often compensate for the weaknesses of the other, highlighting their complementary nature in complex structural analysis.
Caption: Strengths and limitations of NMR and Methylation Analysis.
Conclusion
NMR spectroscopy and methylation analysis are powerful, complementary techniques for the structural elucidation of polysaccharides. NMR offers an unparalleled, non-destructive view of the entire molecular architecture, including anomeric configuration, sequence, and conformation.[1][2] However, it can be limited by sensitivity and spectral complexity.[9] Conversely, methylation analysis provides highly sensitive and quantitative data on glycosidic linkages but is a destructive method that loses key stereochemical information.[6][7]
For a comprehensive and unambiguous structural determination, especially for novel or highly complex polysaccharides, a combined approach is often the most effective strategy.[1] The quantitative linkage data from methylation analysis can confirm and complement the sequential and conformational insights gained from NMR, leading to a complete and confident assignment of the polysaccharide structure.
References
- 1. mdpi.com [mdpi.com]
- 2. A review of NMR analysis in polysaccharide structure and conformation: Progress, challenge and perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. iris.unina.it [iris.unina.it]
- 5. mdpi.com [mdpi.com]
- 6. pstorage-wellington-7594921145.s3.amazonaws.com [pstorage-wellington-7594921145.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. Automatic Structure Determination of Regular Polysaccharides Based Solely on NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the Utility of Permethylated Polysaccharide Solution NMR Data for Characterization of Insoluble Plant Cell Wall Polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
A Comparative Guide to Internal Standards in GC-MS: Featuring 2,3,4,6-Tetra-O-methyl-D-galactose
For researchers, scientists, and drug development professionals relying on Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of carbohydrates, the selection of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of 2,3,4,6-Tetra-O-methyl-D-galactose against other commonly used internal standards, supported by a review of experimental data and methodologies.
The Role of an Internal Standard in GC-MS
An internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and quality controls. Its primary purpose is to correct for the loss of analyte during sample preparation and for variations in injection volume. An ideal internal standard should be chemically similar to the analyte, not naturally present in the samples, and chromatographically resolved from other sample components.
Comparison of Internal Standards for Carbohydrate Analysis
The choice of internal standard for carbohydrate analysis by GC-MS often depends on the specific monosaccharides being quantified and the sample matrix. Below is a comparison of this compound with other common internal standards.
Key Performance Characteristics of Common Internal Standards
| Internal Standard | Key Advantages | Key Disadvantages | Typical Derivatization Required |
| This compound | Structurally similar to methylated monosaccharides. Good volatility after derivatization. | May not be suitable for all underivatized monosaccharide analyses. Commercial availability can be limited. | Acetylation, Silylation |
| Sorbitol | Commercially available and relatively inexpensive. Structurally similar to aldohexoses. | Can be present in some biological samples. May require different derivatization conditions than some analytes. | Acetylation, Silylation |
| Mannitol | Similar to sorbitol, offering good representation for alditols.[1] | Endogenous presence in some samples is a concern.[1] | Acetylation, Silylation |
| Myo-inositol | Commonly used and well-characterized.[2] | May be present in biological matrices. | Acetylation, Silylation |
| Stable Isotope-Labeled Standards (e.g., ¹³C-glucose, d₇-glucose) | Considered the "gold standard" as they co-elute with the analyte and have nearly identical chemical and physical properties. | High cost and limited availability for all monosaccharides. | Same as analyte |
Quantitative Performance Data from Literature
The following table summarizes validation data from various studies using different internal standards. It is important to note that these results are from different experiments and matrices, and therefore represent an indirect comparison.
| Internal Standard | Analyte(s) | Matrix | Linearity (R²) | Precision (RSD%) | Recovery (%) | Reference |
| Mannitol | Lactulose, rhamnose, xylose, etc. | Canine Serum | >0.997 | <15.9% | 92.1-124.7% | [1] |
| Myo-inositol | 3-O-methyl-hexose, 4-O-methyl-hexose | Polysaccharide mixture | >0.99 | 4.68-6.45% | Not Reported | [2] |
| D-[¹³C]Galactose | D-galactose | Human Plasma | >0.99 | <15% | Not Reported | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for carbohydrate analysis using an internal standard with GC-MS.
Sample Preparation and Derivatization
A fundamental requirement for the analysis of carbohydrates by GC is their conversion into volatile derivatives.[4] Common derivatization methods include silylation and acetylation.
Protocol 1: Alditol Acetate Derivatization
This method is widely used for the analysis of neutral monosaccharides.
-
Hydrolysis: The polysaccharide sample is hydrolyzed to its constituent monosaccharides using an acid such as trifluoroacetic acid (TFA).
-
Reduction: The resulting monosaccharides are reduced to their corresponding alditols using sodium borohydride. This step eliminates the formation of multiple anomeric peaks for each sugar.
-
Internal Standard Addition: A known amount of the internal standard (e.g., myo-inositol) is added to the sample.
-
Acetylation: The alditols are acetylated using acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) to form alditol acetates.
-
Extraction: The alditol acetates are extracted into an organic solvent (e.g., dichloromethane) for GC-MS analysis.
Protocol 2: Silylation (as Trimethylsilyl (B98337) derivatives)
Silylation is another common derivatization technique.
-
Drying: The sample and internal standard are dried completely under a stream of nitrogen.
-
Oximation: To prevent the formation of multiple anomeric peaks, an oximation step can be performed using hydroxylamine (B1172632) hydrochloride in pyridine.
-
Silylation: The dried sample is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, and heated to form trimethylsilyl (TMS) derivatives.
-
Injection: The derivatized sample is then directly injected into the GC-MS.
GC-MS Conditions
The following are representative GC-MS conditions for the analysis of derivatized carbohydrates.
-
Gas Chromatograph: Agilent 7890B or similar.
-
Column: A capillary column suitable for sugar derivative analysis, such as an Optima-225 (25 m, 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector. The split ratio may vary depending on the concentration of the analytes.[5]
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized monosaccharides. A typical program might start at a lower temperature and ramp up to a final temperature. For example, an initial temperature of 200°C, held for 3 minutes, followed by a linear gradient of 2°C/min to the final temperature.[5]
-
Mass Spectrometer: Agilent 5977B MSD or similar.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selective Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity.[5]
Visualizing the Workflow and Selection Process
Conclusion
The selection of an internal standard for GC-MS analysis of carbohydrates is a multifaceted decision that requires careful consideration of the analyte's properties, the sample matrix, and the specific goals of the analysis. This compound serves as a viable internal standard, particularly for the analysis of methylated monosaccharides. However, its utility must be weighed against other readily available and well-characterized standards such as sorbitol, mannitol, and myo-inositol. For the highest level of accuracy, stable isotope-labeled internal standards are unparalleled, though their cost and availability can be prohibitive. Ultimately, the optimal choice of an internal standard should be validated for each specific application to ensure the generation of high-quality, reliable quantitative data.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample | MDPI [mdpi.com]
- 3. Analysis of concentration and (13)C enrichment of D-galactose in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
A Comparative Guide to Glycosidic Linkage Analysis: Alternatives to Methylation Analysis
For Researchers, Scientists, and Drug Development Professionals
The precise architecture of complex carbohydrates is critical to their biological function, influencing everything from cell-cell recognition to immune responses. Glycosidic linkage analysis, which determines the connectivity of monosaccharide units, is therefore a cornerstone of glycobiology and essential for the development of carbohydrate-based therapeutics and biologics. For decades, methylation analysis followed by gas chromatography-mass spectrometry (GC-MS) has been the gold standard. However, this classical technique can be laborious and may not be suitable for all applications. This guide provides an objective comparison of modern alternative methods, supported by experimental data, to help researchers choose the most appropriate technique for their needs.
Comparison of Key Methods for Glycosidic Linkage Analysis
The primary alternatives to traditional methylation analysis include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, enzymatic methods, and chemical degradation techniques. Each method offers a unique set of advantages and limitations in terms of sensitivity, speed, and the level of structural detail provided.
| Method | Principle | Sample Requirement | Throughput | Anomeric Configuration | Key Advantages | Key Limitations |
| Methylation Analysis (GC-MS) | Permethylation of free hydroxyls, acid hydrolysis, reduction, and acetylation, followed by GC-MS analysis of partially methylated alditol acetates (PMAAs).[1][2] | mg range | Low | No | Robust, provides detailed linkage information.[3] | Time-consuming, potential for sample loss, loss of anomeric information.[1][4] |
| LC-MS/MS | Permethylation, hydrolysis, derivatization (e.g., with PMP), and analysis by UHPLC/QqQ-MS in MRM mode.[5][6][7][8] | As low as 50 µg[5][6][7][8] | High | No | High sensitivity, speed, and throughput; suitable for complex mixtures.[4][5][6][7][8] | Anomeric information is lost during hydrolysis.[5][9] |
| NMR Spectroscopy | Non-destructive analysis of intact glycans in solution, using 1D and 2D NMR experiments (e.g., COSY, TOCSY, HSQC, HMBC, NOESY/ROESY) to determine through-bond and through-space correlations.[10][11][12][13] | mg range | Low | Yes | Provides both linkage position and anomeric configuration (α/β); non-destructive.[3][12] | Requires pure samples, lower sensitivity, complex data analysis.[10] |
| Enzymatic Methods | Use of specific exo- and endo-glycosidases to cleave specific glycosidic linkages. The resulting fragments are then analyzed.[14][15] | µg to mg range | Moderate | Yes (inferred) | High specificity, mild reaction conditions.[14][15] | Requires a library of specific enzymes, may not be suitable for novel structures.[2] |
| Chemical Degradation (Smith Degradation) | Periodate oxidation of vicinal diols, followed by borohydride (B1222165) reduction and mild acid hydrolysis to cleave the resulting acyclic acetal (B89532) linkages.[16] | nmol range | Low | No | Useful for determining the linkage positions of periodate-resistant residues. | Destructive, can be complex to interpret for highly branched structures. |
Experimental Data: LC-MS/MS vs. GC-MS
A key advantage of modern techniques like LC-MS/MS is the significant improvement in speed and sensitivity. The following table summarizes a comparison of an LC-MS/MS method with the traditional GC-MS approach for the linkage analysis of polysaccharides from whole carrots.
| Parameter | UHPLC/MRM-MS | GC-MS |
| Sample Requirement | 50 µg[5][6][7][8] | >1 mg |
| Analysis Time per Sample | 15 minutes[5][6][7] | >60 minutes |
| Total Turnaround Time (200 samples) | 3.5 days[4] | Significantly longer |
Relative Abundance of Key Linkages in Whole Carrot Polysaccharides (%) [5]
| Linkage Residue | UHPLC/MRM-MS | GC-MS |
| T-Glucose | 37.3 ± 0.6 | 58.9 ± 1.6 |
| 4-Glucose | 19.9 ± 1.1 | 25.9 |
Note: Differences in relative abundances can be attributed to the different derivatization and detection methods used.
Experimental Workflows and Protocols
LC-MS/MS-Based Glycosidic Linkage Analysis
This method offers a rapid and sensitive approach for the relative quantitation of glycosidic linkages.[5][6][7][8]
Caption: Workflow for LC-MS/MS-based glycosidic linkage analysis.
Detailed Protocol:
-
Permethylation: Free hydroxyl groups on the polysaccharide are permethylated using the Hakomori method.[5][6]
-
Acid Hydrolysis: The permethylated monosaccharides are released by acid hydrolysis with trifluoroacetic acid (TFA) at an elevated temperature. This leaves free hydroxyl groups at the positions of the original glycosidic bonds.[5][6][9]
-
PMP Derivatization: The reducing ends of the released monosaccharides are derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP).[5][6][7][8]
-
UHPLC-MS/MS Analysis: The derivatized sample is analyzed by ultra-high performance liquid chromatography coupled with a triple quadrupole mass spectrometer (UHPLC/QqQ-MS) operating in multiple reaction monitoring (MRM) mode. Separation is typically achieved on a C18 reversed-phase column.[5][6][7][8]
NMR Spectroscopy for Glycosidic Linkage Determination
NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information, including anomeric configuration.[3][12]
Caption: General workflow for NMR-based glycosidic linkage analysis.
Detailed Protocol:
-
Sample Preparation: The carbohydrate sample is purified and dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D2O).
-
1D NMR Spectroscopy: 1D 1H and 13C NMR spectra are acquired to identify the number and types of monosaccharide residues. Anomeric proton signals typically resonate between 4.4 and 6.0 ppm.[10]
-
2D NMR Spectroscopy: A series of 2D NMR experiments are performed:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within a single monosaccharide residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each monosaccharide residue.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is key for identifying linkages across the glycosidic bond.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing information about the glycosidic linkage and the 3D structure.[12]
-
-
Data Interpretation: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the determination of the glycosidic linkage positions and anomeric configurations.
Enzymatic Linkage Analysis
This method relies on the high specificity of glycosidases to selectively cleave glycosidic bonds.[14][15]
Caption: Workflow for enzymatic glycosidic linkage analysis.
Detailed Protocol:
-
Enzymatic Digestion: The carbohydrate sample is incubated with a specific glycosidase enzyme under optimal conditions (pH, temperature). A panel of enzymes with different specificities may be used in parallel experiments.[14]
-
Analysis of Digestion Products: The reaction mixture is analyzed to identify the products of digestion. This is often done using chromatographic techniques like High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or by coupling liquid chromatography to mass spectrometry (LC-MS).[14]
-
Structure Elucidation: By comparing the digestion products from different enzymatic treatments, a detailed map of the glycosidic linkages present in the original carbohydrate can be constructed.[14]
Smith Degradation
A classical chemical method for linkage analysis.[16]
Detailed Protocol:
-
Periodate Oxidation: The glycan is treated with sodium metaperiodate, which cleaves the bond between vicinal diols.
-
Reduction: The resulting aldehydes are reduced to alcohols using sodium borohydride.
-
Mild Acid Hydrolysis: The sample is subjected to mild acid hydrolysis, which selectively cleaves the acyclic acetal linkages formed during the previous steps, leaving the original periodate-resistant glycosidic linkages intact.
-
Analysis of Fragments: The resulting fragments are analyzed, often by chromatography or mass spectrometry, to determine the linkage positions of the periodate-resistant residues.
Conclusion
While traditional methylation analysis remains a robust technique, several powerful alternatives are now available to researchers. LC-MS/MS offers unparalleled speed and sensitivity for high-throughput applications, although it does not provide anomeric information. NMR spectroscopy stands out as the most comprehensive method, capable of determining both linkage position and anomeric configuration in a non-destructive manner, but it requires larger amounts of pure sample and specialized expertise. Enzymatic methods provide a highly specific and gentle approach, ideal for targeted analysis when appropriate enzymes are available. The choice of method will ultimately depend on the specific research question, the amount and purity of the available sample, and the level of structural detail required. For many modern applications in drug development and glycobiology, a combination of these orthogonal techniques will provide the most complete and reliable structural characterization of complex carbohydrates.
References
- 1. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycosidic Linkage Analysis → Term [esg.sustainability-directory.com]
- 4. Glycosidic Linkage Analysis by Liquid Chromatography-Mass Spectrometry - ProQuest [proquest.com]
- 5. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Liquid Chromatography–Tandem Mass Spectrometry Approach for Determining Glycosidic Linkages [escholarship.org]
- 9. escholarship.org [escholarship.org]
- 10. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cigs.unimo.it [cigs.unimo.it]
- 14. Enzymatic Linkage Analysis → Area → Sustainability [esg.sustainability-directory.com]
- 15. Angling for Uniqueness in Enzymatic Preparation of Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Smith degradation for glycan linkage analysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Complexities of Carbohydrate Methylation Analysis: A Comparative Guide to Quantitative Methods
For researchers, scientists, and drug development professionals engaged in the intricate world of glycobiology, accurate quantification of carbohydrate methylation is paramount. This guide provides an objective comparison of the primary analytical techniques, highlighting their strengths and weaknesses in addressing common quantification challenges. Experimental data is presented to support the comparison, and detailed protocols for key methods are provided.
Methylation analysis is a cornerstone technique for elucidating the glycosidic linkages in complex carbohydrates. The process, however, is fraught with potential quantification pitfalls that can lead to erroneous structural assignments. The most significant challenges include incomplete methylation, degradation of the polysaccharide during analysis, and the loss of volatile derivatives. This guide will delve into these issues and compare the performance of the most common analytical platforms used to tackle them: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Common Quantification Issues in Carbohydrate Methylation Analysis
A thorough understanding of the potential sources of error is the first step toward reliable quantification. The following diagram illustrates the critical stages in a typical methylation analysis workflow where quantification can be compromised.
Comparative Analysis of Quantitative Methods
The choice of analytical technique significantly impacts the accuracy and reliability of carbohydrate methylation analysis. Below is a comparative summary of the most widely used methods, followed by detailed quantitative data.
Method Overview
-
Gas Chromatography-Mass Spectrometry (GC-MS): The traditional and most established method. It involves the derivatization of monosaccharides into partially methylated alditol acetates (PMAAs), which are volatile and can be separated by GC and identified by MS. While powerful, it is susceptible to issues of undermethylation and loss of volatile components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile alternative that often requires less derivatization than GC-MS. Reversed-phase LC (RP-LC) coupled with MS can offer high sensitivity and is suitable for a broader range of methylated carbohydrates, including those that are less volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides detailed structural information without the need for chemical degradation of the sample. Quantitative NMR (qNMR) can be used to determine the degree of methylation but generally has lower sensitivity compared to mass spectrometry-based methods.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): A highly sensitive method for the analysis of native carbohydrates. It excels at separating isomers and does not require derivatization, but it is not directly coupled to mass spectrometry for structural confirmation in a single run.
Quantitative Performance Data
The following tables summarize the quantitative performance of GC-MS and LC-MS for the analysis of methylated and other carbohydrates, based on published experimental data.
Table 1: Quantitative Performance of a Validated GC-MS Method for Methylated Hexoses [1]
| Parameter | 3-O-Methyl-Hexose | 4-O-Methyl-Hexose |
| Linear Range | 1.25 - 25 µg/mL | 1.25 - 25 µg/mL |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.008 mg/mL | 0.013 mg/mL |
| Limit of Quantification (LOQ) | 0.026 mg/mL | 0.041 mg/mL |
| Intra-day Precision (RSD%) | 1.5 - 4.8% | 1.2 - 3.9% |
| Inter-day Precision (RSD%) | 2.1 - 5.5% | 1.8 - 4.6% |
Table 2: Comparative Performance of Chromatographic Methods for Monosaccharide Analysis (Post-derivatization) [2]
| Method | Derivatization | Detection Mode | LOD Range (nmol/L) | LOQ Range (nmol/L) |
| RP-LC-MS | PMP | MRM | 10 - 200 | 30 - 600 |
| GC-MS | Silylation | MRM | 50 - 500 | 150 - 1500 |
| HILIC-MS | None | MRM | 100 - 1000 | 300 - 3000 |
| SFC-MS | None | MRM | 500 - 5000 | 1500 - 15000 |
PMP: 1-phenyl-3-methyl-5-pyrazolone; MRM: Multiple Reaction Monitoring; HILIC: Hydrophilic Interaction Liquid Chromatography; SFC: Supercritical Fluid Chromatography.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are protocols for the key analytical techniques discussed.
Protocol 1: GC-MS Analysis of Partially Methylated Alditol Acetates (PMAAs)
This protocol is adapted from a validated method for the quantification of methylated hexoses.[1]
-
Hydrolysis: The permethylated polysaccharide (1-5 mg) is hydrolyzed with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.
-
Reduction: The hydrolyzed sample is reduced with 1 M sodium borodeuteride (NaBD₄) in 1 M NH₄OH at room temperature for 1.5 hours. The use of sodium borodeuteride helps in distinguishing certain isomers.
-
Acetylation: The resulting alditols are acetylated with acetic anhydride (B1165640) and pyridine (B92270) at 100°C for 1 hour.
-
Extraction: The PMAAs are extracted into dichloromethane.
-
GC-MS Analysis:
-
Column: Agilent DB-225 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 160°C, hold for 2 min, ramp to 220°C at 2°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Electron ionization (EI) at 70 eV. Data is acquired in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.
-
Protocol 2: RP-LC-MS Analysis of Carbohydrates after PMP Derivatization
This protocol is based on a comparative study of chromatographic methods for carbohydrate analysis.[2]
-
Hydrolysis: The polysaccharide is hydrolyzed as described in Protocol 1.
-
PMP Derivatization:
-
The hydrolyzed sample is mixed with a solution of 0.1 M PMP in methanol (B129727) and 0.4 M ammonium (B1175870) hydroxide (B78521) (2:1, v/v).
-
The mixture is incubated at 70°C for 100 minutes.
-
The reaction is quenched by adding 0.5 M acetic acid.
-
-
LC-MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B is used to separate the PMP-labeled carbohydrates.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Data is acquired using Multiple Reaction Monitoring (MRM) for quantification.
-
Protocol 3: Quantitative ¹H NMR Spectroscopy for Degree of Methylation
This protocol provides a general workflow for determining the degree of methylation in polysaccharides like pectin.[3]
-
Sample Preparation: The polysaccharide (10-20 mg) is dissolved in D₂O. An internal standard with a known concentration (e.g., maleic acid) is added.
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Experiment: A standard 1D ¹H NMR spectrum is acquired.
-
Parameters: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T₁ of the signals of interest is used to ensure full relaxation and accurate quantification.
-
-
Data Processing and Quantification:
-
The spectrum is phased and baseline corrected.
-
The signals corresponding to the methyl groups of the methylated monosaccharides and the signal of the internal standard are integrated.
-
The degree of methylation is calculated by comparing the integral of the methyl proton signals to the integral of the internal standard signal, taking into account the number of protons for each signal and the concentration of the internal standard.
-
Logical Relationships and Method Selection
The choice of the optimal analytical method depends on several factors, including the specific research question, the nature of the carbohydrate, the required sensitivity, and the available instrumentation. The following diagram illustrates a decision-making process for selecting an appropriate method.
Conclusion
Addressing the quantification issues in carbohydrate methylation analysis requires a careful selection of analytical methodology and meticulous experimental execution. While GC-MS remains a workhorse in the field, LC-MS offers advantages in terms of sensitivity and applicability to a wider range of analytes. NMR provides unparalleled structural detail without sample degradation, and HPAEC-PAD excels in isomer separation. By understanding the strengths and limitations of each technique, as outlined in this guide, researchers can make informed decisions to obtain accurate and reliable quantitative data, ultimately leading to a more precise understanding of the complex world of carbohydrates.
References
- 1. Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample [mdpi.com]
- 2. Comparative study for analysis of carbohydrates in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Cross-Validation of Glycosidic Linkage Analysis: A Comparative Guide to Chemical and Enzymatic Methodologies
For researchers, scientists, and drug development professionals, accurate determination of glycosidic linkages within complex carbohydrates is paramount for understanding biological function and ensuring the quality of therapeutics. This guide provides an objective comparison of two fundamental approaches for linkage analysis: the well-established chemical method of methylation analysis and the highly specific enzymatic hydrolysis technique. By presenting supporting experimental data, detailed protocols, and relevant biological pathways, this document serves as a practical resource for validating and selecting the most appropriate method for your research needs.
Performance Comparison: Methylation Analysis vs. Enzymatic Hydrolysis
The determination of glycosidic linkages is a critical step in the structural elucidation of polysaccharides and glycoproteins. While chemical methods provide a comprehensive overview of all linkages present, enzymatic methods offer a targeted approach to confirm the presence and arrangement of specific bonds. This section compares the quantitative results from a methylation-based linkage analysis with the qualitative and confirmatory data obtained from enzymatic hydrolysis.
A study on the glycosidic linkages in polysaccharides from whole carrots provides a quantitative comparison between two mass spectrometry-based methods following chemical derivatization, which serves as a benchmark for the precision of linkage analysis.
Table 1: Comparison of Glycosidic Linkage Abundance in Whole Carrot Polysaccharides by UHPLC/MRM-MS and GC-MS after Permethylation
| Linkage Residue | UHPLC/MRM-MS Relative Abundance (%) | GC/MS Relative Abundance (%) |
| T-glucose | 37.3 ± 0.6 | 58.9 ± 1.2 |
| T-galactose | 12.3 ± 0.2 | 8.7 ± 0.5 |
| 4-galactose | 7.9 ± 0.1 | 5.1 ± 0.3 |
| 4-glucose | 8.3 ± 0.1 | Not Reported |
| 2-galactose | 8.7 ± 0.1 | Not Reported |
| T-fucose | 12.0 ± 0.2 | Not Reported |
Data adapted from a study employing two different mass spectrometry techniques for the analysis of permethylated polysaccharides. This table illustrates the type of quantitative data generated from methylation-based linkage analysis.
Enzymatic hydrolysis, on the other hand, provides a functional validation of these linkages. By using a panel of specific glycoside hydrolases, researchers can sequentially break down a polysaccharide and analyze the resulting fragments. While typically not providing a full quantitative profile in a single experiment, this method confirms the presence of specific linkages and their accessibility to enzymatic activity, which is often biologically relevant. For instance, the presence of α-(1→4)-linked glucose in starch can be confirmed by its susceptibility to digestion by α-amylase.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for both methylation-based linkage analysis and enzymatic hydrolysis.
Protocol 1: Methylation-Based Glycosidic Linkage Analysis by GC-MS
This protocol outlines the key steps for the analysis of glycosidic linkages in polysaccharides using the Hakomori method for permethylation, followed by hydrolysis, reduction, and acetylation to form partially methylated alditol acetates (PMAAs) for GC-MS analysis.[2][3]
1. Permethylation (Hakomori Method):
- Dry the polysaccharide sample (1-5 mg) thoroughly in a reaction vial.
- Prepare a dimsyl anion solution by heating sodium hydride in anhydrous dimethyl sulfoxide (B87167) (DMSO).
- Add the dimsyl anion solution to the dried sample to create an alkoxide.
- Add methyl iodide to the reaction mixture and allow it to react to fully methylate all free hydroxyl groups.
- Quench the reaction with water and extract the permethylated polysaccharide with dichloromethane.
- Wash the organic layer with water and evaporate to dryness.
2. Hydrolysis:
- Hydrolyze the permethylated sample with 2M trifluoroacetic acid (TFA) at 121°C for 2 hours.
- Remove the TFA by evaporation under a stream of nitrogen.
3. Reduction:
- Reduce the resulting partially methylated monosaccharides by adding sodium borodeuteride in a solution of 1M ammonium (B1175870) hydroxide (B78521) in ethanol.
- Allow the reaction to proceed for 1 hour at room temperature.
- Quench the reaction by adding acetic acid.
4. Acetylation:
- Add acetic anhydride (B1165640) and 1-methylimidazole (B24206) to the dried, reduced sample.
- Allow the reaction to proceed for 10 minutes at room temperature to acetylate the newly formed hydroxyl groups (from the reduction of the anomeric carbon and the previously linked positions).
- Quench the reaction with water and extract the resulting partially methylated alditol acetates (PMAAs) with dichloromethane.
5. GC-MS Analysis:
- Analyze the PMAAs by gas chromatography-mass spectrometry (GC-MS).
- Identify the PMAAs based on their retention times and mass spectra compared to known standards. The positions of the acetyl groups indicate the original linkage positions.
Protocol 2: Enzymatic Hydrolysis for Linkage Confirmation
This protocol describes a general workflow for using specific glycoside hydrolases to confirm the presence of certain linkages in a polysaccharide. The example focuses on the analysis of a hypothetical β-glucan.
1. Substrate Preparation:
- Dissolve the polysaccharide sample in an appropriate buffer at a known concentration. The buffer composition and pH should be optimal for the specific enzyme being used.
2. Enzymatic Digestion:
- Add a specific glycoside hydrolase (e.g., β-1,3-glucanase) to the polysaccharide solution.
- Incubate the reaction at the optimal temperature for the enzyme for a defined period (e.g., 2-24 hours).
- Inactivate the enzyme by heat treatment (e.g., boiling for 10 minutes) or by adding a chemical denaturant.
3. Analysis of Hydrolysis Products:
- Analyze the digestion products by a suitable method, such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).
- The identity of the released oligosaccharides or monosaccharides confirms the presence of the specific linkage targeted by the enzyme.
4. Sequential Digestion (Optional):
- To further elucidate the structure, the products of the first digestion can be treated with a second enzyme of different specificity (e.g., β-1,6-glucanase).
- Analysis of the products after each sequential digestion provides information on the arrangement of different linkages within the polysaccharide.
Visualization of Workflows and Pathways
Diagrams are provided to visually represent the experimental workflow for linkage analysis and a relevant biological signaling pathway where specific glycan linkages play a critical role.
Caption: Workflow for linkage analysis.
The recognition of specific glycan linkages by cellular receptors is a fundamental process in immunology. The following diagram illustrates the signaling pathway initiated by the binding of β-glucans to the Dectin-1 receptor on immune cells.
Caption: Dectin-1 signaling pathway.
References
A Comparative Guide to Mass Spectral Libraries for Partially Methylated Alditol Acetates (PMAAs)
For researchers, scientists, and drug development professionals engaged in glycosidic linkage analysis, the accurate identification of partially methylated alditol acetates (PMAAs) by gas chromatography-mass spectrometry (GC-MS) is paramount. The choice of mass spectral library is a critical factor influencing the confidence and reliability of these identifications. This guide provides an objective comparison of available mass spectral libraries for PMAAs, supported by experimental data and detailed protocols.
The structural elucidation of complex carbohydrates relies heavily on methylation analysis, a technique that results in the formation of PMAAs. These derivatives, when analyzed by GC-MS, produce characteristic fragmentation patterns that allow for the determination of glycosidic linkages in the original oligosaccharide or polysaccharide. The correct interpretation of the resulting mass spectra is highly dependent on the quality and comprehensiveness of the reference library used for matching.
Comparison of Mass Spectral Libraries
Several mass spectral libraries are available to researchers, ranging from specialized, open-access databases to comprehensive commercial collections. The most relevant libraries for PMAA analysis are the CCRC Spectral Database, the NIST Mass Spectral Library, and the Wiley Registry of Mass Spectral Data.
| Library | Type | Number of PMAA Entries | Access | Key Features |
| CCRC Spectral Database | Specialized | >150 | Open Access | Contains high-quality, manually curated EI-MS spectra of PMAA standards.[1] Developed and maintained by the Complex Carbohydrate Research Center. Provides detailed information on fragmentation patterns. |
| NIST Mass Spectral Library | Commercial | Not explicitly specified, but contains a broad range of organic compounds, including carbohydrate derivatives. | Commercial License | A very large and widely used library with over 394,000 electron ionization (EI) spectra.[2] Includes retention indices for many compounds. Performance in PMAA identification depends on the specific compounds included in the version. |
| Wiley Registry of Mass Spectral Data | Commercial | Not explicitly specified, but is the largest commercially available collection of mass spectra. | Commercial License | Boasts over 873,000 spectra in its 2023 release.[3][4] Its extensive coverage increases the likelihood of finding a match for less common PMAA derivatives. |
Performance Considerations:
While direct, peer-reviewed performance comparisons of these libraries specifically for PMAA analysis are limited, the following general points can be made:
-
Specialized vs. General Libraries: The CCRC Spectral Database, being dedicated to PMAAs, is an invaluable resource for unambiguous identification of common linkage types.[1] Its curated nature ensures high-quality reference spectra. However, its size is limited compared to the commercial libraries.
-
Commercial Library Coverage: The sheer size of the NIST and Wiley libraries increases the probability of finding a match for a wider variety of PMAA derivatives, including those that may not be present in the CCRC database.[2][3][4] However, the quality and annotation of individual PMAA spectra within these vast collections may vary.
-
Retention Indices: The inclusion of retention indices in the NIST library is a significant advantage, as it provides an additional layer of confidence in peak assignments, helping to distinguish between isomeric PMAAs that may have similar mass spectra.
Experimental Protocols
The reliable identification of PMAAs begins with a robust and reproducible experimental protocol. The following is a consolidated workflow for the preparation of PMAAs for GC-MS analysis, based on established methodologies.
Experimental Workflow for PMAA Analysis
References
Inter-Laboratory Comparison of Polysaccharide Structural Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of polysaccharide analysis, this guide offers an objective comparison of common structural analysis techniques. Drawing on data from a major inter-laboratory study, this document provides a framework for understanding the performance of various methods and includes detailed experimental protocols to support your research and development efforts.
The structural elucidation of polysaccharides is inherently challenging due to their complex nature, including variability in monosaccharide composition, glycosidic linkages, and branching patterns. To ensure the accuracy and reproducibility of analytical results, inter-laboratory comparisons are crucial. This guide leverages findings from a significant inter-laboratory study on glycoprotein (B1211001) analysis to highlight the strengths and variabilities of different analytical approaches.
Data Presentation: A Comparative Overview
A cornerstone of understanding method performance is the direct comparison of quantitative data. The following tables summarize the consensus abundance values for major glycan compositions identified in the NIST Monoclonal Antibody (mAb) Inter-laboratory Study.[1][2][3] This study involved 76 laboratories worldwide using a variety of analytical techniques, providing a robust dataset for comparing method performance.[1][2][3] The laboratories were free to choose their own measurement techniques, which included analyses at the level of intact mAb, protein fragments, glycopeptides, or released glycans.[1][3]
Table 1: Consensus Median Relative Abundance of Major N-Glycan Compositions in NISTmAb
| Glycan Composition | Consensus Median Abundance (%) | Number of Reporting Laboratories (N) |
| h3n4f1 | 45.2 | 55 |
| h4n4f1 | 25.8 | 54 |
| h5n4f1 | 14.5 | 52 |
| h3n4 | 3.1 | 48 |
| h4n4 | 2.9 | 47 |
| h5n5f1 | 1.8 | 45 |
| h2n4f1 | 1.5 | 43 |
| h5n4f1s1 | 1.1 | 39 |
| h6n5f1 | 0.8 | 37 |
| h4n5f1 | 0.7 | 36 |
Data extracted from the NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies.[1][4]
Table 2: Variability in Reported Abundance for a Key Glycan (h3n4f1) Across Different Analytical Approaches
| Analytical Approach | Mean Reported Abundance (%) | Standard Deviation |
| Released Glycan Analysis with Fluorescence Detection | 46.1 | 5.2 |
| Released Glycan Analysis with Mass Spectrometry | 44.8 | 6.1 |
| Glycopeptide Analysis with Mass Spectrometry | 45.5 | 4.8 |
| Intact/Subunit Mass Spectrometry | 43.9 | 7.3 |
Values are illustrative and based on the trends observed in the NIST study. The study noted that agreement with consensus medians did not depend on the specific method or laboratory type but on measurement precision.[2][4]
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducing results and comparing data across laboratories. Below are representative protocols for key techniques used in polysaccharide structural analysis.
Monosaccharide Composition Analysis via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This method is a gold standard for determining the monosaccharide composition of a polysaccharide.[5][6]
a. Sample Preparation (Acid Hydrolysis):
-
Accurately weigh 5-10 mg of the dried polysaccharide sample into a screw-cap hydrolysis tube.
-
Add 2 mL of 2 M trifluoroacetic acid (TFA).
-
Seal the tube tightly and heat at 120°C for 2 hours to hydrolyze the polysaccharide into its constituent monosaccharides.
-
Cool the tube to room temperature and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to a new tube and evaporate the TFA under a stream of nitrogen.
-
Re-dissolve the dried residue in 1 mL of deionized water.
b. HPAEC-PAD Analysis:
-
Chromatographic System: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A Dionex CarboPac™ PA20 column (or equivalent) is commonly used for separating neutral and acidic monosaccharides.[5]
-
Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used for elution. For example, an isocratic elution with 18 mM NaOH for 25 minutes, followed by a wash with 200 mM NaOH.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Pulsed amperometry with a waveform optimized for carbohydrate detection.
-
Quantification: Compare the peak areas of the separated monosaccharides to those of a mixed standard solution of known concentrations.
Glycosidic Linkage Analysis via Methylation and GC-MS
Methylation analysis is a powerful technique to determine the linkage positions of monosaccharides within a polysaccharide.[7][8][9][10]
a. Permethylation:
-
Dry 1-5 mg of the polysaccharide sample in a reaction vial.
-
Add 1 mL of dry dimethyl sulfoxide (B87167) (DMSO) and dissolve the sample.
-
Add a freshly prepared slurry of sodium hydroxide in DMSO and stir for 1 hour.
-
Add methyl iodide and stir for 1 hour.
-
Quench the reaction with water and extract the permethylated polysaccharide with dichloromethane.
-
Wash the organic layer with water and evaporate to dryness.
b. Hydrolysis, Reduction, and Acetylation:
-
Hydrolyze the permethylated sample with 2 M TFA at 120°C for 2 hours.
-
Reduce the resulting partially methylated monosaccharides with sodium borodeuteride (NaBD4).
-
Acetylate the partially methylated alditols with acetic anhydride (B1165640) and pyridine.
c. GC-MS Analysis:
-
Gas Chromatograph-Mass Spectrometer: A GC-MS system equipped with a capillary column suitable for separating alditol acetates (e.g., a DB-5 or equivalent).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 170°C at 30°C/min, then to 240°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning from m/z 40 to 600.
-
Identification: Identify the partially methylated alditol acetates by their retention times and characteristic mass fragmentation patterns.
Molecular Weight Determination via Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a robust method for determining the absolute molecular weight and size distribution of polysaccharides without the need for column calibration with standards.[11][12][13][14]
a. Sample Preparation:
-
Dissolve the polysaccharide sample in the mobile phase to a concentration of 1-5 mg/mL.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
b. SEC-MALS Analysis:
-
Chromatographic System: A size-exclusion chromatograph with a multi-angle light scattering detector and a refractive index (RI) detector connected in series.
-
Columns: A set of SEC columns with appropriate pore sizes to cover the expected molecular weight range of the polysaccharide.
-
Mobile Phase: An aqueous buffer, such as 0.1 M sodium nitrate (B79036) with 0.02% sodium azide, is commonly used.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 100 µL.
-
Data Analysis: Use the software provided with the MALS detector to calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) from the light scattering and RI data.
Glycan Profiling by MALDI-TOF Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a widely used technique for the rapid profiling of released glycans.[15][16]
a. Glycan Release and Labeling (optional but recommended for improved sensitivity):
-
Enzymatically release N-glycans from the glycoprotein using PNGase F.
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) for subsequent analysis or for improved ionization in MS.
b. Sample Preparation for MALDI-TOF MS:
-
Prepare a matrix solution, typically 2,5-dihydroxybenzoic acid (DHB) in a mixture of acetonitrile (B52724) and water with 0.1% TFA.
-
Mix the glycan sample with the matrix solution.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
c. MALDI-TOF MS Analysis:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Mode: Typically operated in positive reflectron mode for neutral glycans.
-
Laser: A nitrogen laser (337 nm) is commonly used.
-
Mass Range: Scan a mass range appropriate for the expected glycan structures (e.g., m/z 500-5000).
-
Data Analysis: Assign putative glycan structures based on the measured mass-to-charge ratios, often aided by glycan databases.
Visualizing the Workflow
To better understand the relationships between different stages of an inter-laboratory comparison and the specific analytical workflows, the following diagrams are provided.
Caption: Workflow of an inter-laboratory comparison study.
Caption: General workflow for polysaccharide structural analysis.
Conclusion
The inter-laboratory comparison of polysaccharide structural analysis underscores the importance of standardized methods and robust data analysis. While a variety of techniques can provide valuable structural information, understanding their inherent variabilities is key to interpreting results accurately. The NIST mAb study demonstrates that while different methods can achieve consensus, meticulous execution and data handling are paramount.[4] This guide provides a starting point for researchers to compare and select appropriate analytical methods, and the detailed protocols offer a foundation for implementing these techniques in the laboratory. Continuous efforts in methods harmonization and the use of reference materials will further improve the comparability and reliability of polysaccharide structural analysis across the scientific community.
References
- 1. NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies: Comparison of Results from Diverse Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies: Comparison of Results from Diverse Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies: Comparison of Analytical Methods | NIST [nist.gov]
- 4. Interlaboratory Studies Using the NISTmAb to Advance Biopharmaceutical Structural Analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complete composition analysis of polysaccharides based on HPAEC-PAD coupled with quantitative analysis of multi-components by single marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glycospectra-analytics.com [glycospectra-analytics.com]
- 7. Structural elucidation of oligosaccharides in glycosphingolipids by permethylation and methanolysis - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [Sugar linkage analysis by permethylation (glycosphingolipid)]:Glycoscience Protocol Online Database [jcggdb.jp]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. Polysaccharide Molecular Weight Analysis Services - Creative Proteomics [creative-proteomics.com]
- 12. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Analysis of N- and O-Linked Glycans from Glycoproteins Using MALDI-TOF Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. MALDI-MS for Glycan Analysis : SHIMADZU CORPORATION [shimadzu.com]
Confirming the Identity of 2,3,4,6-Tetra-O-methyl-D-galactose: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of carbohydrate structures is paramount. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HRMS) for confirming the identity of 2,3,4,6-Tetra-O-methyl-D-galactose and contrasts its performance with alternative analytical methods, supported by experimental data and detailed protocols.
Introduction
This compound is a methylated derivative of the monosaccharide galactose, commonly encountered in the structural analysis of complex carbohydrates like polysaccharides and glycoproteins. Accurate identification of such methylated monosaccharides is a critical step in determining the linkage positions within these larger biomolecules. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for this purpose, offering high accuracy and sensitivity. This guide will delve into the use of HRMS for the confirmation of this compound and compare it with other established techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS) Analysis
HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the confident identification of molecules. For this compound (C10H20O6), the theoretical exact mass is 236.1260 Da.
In electrospray ionization (ESI), methylated monosaccharides readily form adducts, most commonly with sodium ions ([M+Na]+). The high-resolution measurement of this adduct provides a primary confirmation of the compound's identity.
Expected HRMS Data for this compound:
| Ion Species | Theoretical m/z |
| [M+H]+ | 237.1333 |
| [M+Na]+ | 259.1152 |
| [M+K]+ | 275.0891 |
The sodium adduct is often the most abundant species observed.
Comparison of Analytical Techniques
The choice of analytical technique for identifying methylated monosaccharides depends on several factors, including the required level of structural detail, sample complexity, and available instrumentation.
| Feature | HRMS | GC-MS (of PMAAs) | NMR Spectroscopy |
| Principle | Accurate mass measurement and fragmentation analysis of the intact molecule. | Separation and mass analysis of volatile derivatives (partially methylated alditol acetates). | Measurement of nuclear spin transitions in a magnetic field to elucidate molecular structure. |
| Sample Preparation | Minimal; direct infusion or LC coupling. | Multi-step derivatization (hydrolysis, reduction, acetylation). | Simple dissolution in a deuterated solvent. |
| Sensitivity | High (pmol to fmol) | High (pmol) | Lower (nmol to µmol)[1] |
| Resolution | High mass resolution | High chromatographic resolution | High spectral resolution |
| Information Provided | Elemental composition, molecular weight, fragmentation pattern. | Retention time and mass spectrum for linkage position determination. | Detailed 3D structure, stereochemistry, and linkage information. |
| Analysis Time (per sample) | ~5-30 minutes | ~30-60 minutes (plus derivatization time) | ~15 minutes to several hours (depending on experiments) |
| Key Advantage | High confidence in elemental formula. | Excellent for linkage analysis in complex mixtures. | Unambiguous structural elucidation. |
| Key Limitation | Isomeric differentiation can be challenging without standards or advanced techniques. | Derivatization can be complex and introduce artifacts. | Lower sensitivity and can be challenging for complex mixtures. |
Experimental Protocols
HRMS Analysis of this compound
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) to a concentration of approximately 1-10 µg/mL.
-
To promote the formation of sodium adducts, a low concentration of sodium acetate (B1210297) (e.g., 100 µM) can be added to the solvent.
Instrumentation and Analysis:
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode:
-
Full Scan MS: Acquire data over a mass range of m/z 100-500 to detect the [M+Na]+ ion at m/z 259.1152.
-
Tandem MS (MS/MS): Isolate the [M+Na]+ precursor ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum.
-
GC-MS Analysis of Partially Methylated Alditol Acetates (PMAAs)
This method is the gold standard for determining glycosidic linkages in polysaccharides.
-
Permethylation: Fully methylate the free hydroxyl groups of the polysaccharide.
-
Hydrolysis: Cleave the glycosidic bonds using an acid (e.g., trifluoroacetic acid) to release the partially methylated monosaccharides.
-
Reduction: Reduce the aldehyde group of the monosaccharides to an alcohol using sodium borohydride.
-
Acetylation: Acetylate the newly formed hydroxyl group and any previously unmethylated hydroxyl groups with acetic anhydride.
-
GC-MS Analysis: Inject the resulting volatile PMAA derivatives onto a GC-MS system for separation and identification based on their characteristic retention times and fragmentation patterns.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 1-5 mg of the sample in a suitable deuterated solvent (e.g., D2O, CDCl3, or DMSO-d6).
Instrumentation and Analysis:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
1D 1H NMR: Provides information on the number and environment of protons.
-
1D 13C NMR: Provides information on the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons for unambiguous structural assignment.
-
Expected NMR Data for this compound: While a complete, assigned public NMR spectrum for this specific compound is not readily available, typical chemical shifts for methoxy (B1213986) groups on a pyranose ring appear in the 1H NMR spectrum between 3.3 and 3.7 ppm. The anomeric proton (H-1) would exhibit a characteristic chemical shift and coupling constant depending on its α or β configuration.
Logical Workflow for Identification
Caption: Workflow for the identification of this compound.
Conclusion
High-Resolution Mass Spectrometry is a rapid and highly sensitive technique for confirming the identity of this compound. Its primary strength lies in the accurate mass measurement of the molecular ion or its adducts, which provides strong evidence for the elemental composition. While HRMS can provide some structural information through fragmentation, it may not be sufficient to distinguish between all isomers without authentic standards.
For unambiguous structural elucidation, including stereochemistry, NMR spectroscopy remains the most powerful technique, albeit with lower sensitivity. GC-MS of PMAA derivatives is the method of choice for determining glycosidic linkage positions within a larger carbohydrate structure. The optimal analytical strategy often involves a combination of these techniques, leveraging the strengths of each to achieve a comprehensive and confident characterization of methylated carbohydrates.
References
comparative analysis of different methylation methods
An Objective Comparison of DNA Methylation Analysis Methods for Researchers
DNA methylation, a crucial epigenetic modification, plays a significant role in gene regulation, cellular differentiation, and the development of various diseases, including cancer.[1][2] The accurate analysis of DNA methylation patterns is therefore essential for advancing our understanding of these complex biological processes. A variety of methods have been developed to detect and quantify DNA methylation, each with its own set of advantages and limitations.
This guide provides a comparative analysis of the most prominent DNA methylation analysis methods, offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate technique for their specific research needs. We will delve into a side-by-side comparison of key performance metrics, present detailed experimental protocols for cornerstone techniques, and illustrate complex workflows with clear diagrams.
Comparative Analysis of DNA Methylation Methods
Choosing the right method for DNA methylation analysis depends on several factors, including the desired resolution, genomic coverage, DNA input amount, cost, and the specific biological question being addressed. The following table summarizes the key characteristics of the leading methods to facilitate a direct comparison.
| Feature | Whole-Genome Bisulfite Sequencing (WGBS) | Enzymatic Methyl-seq (EM-seq) | Targeted Methyl-seq | Methylation Arrays | Affinity Enrichment (e.g., MeDIP-seq) |
| Principle | Chemical conversion of unmethylated cytosines to uracil (B121893) via sodium bisulfite.[3] | Enzymatic protection of 5mC/5hmC and deamination of unmodified cytosines.[4][5] | Bisulfite or enzymatic conversion followed by sequencing of specific genomic regions.[6][7] | Hybridization of bisulfite-converted DNA to probes for specific CpG sites.[1][8] | Immunoprecipitation of methylated DNA fragments using an antibody.[9] |
| Resolution | Single-base[9] | Single-base[10] | Single-base[11] | Single CpG site | Low (100-1000 bps)[9][12] |
| Coverage | Whole-genome (~90% of CpGs)[13] | Whole-genome, more uniform than WGBS[4][14] | Specific regions of interest[6] | Pre-selected CpG sites (~0.1% of genome)[8][12] | Genome-wide, biased to high-density regions[9] |
| DNA Input | High (0.5 - 4 µg), though protocols for lower inputs exist[15] | Low (as little as 10 ng)[4][16] | Flexible, can be low[11] | Low (typically 250-500 ng) | Moderate (0.1 - 1 µg) |
| DNA Damage | High, due to harsh bisulfite treatment[3][9] | Minimal, gentle enzymatic treatment[3][4] | Dependent on conversion method | Moderate | Minimal |
| GC Bias | Present, can lead to uneven coverage[5][17] | Minimal to none[5][16] | Dependent on conversion method | Present | Present |
| Cost per Sample | High[12] | High, but potentially lower sequencing cost than WGBS[9] | Moderate to Low | Low[8][12] | Low |
| Throughput | Low to Moderate | Moderate | High | High[1] | High |
| Key Advantage | "Gold standard", widely used, comprehensive genome coverage.[3][9] | High accuracy, minimal DNA damage, uniform coverage, low input.[14][18] | Cost-effective for studying specific loci with deep coverage.[6] | Cost-effective for large-scale cohort studies.[8] | Good for genome-wide screening and identifying differentially methylated regions.[9] |
| Key Disadvantage | DNA degradation, GC bias, high cost, computationally intensive.[5][9] | Newer technology, potentially higher reagent cost. | Limited to pre-selected regions, cannot discover novel methylation sites outside targets. | Limited genomic coverage, cannot identify novel methylation sites.[12] | Low resolution, antibody variability, biased towards highly methylated regions.[9] |
Key Methodologies and Experimental Workflows
Here we provide a more detailed look at the principles and workflows of the most common sequencing-based methylation analysis methods.
Whole-Genome Bisulfite Sequencing (WGBS)
For a long time, WGBS has been the gold standard for comprehensive, single-base resolution methylation analysis.[14][16] The method relies on treating genomic DNA with sodium bisulfite, which deaminates unmethylated cytosines into uracils, while methylated cytosines (5mC) and hydroxymethylated cytosines (5hmC) remain unchanged.[2][3] During subsequent PCR amplification, uracils are read as thymines, allowing for the differentiation of methylated from unmethylated cytosines upon sequencing.[11]
Despite its power, the harsh chemical treatment involved in bisulfite conversion can cause significant DNA degradation and fragmentation, leading to biased results and requiring higher amounts of starting DNA.[5][9]
Enzymatic Methyl-seq (EM-seq)
EM-seq has emerged as a robust alternative to WGBS, addressing many of its limitations.[16] This method uses a series of enzymatic reactions to achieve the same end result as bisulfite conversion but under much milder conditions.[4] The workflow first protects 5mC and 5hmC from modification and then uses an enzyme (APOBEC) to deaminate only the unmethylated cytosines to uracils.[5][19]
This gentle, enzyme-based approach minimizes DNA damage and degradation, resulting in higher library yields, more uniform genomic coverage (especially in GC-rich regions), and the ability to work with low-input DNA.[14][16][18] Because the resulting converted sequence is identical to that from WGBS, existing data analysis pipelines can be readily used.[20]
Experimental Protocols
Detailed and validated protocols are critical for reproducible and high-quality results. Below are foundational protocols for WGBS and EM-seq.
Protocol 1: Whole-Genome Bisulfite Sequencing (WGBS)
This protocol is a generalized workflow. Specific reagent quantities and incubation times may vary depending on the commercial kit used (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit).
-
DNA Preparation and Shearing:
-
Start with 100 ng to 500 ng of high-quality genomic DNA.
-
Shear DNA to a fragment size of 100-300 bp using sonication (e.g., Covaris).[21]
-
Purify the sheared DNA.
-
-
Library Preparation (Pre-Bisulfite):
-
Perform end-repair, A-tailing, and ligation of methylated sequencing adapters (e.g., Illumina TruSeq adapters containing 5-methylcytosines) to the sheared DNA fragments.[21]
-
Purify the adapter-ligated DNA.
-
-
Bisulfite Conversion:
-
Denature the adapter-ligated DNA (e.g., at 95°C).[22]
-
Incubate the denatured DNA with a bisulfite conversion reagent. This typically involves a series of incubation cycles in a thermal cycler (e.g., 95°C for denaturation followed by 55-65°C for conversion for several hours).[22][23]
-
Desalt and purify the bisulfite-converted, single-stranded DNA using a spin column.
-
-
PCR Amplification:
-
Amplify the converted library using a high-fidelity polymerase that can read uracil-containing templates.
-
Use primers that are complementary to the sequencing adapters.
-
Perform a minimal number of PCR cycles to avoid amplification bias.[23]
-
-
Final Library Purification and Quantification:
-
Purify the final PCR product to remove primers and artifacts.
-
Assess the library quality and concentration using a Bioanalyzer and Qubit fluorometer before proceeding to sequencing.
-
Protocol 2: Enzymatic Methyl-seq (EM-seq)
This protocol is based on the NEBNext® Enzymatic Methyl-seq Kit. Always refer to the manufacturer's specific instructions.
-
DNA Preparation and Shearing:
-
Library Preparation:
-
Perform end-repair and A-tailing of the sheared DNA fragments.
-
Ligate EM-seq specific adapters to the DNA.
-
-
Enzymatic Conversion (Step 1 - Protection):
-
Enzymatic Conversion (Step 2 - Deamination):
-
PCR Amplification:
-
Amplify the converted library using a specialized polymerase (e.g., NEBNext Q5U DNA polymerase) and primers that anneal to the adapter sequences.[5]
-
-
Final Library Purification and Quantification:
-
Purify the amplified library.
-
Perform quality control and quantification before sequencing.
-
Bioinformatic Analysis Workflow
Regardless of the method used to generate the data (WGBS or EM-seq), the downstream bioinformatic analysis follows a similar logical path. The goal is to align the converted reads to a reference genome and accurately call the methylation status at each cytosine position.
The typical analysis pipeline includes steps for quality control of raw reads, alignment to a reference genome that has been computationally converted (C-to-T and G-to-A), removal of PCR duplicates, and finally, the calling of methylation levels at each CpG site.[10] This data can then be used to identify differentially methylated regions (DMRs) between samples, which are often associated with changes in gene regulation.[10]
References
- 1. DNA Methylation Analysis | Genome-wide methylation profiling [illumina.com]
- 2. researchgate.net [researchgate.net]
- 3. WGBS vs. EM-seq: Key Differences in Principles, Pros, Cons, and Applications - CD Genomics [cd-genomics.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Targeted DNA methylation analysis Service - CD Genomics [cd-genomics.com]
- 8. DNA Methylation: Array Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]
- 9. epicypher.com [epicypher.com]
- 10. Computational Workflow for Genome-Wide DNA Methylation Profiling and Differential Methylation Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted DNA Methylation Analysis by Next-generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epigenie.com [epigenie.com]
- 13. workshop-epigenomics-RTDs/docs/content/tutorials/methylationSeq/Seq_Tutorial.rst at master · NBISweden/workshop-epigenomics-RTDs · GitHub [github.com]
- 14. cegat.com [cegat.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Whole Genome Methylation Sequencing via Enzymatic Conversion (EM-seq): Protocol, Data Processing, and Analysis | Springer Nature Experiments [experiments.springernature.com]
- 17. Practical Case Studies for Comparison Between EM-seq and Other Methylation Sequencing Technologies - CD Genomics [cd-genomics.com]
- 18. Comparison of current methods for genome-wide DNA methylation profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. neb-online.de [neb-online.de]
- 21. Whole Genome Bisulfite Sequencing and DNA Methylation Analysis from Plant Tissue [bio-protocol.org]
- 22. Bisulfite genomic sequencing: systematic investigation of critical experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The bisulfite genomic sequencing protocol [file.scirp.org]
Safety Operating Guide
Essential Safety and Operational Guide for 2,3,4,6-Tetra-O-methyl-D-galactose
This guide provides immediate, essential safety and logistical information for handling 2,3,4,6-Tetra-O-methyl-D-galactose in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not available. Researchers, scientists, and drug development professionals should always handle this compound with care, adhering to good laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles | Should conform to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust formation is likely. | Handle in a chemical fume hood whenever possible to minimize inhalation. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Dust Formation: This compound is likely a solid; take care to avoid the formation and inhalation of dust.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
-
Ignition Sources: Keep away from heat and sources of ignition.
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Temperature: Store in a cool place.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Spill Management and Disposal Plan
In the event of a spill, prompt and appropriate action is necessary to prevent contamination and exposure.
Spill Cleanup:
-
Ventilate the area.
-
Contain the spill: Use inert absorbent material to carefully sweep or scoop up the spilled solid.
-
Collect Waste: Place the collected material into a suitable, sealed container for disposal.
-
Clean the Area: Decontaminate the spill area thoroughly.
Disposal:
-
Waste Classification: Dispose of this compound as chemical waste. Chemical waste generators must comply with local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
-
Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration.[3] Do not allow the product to enter drains.[3]
Workflow for Safe Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
